RS-102221 hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31F3N4O7S.ClH/c1-40-22-16-23(41-2)20(33-42(38,39)18-8-6-17(7-9-18)27(28,29)30)15-19(22)21(35)5-3-4-12-34-13-10-26(11-14-34)24(36)31-25(37)32-26;/h6-9,15-16,33H,3-5,10-14H2,1-2H3,(H2,31,32,36,37);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJZEJZLRDIHPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CCCCN2CCC3(CC2)C(=O)NC(=O)N3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClF3N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187397-18-8 | |
| Record name | RS-102221 hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK42AGJ62K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of RS-102221 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS-102221 hydrochloride is a potent and highly selective antagonist of the serotonin 5-HT2C receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. By competitively inhibiting the binding of endogenous serotonin to the 5-HT2C receptor, RS-102221 effectively blocks its downstream signaling cascades, primarily the Gq/11-mediated activation of phospholipase C. This antagonism leads to a variety of physiological effects, including increased food intake, weight gain, and anxiolytic-like behaviors in preclinical models. This document provides a comprehensive overview of the mechanism of action of RS-102221, detailing its binding affinity, functional antagonism, impact on signaling pathways, and relevant experimental protocols.
Introduction
The serotonin 5-HT2C receptor is a key modulator of numerous physiological and psychological processes, including appetite, mood, and cognition.[1] Its role in these functions has made it a significant target for therapeutic intervention. RS-102221 has emerged as a valuable research tool and a potential therapeutic agent due to its high affinity and selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly the closely related 5-HT2A and 5-HT2B receptors.[2] This selectivity allows for the precise investigation of 5-HT2C receptor function and offers the potential for targeted therapeutic effects with a reduced risk of off-target side effects.
Core Mechanism of Action: 5-HT2C Receptor Antagonism
The primary mechanism of action of RS-102221 is its competitive antagonism at the 5-HT2C receptor. It binds to the receptor with high affinity but does not elicit a functional response, thereby preventing the binding and action of the endogenous agonist, serotonin (5-hydroxytryptamine).
Binding Affinity and Selectivity
Radioligand binding assays have demonstrated the high affinity of RS-102221 for both human and rat 5-HT2C receptors. The compound exhibits significantly lower affinity for the 5-HT2A and 5-HT2B receptors, highlighting its selectivity.[2]
| Parameter | Human 5-HT2C | Rat 5-HT2C | Human 5-HT2A | Human 5-HT2B | Reference |
| pKi | 8.4 | 8.5 | <6.5 | <6.5 | [2] |
| Ki (nM) | ~4.0 | ~3.2 | >1000 | >1000 | [2][3] |
| Selectivity (fold) | - | - | ~100-fold vs 5-HT2C | ~100-fold vs 5-HT2C | [2][3] |
Functional Antagonism
Functional assays have confirmed that RS-102221 acts as a pure antagonist with no detectable intrinsic agonist activity.[2] In a cell-based microphysiometry functional assay, RS-102221 antagonized 5-HT-induced cellular responses with a pA2 of 8.1.[2] The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Downstream Signaling Pathways
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. As an antagonist, RS-102221 blocks the initiation of this signaling cascade by serotonin.
References
An In-depth Technical Guide to the Mechanism of Action of RS-102221 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS-102221 hydrochloride is a potent and highly selective antagonist of the serotonin 5-HT2C receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. By competitively inhibiting the binding of endogenous serotonin to the 5-HT2C receptor, RS-102221 effectively blocks its downstream signaling cascades, primarily the Gq/11-mediated activation of phospholipase C. This antagonism leads to a variety of physiological effects, including increased food intake, weight gain, and anxiolytic-like behaviors in preclinical models. This document provides a comprehensive overview of the mechanism of action of RS-102221, detailing its binding affinity, functional antagonism, impact on signaling pathways, and relevant experimental protocols.
Introduction
The serotonin 5-HT2C receptor is a key modulator of numerous physiological and psychological processes, including appetite, mood, and cognition.[1] Its role in these functions has made it a significant target for therapeutic intervention. RS-102221 has emerged as a valuable research tool and a potential therapeutic agent due to its high affinity and selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly the closely related 5-HT2A and 5-HT2B receptors.[2] This selectivity allows for the precise investigation of 5-HT2C receptor function and offers the potential for targeted therapeutic effects with a reduced risk of off-target side effects.
Core Mechanism of Action: 5-HT2C Receptor Antagonism
The primary mechanism of action of RS-102221 is its competitive antagonism at the 5-HT2C receptor. It binds to the receptor with high affinity but does not elicit a functional response, thereby preventing the binding and action of the endogenous agonist, serotonin (5-hydroxytryptamine).
Binding Affinity and Selectivity
Radioligand binding assays have demonstrated the high affinity of RS-102221 for both human and rat 5-HT2C receptors. The compound exhibits significantly lower affinity for the 5-HT2A and 5-HT2B receptors, highlighting its selectivity.[2]
| Parameter | Human 5-HT2C | Rat 5-HT2C | Human 5-HT2A | Human 5-HT2B | Reference |
| pKi | 8.4 | 8.5 | <6.5 | <6.5 | [2] |
| Ki (nM) | ~4.0 | ~3.2 | >1000 | >1000 | [2][3] |
| Selectivity (fold) | - | - | ~100-fold vs 5-HT2C | ~100-fold vs 5-HT2C | [2][3] |
Functional Antagonism
Functional assays have confirmed that RS-102221 acts as a pure antagonist with no detectable intrinsic agonist activity.[2] In a cell-based microphysiometry functional assay, RS-102221 antagonized 5-HT-induced cellular responses with a pA2 of 8.1.[2] The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Downstream Signaling Pathways
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. As an antagonist, RS-102221 blocks the initiation of this signaling cascade by serotonin.
References
The Affinity and Selectivity Profile of RS-102221 Hydrochloride for Serotonin Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-102221 hydrochloride is a potent and highly selective antagonist of the serotonin 5-HT2C receptor.[1] This technical guide provides a comprehensive overview of its binding affinity and selectivity profile, detailing the quantitative data, experimental methodologies, and relevant signaling pathways. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those focused on serotonergic neurotransmission.
Data Presentation: Binding Affinity and Selectivity
The affinity of this compound for various serotonin receptor subtypes has been characterized primarily through radioligand binding assays. The compound exhibits a high affinity for the human and rat 5-HT2C receptors, with significantly lower affinity for other 5-HT receptor subtypes, as well as for adrenergic and muscarinic receptors.[1]
Table 1: Binding Affinity of RS-102221 for Serotonin 5-HT2 Receptor Subtypes
| Receptor Subtype | Species | pKi | Ki (nM) | Selectivity (fold) vs. 5-HT2C |
| 5-HT2C | Human | 8.4[1] | ~4 | - |
| 5-HT2C | Rat | 8.5[1] | ~3.16 | - |
| 5-HT2A | Human/Rat | Not explicitly stated, but ~100-fold lower affinity than for 5-HT2C[1] | ~400 | ~100 |
| 5-HT2B | Human/Rat | Not explicitly stated, but ~100-fold lower affinity than for 5-HT2C[1] | ~400 | ~100 |
Note: The Ki values are approximated from the pKi values (Ki = 10^(-pKi)). The selectivity is reported to be approximately 100-fold for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors.
Experimental Protocols
The characterization of this compound's binding affinity and functional activity has been achieved through a combination of in vitro assays.
Radioligand Binding Assays
These assays are fundamental in determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of RS-102221 for serotonin receptor subtypes.
General Methodology:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells are transfected to stably express the human or rat serotonin receptor subtype of interest (e.g., 5-HT2C, 5-HT2A, 5-HT2B).
-
Cells are cultured and harvested.
-
Cell membranes are prepared by homogenization and centrifugation to isolate the fraction containing the receptors.
-
-
Competition Binding Assay:
-
Cell membranes expressing the target receptor are incubated with a specific radioligand (e.g., [3H]-mesulergine for 5-HT2C, [3H]-ketanserin for 5-HT2A) at a concentration close to its Kd.
-
Increasing concentrations of the unlabeled competitor compound (RS-102221) are added to the incubation mixture.
-
The reaction is incubated to allow for binding to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data are used to generate a competition curve, from which the IC50 (the concentration of RS-102221 that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Functional Assays: Microphysiometry
Functional assays are employed to determine whether a compound acts as an agonist or an antagonist at a receptor and to quantify its potency (pA2 for an antagonist).
Objective: To assess the functional antagonist activity of RS-102221 at the 5-HT2C receptor.
General Methodology (based on similar GPCR antagonist assays):
-
Cell Culture: CHO cells stably expressing the human 5-HT2C receptor are cultured on Cytosensor® microphysiometer capsules.
-
Assay Principle: Microphysiometry measures the rate of proton extrusion from cells, which is an indicator of metabolic activity. Activation of Gq-coupled receptors like 5-HT2C leads to an increase in this acidification rate.
-
Antagonist Evaluation:
-
The cells are first exposed to a known 5-HT2C receptor agonist (e.g., serotonin) to establish a baseline response.
-
The cells are then incubated with varying concentrations of RS-102221 for a defined period.
-
The agonist is then re-applied in the presence of RS-102221.
-
-
Data Analysis:
-
The ability of RS-102221 to inhibit the agonist-induced increase in the acidification rate is measured.
-
The data are used to construct a Schild plot, from which the pA2 value is determined. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A pA2 value of 8.1 was reported for RS-102221, indicating potent antagonist activity.[1]
-
Mandatory Visualizations
Signaling Pathway of the 5-HT2C Receptor
The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.
Caption: 5-HT2C Receptor Gq Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the Ki of RS-102221.
Caption: Workflow for Radioligand Binding Assay.
Logical Relationship: Selectivity Profile of RS-102221
This diagram illustrates the high selectivity of RS-102221 for the 5-HT2C receptor compared to other related receptors.
Caption: Selectivity Profile of RS-102221.
Conclusion
This compound is a valuable pharmacological tool for the investigation of the 5-HT2C receptor due to its high affinity and selectivity. The data and methodologies presented in this guide provide a comprehensive resource for researchers, aiding in the design and interpretation of experiments aimed at elucidating the role of the 5-HT2C receptor in health and disease.
References
The Affinity and Selectivity Profile of RS-102221 Hydrochloride for Serotonin Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-102221 hydrochloride is a potent and highly selective antagonist of the serotonin 5-HT2C receptor.[1] This technical guide provides a comprehensive overview of its binding affinity and selectivity profile, detailing the quantitative data, experimental methodologies, and relevant signaling pathways. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those focused on serotonergic neurotransmission.
Data Presentation: Binding Affinity and Selectivity
The affinity of this compound for various serotonin receptor subtypes has been characterized primarily through radioligand binding assays. The compound exhibits a high affinity for the human and rat 5-HT2C receptors, with significantly lower affinity for other 5-HT receptor subtypes, as well as for adrenergic and muscarinic receptors.[1]
Table 1: Binding Affinity of RS-102221 for Serotonin 5-HT2 Receptor Subtypes
| Receptor Subtype | Species | pKi | Ki (nM) | Selectivity (fold) vs. 5-HT2C |
| 5-HT2C | Human | 8.4[1] | ~4 | - |
| 5-HT2C | Rat | 8.5[1] | ~3.16 | - |
| 5-HT2A | Human/Rat | Not explicitly stated, but ~100-fold lower affinity than for 5-HT2C[1] | ~400 | ~100 |
| 5-HT2B | Human/Rat | Not explicitly stated, but ~100-fold lower affinity than for 5-HT2C[1] | ~400 | ~100 |
Note: The Ki values are approximated from the pKi values (Ki = 10^(-pKi)). The selectivity is reported to be approximately 100-fold for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors.
Experimental Protocols
The characterization of this compound's binding affinity and functional activity has been achieved through a combination of in vitro assays.
Radioligand Binding Assays
These assays are fundamental in determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of RS-102221 for serotonin receptor subtypes.
General Methodology:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells are transfected to stably express the human or rat serotonin receptor subtype of interest (e.g., 5-HT2C, 5-HT2A, 5-HT2B).
-
Cells are cultured and harvested.
-
Cell membranes are prepared by homogenization and centrifugation to isolate the fraction containing the receptors.
-
-
Competition Binding Assay:
-
Cell membranes expressing the target receptor are incubated with a specific radioligand (e.g., [3H]-mesulergine for 5-HT2C, [3H]-ketanserin for 5-HT2A) at a concentration close to its Kd.
-
Increasing concentrations of the unlabeled competitor compound (RS-102221) are added to the incubation mixture.
-
The reaction is incubated to allow for binding to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data are used to generate a competition curve, from which the IC50 (the concentration of RS-102221 that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Functional Assays: Microphysiometry
Functional assays are employed to determine whether a compound acts as an agonist or an antagonist at a receptor and to quantify its potency (pA2 for an antagonist).
Objective: To assess the functional antagonist activity of RS-102221 at the 5-HT2C receptor.
General Methodology (based on similar GPCR antagonist assays):
-
Cell Culture: CHO cells stably expressing the human 5-HT2C receptor are cultured on Cytosensor® microphysiometer capsules.
-
Assay Principle: Microphysiometry measures the rate of proton extrusion from cells, which is an indicator of metabolic activity. Activation of Gq-coupled receptors like 5-HT2C leads to an increase in this acidification rate.
-
Antagonist Evaluation:
-
The cells are first exposed to a known 5-HT2C receptor agonist (e.g., serotonin) to establish a baseline response.
-
The cells are then incubated with varying concentrations of RS-102221 for a defined period.
-
The agonist is then re-applied in the presence of RS-102221.
-
-
Data Analysis:
-
The ability of RS-102221 to inhibit the agonist-induced increase in the acidification rate is measured.
-
The data are used to construct a Schild plot, from which the pA2 value is determined. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A pA2 value of 8.1 was reported for RS-102221, indicating potent antagonist activity.[1]
-
Mandatory Visualizations
Signaling Pathway of the 5-HT2C Receptor
The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.
Caption: 5-HT2C Receptor Gq Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the Ki of RS-102221.
Caption: Workflow for Radioligand Binding Assay.
Logical Relationship: Selectivity Profile of RS-102221
This diagram illustrates the high selectivity of RS-102221 for the 5-HT2C receptor compared to other related receptors.
Caption: Selectivity Profile of RS-102221.
Conclusion
This compound is a valuable pharmacological tool for the investigation of the 5-HT2C receptor due to its high affinity and selectivity. The data and methodologies presented in this guide provide a comprehensive resource for researchers, aiding in the design and interpretation of experiments aimed at elucidating the role of the 5-HT2C receptor in health and disease.
References
An In-Depth Technical Guide to RS-102221 Hydrochloride: A Selective 5-HT2C Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of RS-102221 hydrochloride, a potent and selective antagonist of the serotonin 5-HT2C receptor. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action.
Chemical Structure and Physicochemical Properties
This compound is a synthetic compound belonging to the benzenesulfonamide class.[1] Its chemical name is N-[5-[5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide hydrochloride.[2] The hydrochloride salt form of RS-102221 generally offers enhanced water solubility and stability compared to its free base form.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-[5-[5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide hydrochloride | [2] |
| CAS Number | 187397-18-8 | |
| Molecular Formula | C₂₇H₃₁F₃N₄O₇S·HCl | [4] |
| Molecular Weight | 649.08 g/mol | [4] |
| Appearance | Solid | |
| Purity | ≥98% (by HPLC) | |
| Solubility | Soluble in DMSO to 100 mM | |
| Canonical SMILES | Cl.COC1=CC(OC)=C(NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C=C1C(=O)CCCCN1CCC2(CC1)NC(=O)NC2=O | [5] |
| InChI Key | SZJZEJZLRDIHPB-UHFFFAOYSA-N | [5] |
Pharmacological Profile and Mechanism of Action
This compound is a high-affinity and selective antagonist of the 5-HT2C receptor.[1] It exhibits approximately 100-fold selectivity for the 5-HT2C receptor over the closely related 5-HT2A and 5-HT2B receptor subtypes.[1] Furthermore, it shows low affinity for other serotonin receptors, as well as for α- and β-adrenergic and muscarinic acetylcholine receptors.
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to Gq/11 proteins.[6][7] This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), triggering a cascade of downstream signaling events.[7][8]
As an antagonist, RS-102221 binds to the 5-HT2C receptor but does not activate it, thereby blocking the binding of the endogenous agonist serotonin and inhibiting the subsequent intracellular signaling cascade.[7] This blockade of 5-HT2C receptor-mediated signaling is the basis for its pharmacological effects.
Signaling Pathway of 5-HT2C Receptor Antagonism by RS-102221
References
- 1. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT(2C) antagonism blocks blood oxygen level-dependent pharmacological-challenge magnetic resonance imaging signal in rat brain areas related to feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. N-[5-(5-{2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}pentanoyl)-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzene-1-sulfonamide hydrochloride - C27H32ClF3N4O7S | CSSB00116207629 [chem-space.com]
- 6. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 7. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to RS-102221 Hydrochloride: A Selective 5-HT2C Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of RS-102221 hydrochloride, a potent and selective antagonist of the serotonin 5-HT2C receptor. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action.
Chemical Structure and Physicochemical Properties
This compound is a synthetic compound belonging to the benzenesulfonamide class.[1] Its chemical name is N-[5-[5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide hydrochloride.[2] The hydrochloride salt form of RS-102221 generally offers enhanced water solubility and stability compared to its free base form.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-[5-[5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide hydrochloride | [2] |
| CAS Number | 187397-18-8 | |
| Molecular Formula | C₂₇H₃₁F₃N₄O₇S·HCl | [4] |
| Molecular Weight | 649.08 g/mol | [4] |
| Appearance | Solid | |
| Purity | ≥98% (by HPLC) | |
| Solubility | Soluble in DMSO to 100 mM | |
| Canonical SMILES | Cl.COC1=CC(OC)=C(NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C=C1C(=O)CCCCN1CCC2(CC1)NC(=O)NC2=O | [5] |
| InChI Key | SZJZEJZLRDIHPB-UHFFFAOYSA-N | [5] |
Pharmacological Profile and Mechanism of Action
This compound is a high-affinity and selective antagonist of the 5-HT2C receptor.[1] It exhibits approximately 100-fold selectivity for the 5-HT2C receptor over the closely related 5-HT2A and 5-HT2B receptor subtypes.[1] Furthermore, it shows low affinity for other serotonin receptors, as well as for α- and β-adrenergic and muscarinic acetylcholine receptors.
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to Gq/11 proteins.[6][7] This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), triggering a cascade of downstream signaling events.[7][8]
As an antagonist, RS-102221 binds to the 5-HT2C receptor but does not activate it, thereby blocking the binding of the endogenous agonist serotonin and inhibiting the subsequent intracellular signaling cascade.[7] This blockade of 5-HT2C receptor-mediated signaling is the basis for its pharmacological effects.
Signaling Pathway of 5-HT2C Receptor Antagonism by RS-102221
References
- 1. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT(2C) antagonism blocks blood oxygen level-dependent pharmacological-challenge magnetic resonance imaging signal in rat brain areas related to feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. N-[5-(5-{2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}pentanoyl)-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzene-1-sulfonamide hydrochloride - C27H32ClF3N4O7S | CSSB00116207629 [chem-space.com]
- 6. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 7. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
The Discovery and Development of RS-102221 Hydrochloride: A Technical Guide
An In-depth Examination of a Selective 5-HT2C Receptor Antagonist
Abstract
RS-102221 hydrochloride is a potent and highly selective antagonist of the serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor implicated in the modulation of mood, appetite, and other central nervous system functions. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of RS-102221. It details its binding affinity, functional antagonism, and in vivo effects, supported by quantitative data and experimental methodologies. Furthermore, this document elucidates the 5-HT2C receptor signaling pathway and outlines the typical experimental workflows employed in the preclinical assessment of compounds like RS-102221, serving as a valuable resource for researchers and professionals in drug discovery and development.
Introduction
The serotonin (5-hydroxytryptamine, 5-HT) system is a crucial neurotransmitter network that regulates a wide array of physiological and behavioral processes. The 5-HT2C receptor, a member of the 5-HT2 receptor subfamily, has emerged as a significant therapeutic target for various neuropsychiatric and metabolic disorders.[1] Activation of the 5-HT2C receptor is known to suppress appetite and has been a focus for the development of anti-obesity medications.[1][2] Conversely, antagonism of this receptor has been investigated for its potential in treating conditions such as anxiety and depression.[3]
RS-102221 was one of the first compounds identified as a potent and selective antagonist for the 5-HT2C receptor, exhibiting approximately 100-fold selectivity over the closely related 5-HT2A and 5-HT2B receptors.[3][4] This high selectivity made RS-102221 a valuable pharmacological tool for elucidating the physiological roles of the 5-HT2C receptor and a promising lead compound for therapeutic development.
Chemical Properties
-
Chemical Name: 8-[5-(2,4-Dimethoxy-5-(4-trifluoromethylphenylsulphonamido)phenyl-5-oxopentyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride[5][6]
-
Molecular Formula: C₂₇H₃₁F₃N₄O₇S·HCl
-
Molecular Weight: 649.08 g/mol [6]
Pharmacological Profile
Binding Affinity
RS-102221 demonstrates high affinity for the 5-HT2C receptor in both human and rat species. Its selectivity is a key feature, with significantly lower affinity for other serotonin receptor subtypes, as well as adrenergic and muscarinic receptors.[4][5][6]
| Receptor Subtype | Species | pKi | Ki (nM) | Reference(s) |
| 5-HT2C | Human | 8.4 - 8.7 | ~2.0 - 4.0 | [4][5][6] |
| 5-HT2C | Rat | 8.5 | ~3.2 | [4] |
| 5-HT2A | - | - | ~100-fold lower affinity than 5-HT2C | [3][4] |
| 5-HT2B | - | - | ~100-fold lower affinity than 5-HT2C | [3][4] |
Functional Antagonism
In functional assays, RS-102221 acts as a potent antagonist with no detectable intrinsic agonist activity.[4] A cell-based microphysiometry assay, which measures receptor-mediated changes in extracellular acidification rates, determined a pA2 value of 8.1 for RS-102221 at the human 5-HT2C receptor.[4] The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a general method for determining the binding affinity of a test compound like RS-102221 for the 5-HT2C receptor.
Objective: To determine the inhibitory constant (Ki) of RS-102221 for the 5-HT2C receptor.
Materials:
-
Cell membranes expressing the human 5-HT2C receptor.
-
Radioligand with high affinity for the 5-HT2C receptor (e.g., [³H]-Mesulergine).[7]
-
This compound (test compound).
-
Non-specific binding control (e.g., a high concentration of a known 5-HT2C ligand like serotonin).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[1]
-
96-well filter plates.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare a series of dilutions of RS-102221.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and the various concentrations of RS-102221.
-
For total binding wells, add binding buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 4 hours).[1]
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the RS-102221 concentration.
-
Determine the IC50 value (the concentration of RS-102221 that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Assessment of Anorectic Effects
This protocol describes a general method for evaluating the effect of 5-HT2C receptor antagonists on food intake in rats.
Objective: To determine the effect of RS-102221 on food consumption and body weight.
Materials:
-
Male Sprague-Dawley rats.
-
Standard laboratory chow.
-
This compound.
-
Vehicle (e.g., saline or 1% methylcellulose).[3]
-
Apparatus for intraperitoneal (i.p.) injections.
-
Metabolic cages for monitoring food intake.
Procedure:
-
House rats individually in metabolic cages and allow them to acclimate.
-
Monitor baseline food intake and body weight for several days.
-
Divide the rats into treatment groups (e.g., vehicle control, RS-102221 at various doses).
-
Administer RS-102221 or vehicle daily via i.p. injection. A reported effective dose is 2 mg/kg.[4]
-
Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours post-injection) and daily body weight for the duration of the study (e.g., 14 days).[8]
Data Analysis:
-
Compare the food intake and change in body weight between the RS-102221-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Light-Dark Box Test for Anxiolytic Activity
This protocol outlines a standard procedure for assessing anxiety-like behavior in mice.[9][10][11][12]
Objective: To evaluate the anxiolytic potential of RS-102221.
Materials:
-
Male mice (e.g., CBA strain).[13]
-
Light-dark box apparatus (a box divided into a brightly lit compartment and a dark compartment with an opening between them).
-
Video tracking software.
-
This compound.
-
Vehicle.
Procedure:
-
Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Administer RS-102221 (e.g., 1 or 2 mg/kg, i.p.) or vehicle to the mice.[13]
-
After a set pre-treatment time (e.g., 30 minutes), place each mouse individually into the center of the lit compartment of the light-dark box.
-
Allow the mouse to explore the apparatus for a fixed duration (e.g., 5-10 minutes).
-
Record the behavior of the mouse using video tracking software.
Data Analysis:
-
Measure parameters such as the time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment.
-
An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect.
-
Compare the behavioral parameters between the RS-102221-treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
Signaling Pathways and Experimental Workflows
5-HT2C Receptor Signaling Pathway
The 5-HT2C receptor primarily couples to the Gq/11 family of G proteins.[14][15] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][14] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[5][14] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[5][14] These signaling events ultimately lead to various cellular responses. As an antagonist, RS-102221 blocks the initiation of this cascade by preventing agonist binding to the 5-HT2C receptor.
In Vitro Experimental Workflow
The in vitro characterization of a compound like RS-102221 typically follows a staged approach, starting with primary binding assays to determine affinity and selectivity, followed by functional assays to confirm its mechanism of action.
In Vivo Experimental Workflow
Following promising in vitro data, in vivo studies are conducted to assess the compound's effects in a whole-animal system, evaluating both its efficacy in relevant behavioral models and its basic pharmacokinetic properties.
In Vivo Effects
Effects on Food Intake and Body Weight
Consistent with its role as a 5-HT2C receptor antagonist, daily administration of RS-102221 has been shown to increase food intake and lead to weight gain in rats.[4] A daily intraperitoneal dose of 2 mg/kg resulted in these effects, supporting the hypothesis that tonic activation of the 5-HT2C receptor contributes to satiety.[4]
Anxiolytic Effects
In preclinical models of anxiety, RS-102221 has demonstrated anxiolytic-like properties. In the mouse light-dark box test, administration of RS-102221 at doses of 1 and 2 mg/kg reduced anxiety-related behaviors.[13] This suggests that blockade of 5-HT2C receptors can produce anxiolytic effects.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, half-life, and bioavailability, are not extensively reported in publicly available literature. However, studies have confirmed its absorption and brain penetration after intraperitoneal administration in rats.
Conclusion
This compound was a pioneering molecule in the exploration of 5-HT2C receptor function. Its high affinity and selectivity established it as a critical tool for preclinical research, contributing significantly to our understanding of the role of the 5-HT2C receptor in regulating appetite and anxiety. The data and methodologies presented in this guide underscore the systematic approach required for the discovery and development of novel receptor-targeted therapeutics. While RS-102221 itself did not advance to clinical use, the knowledge gained from its characterization has paved the way for the development of other 5-HT2C receptor modulators for a range of therapeutic applications.
References
- 1. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin 5-HT2C Receptor Activation Suppresses Binge Intake and the Reinforcing and Motivational Properties of High-Fat Food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5-HT2C receptor agonist, lorcaserin, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 6. RS 102221 hydrochloride | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
- 7. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. croaccess.com [croaccess.com]
- 12. researchgate.net [researchgate.net]
- 13. Agonists of the serotonin 5-HT2C receptor: preclinical and clinical progression in multiple diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 15. revvity.com [revvity.com]
The Discovery and Development of RS-102221 Hydrochloride: A Technical Guide
An In-depth Examination of a Selective 5-HT2C Receptor Antagonist
Abstract
RS-102221 hydrochloride is a potent and highly selective antagonist of the serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor implicated in the modulation of mood, appetite, and other central nervous system functions. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of RS-102221. It details its binding affinity, functional antagonism, and in vivo effects, supported by quantitative data and experimental methodologies. Furthermore, this document elucidates the 5-HT2C receptor signaling pathway and outlines the typical experimental workflows employed in the preclinical assessment of compounds like RS-102221, serving as a valuable resource for researchers and professionals in drug discovery and development.
Introduction
The serotonin (5-hydroxytryptamine, 5-HT) system is a crucial neurotransmitter network that regulates a wide array of physiological and behavioral processes. The 5-HT2C receptor, a member of the 5-HT2 receptor subfamily, has emerged as a significant therapeutic target for various neuropsychiatric and metabolic disorders.[1] Activation of the 5-HT2C receptor is known to suppress appetite and has been a focus for the development of anti-obesity medications.[1][2] Conversely, antagonism of this receptor has been investigated for its potential in treating conditions such as anxiety and depression.[3]
RS-102221 was one of the first compounds identified as a potent and selective antagonist for the 5-HT2C receptor, exhibiting approximately 100-fold selectivity over the closely related 5-HT2A and 5-HT2B receptors.[3][4] This high selectivity made RS-102221 a valuable pharmacological tool for elucidating the physiological roles of the 5-HT2C receptor and a promising lead compound for therapeutic development.
Chemical Properties
-
Chemical Name: 8-[5-(2,4-Dimethoxy-5-(4-trifluoromethylphenylsulphonamido)phenyl-5-oxopentyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride[5][6]
-
Molecular Formula: C₂₇H₃₁F₃N₄O₇S·HCl
-
Molecular Weight: 649.08 g/mol [6]
Pharmacological Profile
Binding Affinity
RS-102221 demonstrates high affinity for the 5-HT2C receptor in both human and rat species. Its selectivity is a key feature, with significantly lower affinity for other serotonin receptor subtypes, as well as adrenergic and muscarinic receptors.[4][5][6]
| Receptor Subtype | Species | pKi | Ki (nM) | Reference(s) |
| 5-HT2C | Human | 8.4 - 8.7 | ~2.0 - 4.0 | [4][5][6] |
| 5-HT2C | Rat | 8.5 | ~3.2 | [4] |
| 5-HT2A | - | - | ~100-fold lower affinity than 5-HT2C | [3][4] |
| 5-HT2B | - | - | ~100-fold lower affinity than 5-HT2C | [3][4] |
Functional Antagonism
In functional assays, RS-102221 acts as a potent antagonist with no detectable intrinsic agonist activity.[4] A cell-based microphysiometry assay, which measures receptor-mediated changes in extracellular acidification rates, determined a pA2 value of 8.1 for RS-102221 at the human 5-HT2C receptor.[4] The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a general method for determining the binding affinity of a test compound like RS-102221 for the 5-HT2C receptor.
Objective: To determine the inhibitory constant (Ki) of RS-102221 for the 5-HT2C receptor.
Materials:
-
Cell membranes expressing the human 5-HT2C receptor.
-
Radioligand with high affinity for the 5-HT2C receptor (e.g., [³H]-Mesulergine).[7]
-
This compound (test compound).
-
Non-specific binding control (e.g., a high concentration of a known 5-HT2C ligand like serotonin).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[1]
-
96-well filter plates.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare a series of dilutions of RS-102221.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and the various concentrations of RS-102221.
-
For total binding wells, add binding buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 4 hours).[1]
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the RS-102221 concentration.
-
Determine the IC50 value (the concentration of RS-102221 that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Assessment of Anorectic Effects
This protocol describes a general method for evaluating the effect of 5-HT2C receptor antagonists on food intake in rats.
Objective: To determine the effect of RS-102221 on food consumption and body weight.
Materials:
-
Male Sprague-Dawley rats.
-
Standard laboratory chow.
-
This compound.
-
Vehicle (e.g., saline or 1% methylcellulose).[3]
-
Apparatus for intraperitoneal (i.p.) injections.
-
Metabolic cages for monitoring food intake.
Procedure:
-
House rats individually in metabolic cages and allow them to acclimate.
-
Monitor baseline food intake and body weight for several days.
-
Divide the rats into treatment groups (e.g., vehicle control, RS-102221 at various doses).
-
Administer RS-102221 or vehicle daily via i.p. injection. A reported effective dose is 2 mg/kg.[4]
-
Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours post-injection) and daily body weight for the duration of the study (e.g., 14 days).[8]
Data Analysis:
-
Compare the food intake and change in body weight between the RS-102221-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Light-Dark Box Test for Anxiolytic Activity
This protocol outlines a standard procedure for assessing anxiety-like behavior in mice.[9][10][11][12]
Objective: To evaluate the anxiolytic potential of RS-102221.
Materials:
-
Male mice (e.g., CBA strain).[13]
-
Light-dark box apparatus (a box divided into a brightly lit compartment and a dark compartment with an opening between them).
-
Video tracking software.
-
This compound.
-
Vehicle.
Procedure:
-
Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Administer RS-102221 (e.g., 1 or 2 mg/kg, i.p.) or vehicle to the mice.[13]
-
After a set pre-treatment time (e.g., 30 minutes), place each mouse individually into the center of the lit compartment of the light-dark box.
-
Allow the mouse to explore the apparatus for a fixed duration (e.g., 5-10 minutes).
-
Record the behavior of the mouse using video tracking software.
Data Analysis:
-
Measure parameters such as the time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment.
-
An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect.
-
Compare the behavioral parameters between the RS-102221-treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
Signaling Pathways and Experimental Workflows
5-HT2C Receptor Signaling Pathway
The 5-HT2C receptor primarily couples to the Gq/11 family of G proteins.[14][15] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][14] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[5][14] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[5][14] These signaling events ultimately lead to various cellular responses. As an antagonist, RS-102221 blocks the initiation of this cascade by preventing agonist binding to the 5-HT2C receptor.
In Vitro Experimental Workflow
The in vitro characterization of a compound like RS-102221 typically follows a staged approach, starting with primary binding assays to determine affinity and selectivity, followed by functional assays to confirm its mechanism of action.
In Vivo Experimental Workflow
Following promising in vitro data, in vivo studies are conducted to assess the compound's effects in a whole-animal system, evaluating both its efficacy in relevant behavioral models and its basic pharmacokinetic properties.
In Vivo Effects
Effects on Food Intake and Body Weight
Consistent with its role as a 5-HT2C receptor antagonist, daily administration of RS-102221 has been shown to increase food intake and lead to weight gain in rats.[4] A daily intraperitoneal dose of 2 mg/kg resulted in these effects, supporting the hypothesis that tonic activation of the 5-HT2C receptor contributes to satiety.[4]
Anxiolytic Effects
In preclinical models of anxiety, RS-102221 has demonstrated anxiolytic-like properties. In the mouse light-dark box test, administration of RS-102221 at doses of 1 and 2 mg/kg reduced anxiety-related behaviors.[13] This suggests that blockade of 5-HT2C receptors can produce anxiolytic effects.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, half-life, and bioavailability, are not extensively reported in publicly available literature. However, studies have confirmed its absorption and brain penetration after intraperitoneal administration in rats.
Conclusion
This compound was a pioneering molecule in the exploration of 5-HT2C receptor function. Its high affinity and selectivity established it as a critical tool for preclinical research, contributing significantly to our understanding of the role of the 5-HT2C receptor in regulating appetite and anxiety. The data and methodologies presented in this guide underscore the systematic approach required for the discovery and development of novel receptor-targeted therapeutics. While RS-102221 itself did not advance to clinical use, the knowledge gained from its characterization has paved the way for the development of other 5-HT2C receptor modulators for a range of therapeutic applications.
References
- 1. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin 5-HT2C Receptor Activation Suppresses Binge Intake and the Reinforcing and Motivational Properties of High-Fat Food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5-HT2C receptor agonist, lorcaserin, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 6. RS 102221 hydrochloride | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
- 7. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. croaccess.com [croaccess.com]
- 12. researchgate.net [researchgate.net]
- 13. Agonists of the serotonin 5-HT2C receptor: preclinical and clinical progression in multiple diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 15. revvity.com [revvity.com]
The 5-HT2C Receptor: A Pivotal Target in Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
The serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), stands as a critical modulator of a wide array of neurological functions. Its intricate involvement in regulating mood, anxiety, appetite, and motor control has positioned it as a key therapeutic target for a spectrum of neurological and psychiatric conditions. Dysregulation of 5-HT2C receptor signaling is implicated in the pathophysiology of depression, anxiety disorders, epilepsy, schizophrenia, and Parkinson's disease. This technical guide provides a comprehensive overview of the 5-HT2C receptor's role in these disorders, detailing its signaling mechanisms, the quantitative pharmacology of associated ligands, and key experimental protocols for its investigation.
Molecular Biology and Signal Transduction
The 5-HT2C receptor is encoded by the HTR2C gene, located on the X chromosome. A unique and functionally significant feature of this receptor is that its pre-messenger RNA (pre-mRNA) undergoes extensive adenosine-to-inosine (A-to-I) RNA editing.[1][2] This process, catalyzed by adenosine deaminases acting on RNA (ADAR) enzymes, results in the generation of multiple receptor isoforms with altered amino acid sequences in the second intracellular loop.[2][3] These isoforms exhibit distinct pharmacological properties and signaling efficiencies, particularly in their ability to couple to G proteins.[2][4]
Primary Signaling Pathway: Gq/G11 Cascade
Upon activation by serotonin, the 5-HT2C receptor primarily couples to the Gq/G11 family of G proteins.[5][6] This initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). Concurrently, DAG, along with the elevated Ca2+, activates protein kinase C (PKC).[7][8] This pathway ultimately leads to the modulation of various downstream cellular effectors, including the extracellular signal-regulated kinases (ERK) 1 and 2.[9]
References
- 1. RNA editing of the serotonin 5HT2C receptor and its effects on cell signalling, pharmacology and brain function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RNA editing of the human serotonin 5-HT2C receptor. alterations in suicide and implications for serotonergic pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web-prod-2.pharm.uic.edu [web-prod-2.pharm.uic.edu]
- 4. Quantitative analysis of 5HT2C receptor RNA editing patterns in psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of natural products as novel ligands for the human 5-HT2C receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The 5-HT2C Receptor: A Pivotal Target in Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
The serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), stands as a critical modulator of a wide array of neurological functions. Its intricate involvement in regulating mood, anxiety, appetite, and motor control has positioned it as a key therapeutic target for a spectrum of neurological and psychiatric conditions. Dysregulation of 5-HT2C receptor signaling is implicated in the pathophysiology of depression, anxiety disorders, epilepsy, schizophrenia, and Parkinson's disease. This technical guide provides a comprehensive overview of the 5-HT2C receptor's role in these disorders, detailing its signaling mechanisms, the quantitative pharmacology of associated ligands, and key experimental protocols for its investigation.
Molecular Biology and Signal Transduction
The 5-HT2C receptor is encoded by the HTR2C gene, located on the X chromosome. A unique and functionally significant feature of this receptor is that its pre-messenger RNA (pre-mRNA) undergoes extensive adenosine-to-inosine (A-to-I) RNA editing.[1][2] This process, catalyzed by adenosine deaminases acting on RNA (ADAR) enzymes, results in the generation of multiple receptor isoforms with altered amino acid sequences in the second intracellular loop.[2][3] These isoforms exhibit distinct pharmacological properties and signaling efficiencies, particularly in their ability to couple to G proteins.[2][4]
Primary Signaling Pathway: Gq/G11 Cascade
Upon activation by serotonin, the 5-HT2C receptor primarily couples to the Gq/G11 family of G proteins.[5][6] This initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). Concurrently, DAG, along with the elevated Ca2+, activates protein kinase C (PKC).[7][8] This pathway ultimately leads to the modulation of various downstream cellular effectors, including the extracellular signal-regulated kinases (ERK) 1 and 2.[9]
References
- 1. RNA editing of the serotonin 5HT2C receptor and its effects on cell signalling, pharmacology and brain function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RNA editing of the human serotonin 5-HT2C receptor. alterations in suicide and implications for serotonergic pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web-prod-2.pharm.uic.edu [web-prod-2.pharm.uic.edu]
- 4. Quantitative analysis of 5HT2C receptor RNA editing patterns in psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of natural products as novel ligands for the human 5-HT2C receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of RS-102221 Hydrochloride in Promoting Neuronal Differentiation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS-102221 hydrochloride, a potent and selective 5-HT2C receptor antagonist, has emerged as a significant compound of interest in the field of neurogenesis. Research has demonstrated its capacity to promote the differentiation of neuronal precursor cells, highlighting its therapeutic potential in contexts requiring neuronal regeneration and plasticity. This technical guide provides an in-depth analysis of the effects of RS-102221 on neuronal differentiation, detailing the underlying signaling pathways, experimental protocols, and quantitative data derived from key studies.
Introduction
The serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in regulating mood, appetite, and cognition. Its activation by serotonin typically triggers a signaling cascade that can influence neuronal excitability and neurotransmitter release.[1] this compound acts as a selective antagonist at this receptor, effectively blocking the downstream signaling initiated by serotonin. This antagonism has been shown to have a proneurogenic effect, specifically by encouraging the differentiation of adult hippocampal neural precursor cells (ahNPCs) into mature neurons.[2] This guide will explore the experimental evidence for this effect and the methodologies used to ascertain it.
Core Mechanism of Action
This compound exerts its pro-neurogenic effects by selectively antagonizing the 5-HT2C receptor. The 5-HT2C receptor is coupled to the Gq/G11 protein, and its activation by serotonin leads to the stimulation of phospholipase C (PLC).[1] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] This leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), which can have various downstream effects on neuronal function.
By blocking this pathway, RS-102221 is thought to disinhibit cellular processes that favor neuronal differentiation. While the precise downstream cascade leading to neuronal differentiation is still under investigation, studies on compounds with similar mechanisms suggest the involvement of transcription factors such as the nuclear factor-kappa B (NF-κB) p50 subunit.[2][3] Antagonism of the 5-HT2C receptor may modulate the activity of such transcription factors, leading to the expression of genes that promote a neuronal fate.
Putative Signaling Pathway for RS-102221-Induced Neuronal Differentiation
Caption: Putative signaling pathway of RS-102221 in promoting neuronal differentiation.
Quantitative Data on Neuronal Differentiation
The proneurogenic effects of RS-102221 have been quantified by assessing the percentage of newly generated neurons, identified by the marker Microtubule-Associated Protein 2 (MAP-2), from adult hippocampal neural precursor cells (ahNPCs).
| Concentration of RS-102221 (nM) | Percentage of MAP-2 Positive Cells (Mean ± SD) | Statistical Significance (p-value vs. Vehicle) |
| Vehicle (Control) | ~15% (Estimated from graphical data) | - |
| 0.3 | No significant change | > 0.05 |
| 1 | No significant change | > 0.05 |
| 3 | No significant change | > 0.05 |
| 10 | ~25% (Estimated from graphical data) | < 0.001 |
| 30 | No significant change | > 0.05 |
| 100 | No significant change | > 0.05 |
| 300 | No significant change | > 0.05 |
Data synthesized from Bortolotto V, et al. Proneurogenic Effects of Trazodone in Murine and Human Neural Progenitor Cells. ACS Chem Neurosci. 2017.[2]
Experimental Protocols
The following protocols are based on the methodologies described in the key study by Bortolotto et al. (2017) investigating the effects of RS-102221 on ahNPCs.[2]
Isolation and Culture of Adult Hippocampal Neural Precursor Cells (ahNPCs)
This protocol outlines the initial steps to establish a culture of ahNPCs from adult mouse tissue.
Caption: Workflow for the isolation and culture of adult hippocampal neural precursor cells.
Neuronal Differentiation Assay with RS-102221 Treatment
This protocol details the induction of neuronal differentiation and the application of RS-102221.
-
Cell Plating: ahNPCs are seeded onto poly-D-lysine/laminin-coated plates or coverslips in proliferation medium.
-
Induction of Differentiation: After allowing the cells to adhere and proliferate, the medium is switched to a differentiation medium (e.g., Neurobasal medium supplemented with B27 and L-glutamine, without growth factors FGF2 and EGF).
-
RS-102221 Treatment: this compound is added to the differentiation medium at various concentrations (ranging from 0.3 nM to 300 nM). A vehicle control (the solvent for RS-102221) is run in parallel. The cells are incubated for a specified period (e.g., 24 hours) to allow for differentiation.[2]
Immunocytochemistry for MAP-2 Staining
This protocol is for the visualization and quantification of differentiated neurons.
Caption: Workflow for immunocytochemical staining and quantification of MAP-2 positive neurons.
Conclusion
This compound demonstrates a clear and significant effect on promoting neuronal differentiation from adult hippocampal neural precursor cells, primarily through the selective antagonism of the 5-HT2C receptor. The quantitative data indicate a peak efficacy at a concentration of 10 nM. The established protocols for ahNPC culture, differentiation, and immunocytochemical analysis provide a robust framework for further investigation into the therapeutic applications of RS-102221 and other 5-HT2C receptor antagonists in neuroregenerative medicine. Further research is warranted to fully elucidate the downstream signaling pathways and to translate these in vitro findings to in vivo models of neurological disorders.
References
The Role of RS-102221 Hydrochloride in Promoting Neuronal Differentiation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS-102221 hydrochloride, a potent and selective 5-HT2C receptor antagonist, has emerged as a significant compound of interest in the field of neurogenesis. Research has demonstrated its capacity to promote the differentiation of neuronal precursor cells, highlighting its therapeutic potential in contexts requiring neuronal regeneration and plasticity. This technical guide provides an in-depth analysis of the effects of RS-102221 on neuronal differentiation, detailing the underlying signaling pathways, experimental protocols, and quantitative data derived from key studies.
Introduction
The serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in regulating mood, appetite, and cognition. Its activation by serotonin typically triggers a signaling cascade that can influence neuronal excitability and neurotransmitter release.[1] this compound acts as a selective antagonist at this receptor, effectively blocking the downstream signaling initiated by serotonin. This antagonism has been shown to have a proneurogenic effect, specifically by encouraging the differentiation of adult hippocampal neural precursor cells (ahNPCs) into mature neurons.[2] This guide will explore the experimental evidence for this effect and the methodologies used to ascertain it.
Core Mechanism of Action
This compound exerts its pro-neurogenic effects by selectively antagonizing the 5-HT2C receptor. The 5-HT2C receptor is coupled to the Gq/G11 protein, and its activation by serotonin leads to the stimulation of phospholipase C (PLC).[1] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] This leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), which can have various downstream effects on neuronal function.
By blocking this pathway, RS-102221 is thought to disinhibit cellular processes that favor neuronal differentiation. While the precise downstream cascade leading to neuronal differentiation is still under investigation, studies on compounds with similar mechanisms suggest the involvement of transcription factors such as the nuclear factor-kappa B (NF-κB) p50 subunit.[2][3] Antagonism of the 5-HT2C receptor may modulate the activity of such transcription factors, leading to the expression of genes that promote a neuronal fate.
Putative Signaling Pathway for RS-102221-Induced Neuronal Differentiation
Caption: Putative signaling pathway of RS-102221 in promoting neuronal differentiation.
Quantitative Data on Neuronal Differentiation
The proneurogenic effects of RS-102221 have been quantified by assessing the percentage of newly generated neurons, identified by the marker Microtubule-Associated Protein 2 (MAP-2), from adult hippocampal neural precursor cells (ahNPCs).
| Concentration of RS-102221 (nM) | Percentage of MAP-2 Positive Cells (Mean ± SD) | Statistical Significance (p-value vs. Vehicle) |
| Vehicle (Control) | ~15% (Estimated from graphical data) | - |
| 0.3 | No significant change | > 0.05 |
| 1 | No significant change | > 0.05 |
| 3 | No significant change | > 0.05 |
| 10 | ~25% (Estimated from graphical data) | < 0.001 |
| 30 | No significant change | > 0.05 |
| 100 | No significant change | > 0.05 |
| 300 | No significant change | > 0.05 |
Data synthesized from Bortolotto V, et al. Proneurogenic Effects of Trazodone in Murine and Human Neural Progenitor Cells. ACS Chem Neurosci. 2017.[2]
Experimental Protocols
The following protocols are based on the methodologies described in the key study by Bortolotto et al. (2017) investigating the effects of RS-102221 on ahNPCs.[2]
Isolation and Culture of Adult Hippocampal Neural Precursor Cells (ahNPCs)
This protocol outlines the initial steps to establish a culture of ahNPCs from adult mouse tissue.
Caption: Workflow for the isolation and culture of adult hippocampal neural precursor cells.
Neuronal Differentiation Assay with RS-102221 Treatment
This protocol details the induction of neuronal differentiation and the application of RS-102221.
-
Cell Plating: ahNPCs are seeded onto poly-D-lysine/laminin-coated plates or coverslips in proliferation medium.
-
Induction of Differentiation: After allowing the cells to adhere and proliferate, the medium is switched to a differentiation medium (e.g., Neurobasal medium supplemented with B27 and L-glutamine, without growth factors FGF2 and EGF).
-
RS-102221 Treatment: this compound is added to the differentiation medium at various concentrations (ranging from 0.3 nM to 300 nM). A vehicle control (the solvent for RS-102221) is run in parallel. The cells are incubated for a specified period (e.g., 24 hours) to allow for differentiation.[2]
Immunocytochemistry for MAP-2 Staining
This protocol is for the visualization and quantification of differentiated neurons.
Caption: Workflow for immunocytochemical staining and quantification of MAP-2 positive neurons.
Conclusion
This compound demonstrates a clear and significant effect on promoting neuronal differentiation from adult hippocampal neural precursor cells, primarily through the selective antagonism of the 5-HT2C receptor. The quantitative data indicate a peak efficacy at a concentration of 10 nM. The established protocols for ahNPC culture, differentiation, and immunocytochemical analysis provide a robust framework for further investigation into the therapeutic applications of RS-102221 and other 5-HT2C receptor antagonists in neuroregenerative medicine. Further research is warranted to fully elucidate the downstream signaling pathways and to translate these in vitro findings to in vivo models of neurological disorders.
References
In Vivo Effects of RS-102221 Hydrochloride on Feeding and Weight Gain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo effects of RS-102221 hydrochloride, a potent and selective 5-HT2C receptor antagonist, on feeding behavior and body weight regulation. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of appetite, metabolism, and the development of therapeutic agents targeting the serotonergic system.
Core Findings: Impact on Food Intake and Body Weight
Chronic administration of this compound has been demonstrated to significantly increase both food consumption and body weight in preclinical rodent models. This effect is consistent with its mechanism of action as an antagonist at the serotonin 2C (5-HT2C) receptor, a key regulator of appetite and satiety.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies investigating the effects of RS-102221 on feeding and weight gain.
Table 1: Effect of Chronic RS-102221 Administration on Food Intake in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Duration | Mean Daily Food Intake (g) | % Increase vs. Vehicle | Statistical Significance |
| Vehicle | N/A | 14 days | Data not available | N/A | N/A |
| RS-102221 | 2 | 14 days | Data not available | Data not available | p < 0.05 |
Note: Specific mean values and percentage increases are not detailed in the available literature abstracts; however, the increase in food intake was reported as statistically significant.
Table 2: Effect of Chronic RS-102221 Administration on Body Weight Gain in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Duration | Mean Body Weight Gain (g) | % Increase vs. Vehicle | Statistical Significance |
| Vehicle | N/A | 14 days | Data not available | N/A | N/A |
| RS-102221 | 2 | 14 days | Data not available | Data not available | p < 0.05 |
Note: Specific mean values and percentage increases are not detailed in the available literature abstracts; however, the increase in body weight gain was reported as statistically significant.
Experimental Protocols
The following section outlines the methodologies employed in the key in vivo studies cited.
Chronic Administration in Rats for Feeding and Weight Gain Assessment
-
Animal Model: Male Sprague-Dawley rats.[1]
-
Housing: Animals are typically housed individually to allow for accurate measurement of food intake. Standard laboratory conditions include a 12-hour light/dark cycle and controlled temperature and humidity.
-
Diet: Standard laboratory chow and water are provided ad libitum unless otherwise specified.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., sterile saline) and administered via intraperitoneal (i.p.) injection. The most frequently cited effective dose is 2 mg/kg, administered daily.[1]
-
Measurement of Food Intake: Food consumption for each rat is measured daily by weighing the provided food and any spillage.
-
Measurement of Body Weight: Body weight of each rat is recorded daily or at other regular intervals throughout the study period.
-
Duration: Chronic studies are typically conducted over a period of at least 14 days to observe significant changes in body weight.
-
Statistical Analysis: Data are typically analyzed using appropriate statistical tests, such as a t-test or ANOVA, to compare the treatment group with the vehicle-treated control group. A p-value of less than 0.05 is generally considered statistically significant.
Signaling Pathways and Experimental Workflows
The effects of RS-102221 on feeding and weight gain are mediated through its interaction with the central serotonergic system, specifically by blocking the 5-HT2C receptor.
Signaling Pathway of 5-HT2C Receptor Antagonism on Appetite Regulation
The following diagram illustrates the proposed signaling pathway through which RS-102221 exerts its effects on appetite. Under normal physiological conditions, serotonin (5-HT) binds to 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus. This activation of POMC neurons leads to the release of α-melanocyte-stimulating hormone (α-MSH), which in turn acts on melanocortin 4 receptors (MC4R) to promote satiety and reduce food intake. RS-102221, as a 5-HT2C receptor antagonist, blocks this pathway, thereby disinhibiting the satiety signal and leading to increased food consumption.
Experimental Workflow for In Vivo Feeding Studies
The following diagram outlines the typical workflow for conducting an in vivo study to assess the effects of a compound like RS-102221 on feeding and weight gain.
References
In Vivo Effects of RS-102221 Hydrochloride on Feeding and Weight Gain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo effects of RS-102221 hydrochloride, a potent and selective 5-HT2C receptor antagonist, on feeding behavior and body weight regulation. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of appetite, metabolism, and the development of therapeutic agents targeting the serotonergic system.
Core Findings: Impact on Food Intake and Body Weight
Chronic administration of this compound has been demonstrated to significantly increase both food consumption and body weight in preclinical rodent models. This effect is consistent with its mechanism of action as an antagonist at the serotonin 2C (5-HT2C) receptor, a key regulator of appetite and satiety.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies investigating the effects of RS-102221 on feeding and weight gain.
Table 1: Effect of Chronic RS-102221 Administration on Food Intake in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Duration | Mean Daily Food Intake (g) | % Increase vs. Vehicle | Statistical Significance |
| Vehicle | N/A | 14 days | Data not available | N/A | N/A |
| RS-102221 | 2 | 14 days | Data not available | Data not available | p < 0.05 |
Note: Specific mean values and percentage increases are not detailed in the available literature abstracts; however, the increase in food intake was reported as statistically significant.
Table 2: Effect of Chronic RS-102221 Administration on Body Weight Gain in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Duration | Mean Body Weight Gain (g) | % Increase vs. Vehicle | Statistical Significance |
| Vehicle | N/A | 14 days | Data not available | N/A | N/A |
| RS-102221 | 2 | 14 days | Data not available | Data not available | p < 0.05 |
Note: Specific mean values and percentage increases are not detailed in the available literature abstracts; however, the increase in body weight gain was reported as statistically significant.
Experimental Protocols
The following section outlines the methodologies employed in the key in vivo studies cited.
Chronic Administration in Rats for Feeding and Weight Gain Assessment
-
Animal Model: Male Sprague-Dawley rats.[1]
-
Housing: Animals are typically housed individually to allow for accurate measurement of food intake. Standard laboratory conditions include a 12-hour light/dark cycle and controlled temperature and humidity.
-
Diet: Standard laboratory chow and water are provided ad libitum unless otherwise specified.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., sterile saline) and administered via intraperitoneal (i.p.) injection. The most frequently cited effective dose is 2 mg/kg, administered daily.[1]
-
Measurement of Food Intake: Food consumption for each rat is measured daily by weighing the provided food and any spillage.
-
Measurement of Body Weight: Body weight of each rat is recorded daily or at other regular intervals throughout the study period.
-
Duration: Chronic studies are typically conducted over a period of at least 14 days to observe significant changes in body weight.
-
Statistical Analysis: Data are typically analyzed using appropriate statistical tests, such as a t-test or ANOVA, to compare the treatment group with the vehicle-treated control group. A p-value of less than 0.05 is generally considered statistically significant.
Signaling Pathways and Experimental Workflows
The effects of RS-102221 on feeding and weight gain are mediated through its interaction with the central serotonergic system, specifically by blocking the 5-HT2C receptor.
Signaling Pathway of 5-HT2C Receptor Antagonism on Appetite Regulation
The following diagram illustrates the proposed signaling pathway through which RS-102221 exerts its effects on appetite. Under normal physiological conditions, serotonin (5-HT) binds to 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus. This activation of POMC neurons leads to the release of α-melanocyte-stimulating hormone (α-MSH), which in turn acts on melanocortin 4 receptors (MC4R) to promote satiety and reduce food intake. RS-102221, as a 5-HT2C receptor antagonist, blocks this pathway, thereby disinhibiting the satiety signal and leading to increased food consumption.
Experimental Workflow for In Vivo Feeding Studies
The following diagram outlines the typical workflow for conducting an in vivo study to assess the effects of a compound like RS-102221 on feeding and weight gain.
References
Anxiolytic Properties of RS-102221 Hydrochloride in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anxiolytic properties of RS-102221 hydrochloride, a selective 5-HT2C receptor antagonist, as demonstrated in various preclinical animal models. This document synthesizes key findings on its efficacy, mechanism of action, and the experimental protocols used to evaluate its anxiolytic potential.
Introduction
Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety. The serotonin (5-hydroxytryptamine, 5-HT) system, particularly the 5-HT2C receptor, has been identified as a key player in the modulation of anxiety-related behaviors.[1] Activation of 5-HT2C receptors is generally associated with anxiogenic-like effects, while their blockade is linked to anxiolytic outcomes.[1] this compound is a potent and selective antagonist of the 5-HT2C receptor, making it a valuable tool for investigating the role of this receptor in anxiety and a potential therapeutic agent.[2] This guide will detail the experimental evidence supporting the anxiolytic properties of this compound in established animal models of anxiety.
Mechanism of Action: 5-HT2C Receptor Antagonism
RS-102221 exerts its anxiolytic effects by selectively blocking the 5-HT2C receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, couples to Gq/G11 proteins.[3] This coupling initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[1][4] These second messengers mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively, leading to a cascade of downstream cellular effects that ultimately influence neuronal excitability.
By antagonizing the 5-HT2C receptor, RS-102221 inhibits this signaling pathway. A crucial consequence of this blockade is the modulation of neurotransmitter release, particularly dopamine and norepinephrine.[1] Activation of 5-HT2C receptors typically inhibits the release of these catecholamines in brain regions associated with mood and anxiety, such as the prefrontal cortex and nucleus accumbens.[3][5] Therefore, by blocking this inhibitory tone, RS-102221 leads to an increase in dopamine and norepinephrine levels, which is believed to contribute significantly to its anxiolytic effects.[1]
Efficacy in Animal Models of Anxiety
The anxiolytic potential of this compound has been evaluated in several well-validated animal models of anxiety. These models are designed to elicit anxiety-like behaviors in rodents, which can then be modulated by pharmacological interventions.
Elevated Plus-Maze (EPM) / Zero-Maze (EZM)
The elevated plus-maze and its variant, the elevated zero-maze, are widely used to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms/sections of the maze.
One study investigated the effects of RS-102221 (0.5, 1.0, and 2.0 mg/kg) in the elevated zero-maze in rats.[6] The administration of RS-102221 generated a behavioral profile indicative of anxiolytic-like effects.[6]
Table 1: Effect of this compound in the Elevated Zero-Maze
| Treatment Group | Dose (mg/kg) | Time in Open Sections (% of total) | Number of Open Section Entries |
| Vehicle | - | Data not available in citation | Data not available in citation |
| RS-102221 | 0.5 | Anxiolytic-like effect observed | Anxiolytic-like effect observed |
| RS-102221 | 1.0 | Anxiolytic-like effect observed | Anxiolytic-like effect observed |
| RS-102221 | 2.0 | Anxiolytic-like effect observed | Anxiolytic-like effect observed |
| Diazepam (Control) | 0.25-0.75 | Anxiolytic-like effect observed | Anxiolytic-like effect observed |
Note: Specific quantitative data with mean and standard error were not available in the cited source, but the study reported a clear anxiolytic-like behavioral profile.
Vogel Conflict Test
The Vogel conflict test is a model of anxiety that involves a conflict between the motivation to drink (after a period of water deprivation) and the aversion to a mild electric shock received after a certain number of licks from a water spout.[7] Anxiolytic drugs increase the number of punished licks, indicating a reduction in the animal's fear or anxiety.
Table 2: Expected Effect of this compound in the Vogel Conflict Test (Hypothetical based on class effect)
| Treatment Group | Dose (mg/kg) | Number of Punished Licks |
| Vehicle | - | Baseline |
| RS-102221 | (Dose Range) | Expected to Increase |
| Diazepam (Control) | (e.g., 2.5-10) | Increased |
Social Interaction Test
The social interaction test assesses anxiety by measuring the amount of time a rodent spends interacting with an unfamiliar conspecific. In an unfamiliar or brightly lit environment, rodents exhibit reduced social interaction, which is considered an anxiety-like behavior. Anxiolytic drugs typically increase the duration of social interaction.
Studies have shown that 5-HT2C antagonists can reverse deficits in social interaction, suggesting an anxiolytic effect. While specific dose-response data for RS-102221 in this test is limited, it is expected to increase social interaction time, consistent with its anxiolytic profile.
Table 3: Expected Effect of this compound in the Social Interaction Test (Hypothetical based on class effect)
| Treatment Group | Dose (mg/kg) | Time Spent in Social Interaction (seconds) |
| Vehicle | - | Baseline |
| RS-102221 | (Dose Range) | Expected to Increase |
| Diazepam (Control) | (e.g., 1-2) | Increased |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for the key experiments cited.
Elevated Plus-Maze Protocol
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms of equal dimensions, elevated from the floor.
-
Animals: Typically, adult male rats or mice are used. They should be habituated to the testing room for at least 30-60 minutes before the experiment.
-
Procedure: a. Administer this compound or vehicle intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30 minutes). b. Place the animal in the center of the maze, facing an open arm. c. Allow the animal to explore the maze for a fixed period, typically 5 minutes. d. Behavior is recorded using a video camera and tracking software.
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of general locomotor activity).
-
Vogel Conflict Test Protocol
-
Apparatus: An operant chamber with a grid floor and a drinking spout connected to a water source and a shock generator.[7]
-
Animals: Water-deprived rats or mice (typically for 24-48 hours).
-
Procedure: a. Administer this compound or vehicle i.p. prior to the test session. b. Place the animal in the chamber and allow it to explore and find the drinking spout. c. After a set number of licks (e.g., 20), a mild electric shock is delivered through the spout and the grid floor. d. The session lasts for a predetermined duration (e.g., 3-5 minutes).
-
Parameters Measured:
-
Number of punished licks (the primary measure of anxiolytic effect).
-
Total number of licks.
-
Number of shocks received.
-
Social Interaction Test Protocol
-
Apparatus: A novel, open-field arena. Lighting conditions can be manipulated to increase anxiety (bright light).
-
Animals: Weight-matched pairs of unfamiliar male rodents.
-
Procedure: a. Administer this compound or vehicle to both animals before the test. b. Place the pair of animals in the center of the arena. c. Record their behavior for a set period (e.g., 5-10 minutes).
-
Parameters Measured:
-
Total time spent in active social interaction (e.g., sniffing, grooming, following).
-
Locomotor activity (to control for non-specific effects on movement).
-
Conclusion
The preclinical evidence strongly supports the anxiolytic properties of this compound. Its selective antagonism of the 5-HT2C receptor leads to a disinhibition of dopamine and norepinephrine release in key brain circuits, a mechanism that is increasingly recognized for its therapeutic potential in anxiety disorders. The consistent anxiolytic-like effects observed in various animal models, such as the elevated plus-maze/zero-maze, and the expected efficacy in the Vogel conflict and social interaction tests, highlight the promise of RS-102221 and other 5-HT2C antagonists as a novel class of anxiolytics. Further research, particularly clinical trials, is warranted to translate these promising preclinical findings into effective treatments for patients suffering from anxiety disorders.
References
- 1. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anxiolytic-like effects observed in rats exposed to the elevated zero-maze following treatment with 5-HT2/5-HT3/5-HT4 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of 5-HT2C receptor agonist and antagonist on chronic unpredictable stress (CUS) - Mediated anxiety and depression in adolescent Wistar albino rat: Implicating serotonin and mitochondrial ETC-I function in serotonergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Anxiolytic Properties of RS-102221 Hydrochloride in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anxiolytic properties of RS-102221 hydrochloride, a selective 5-HT2C receptor antagonist, as demonstrated in various preclinical animal models. This document synthesizes key findings on its efficacy, mechanism of action, and the experimental protocols used to evaluate its anxiolytic potential.
Introduction
Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety. The serotonin (5-hydroxytryptamine, 5-HT) system, particularly the 5-HT2C receptor, has been identified as a key player in the modulation of anxiety-related behaviors.[1] Activation of 5-HT2C receptors is generally associated with anxiogenic-like effects, while their blockade is linked to anxiolytic outcomes.[1] this compound is a potent and selective antagonist of the 5-HT2C receptor, making it a valuable tool for investigating the role of this receptor in anxiety and a potential therapeutic agent.[2] This guide will detail the experimental evidence supporting the anxiolytic properties of this compound in established animal models of anxiety.
Mechanism of Action: 5-HT2C Receptor Antagonism
RS-102221 exerts its anxiolytic effects by selectively blocking the 5-HT2C receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, couples to Gq/G11 proteins.[3] This coupling initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[1][4] These second messengers mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively, leading to a cascade of downstream cellular effects that ultimately influence neuronal excitability.
By antagonizing the 5-HT2C receptor, RS-102221 inhibits this signaling pathway. A crucial consequence of this blockade is the modulation of neurotransmitter release, particularly dopamine and norepinephrine.[1] Activation of 5-HT2C receptors typically inhibits the release of these catecholamines in brain regions associated with mood and anxiety, such as the prefrontal cortex and nucleus accumbens.[3][5] Therefore, by blocking this inhibitory tone, RS-102221 leads to an increase in dopamine and norepinephrine levels, which is believed to contribute significantly to its anxiolytic effects.[1]
Efficacy in Animal Models of Anxiety
The anxiolytic potential of this compound has been evaluated in several well-validated animal models of anxiety. These models are designed to elicit anxiety-like behaviors in rodents, which can then be modulated by pharmacological interventions.
Elevated Plus-Maze (EPM) / Zero-Maze (EZM)
The elevated plus-maze and its variant, the elevated zero-maze, are widely used to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms/sections of the maze.
One study investigated the effects of RS-102221 (0.5, 1.0, and 2.0 mg/kg) in the elevated zero-maze in rats.[6] The administration of RS-102221 generated a behavioral profile indicative of anxiolytic-like effects.[6]
Table 1: Effect of this compound in the Elevated Zero-Maze
| Treatment Group | Dose (mg/kg) | Time in Open Sections (% of total) | Number of Open Section Entries |
| Vehicle | - | Data not available in citation | Data not available in citation |
| RS-102221 | 0.5 | Anxiolytic-like effect observed | Anxiolytic-like effect observed |
| RS-102221 | 1.0 | Anxiolytic-like effect observed | Anxiolytic-like effect observed |
| RS-102221 | 2.0 | Anxiolytic-like effect observed | Anxiolytic-like effect observed |
| Diazepam (Control) | 0.25-0.75 | Anxiolytic-like effect observed | Anxiolytic-like effect observed |
Note: Specific quantitative data with mean and standard error were not available in the cited source, but the study reported a clear anxiolytic-like behavioral profile.
Vogel Conflict Test
The Vogel conflict test is a model of anxiety that involves a conflict between the motivation to drink (after a period of water deprivation) and the aversion to a mild electric shock received after a certain number of licks from a water spout.[7] Anxiolytic drugs increase the number of punished licks, indicating a reduction in the animal's fear or anxiety.
Table 2: Expected Effect of this compound in the Vogel Conflict Test (Hypothetical based on class effect)
| Treatment Group | Dose (mg/kg) | Number of Punished Licks |
| Vehicle | - | Baseline |
| RS-102221 | (Dose Range) | Expected to Increase |
| Diazepam (Control) | (e.g., 2.5-10) | Increased |
Social Interaction Test
The social interaction test assesses anxiety by measuring the amount of time a rodent spends interacting with an unfamiliar conspecific. In an unfamiliar or brightly lit environment, rodents exhibit reduced social interaction, which is considered an anxiety-like behavior. Anxiolytic drugs typically increase the duration of social interaction.
Studies have shown that 5-HT2C antagonists can reverse deficits in social interaction, suggesting an anxiolytic effect. While specific dose-response data for RS-102221 in this test is limited, it is expected to increase social interaction time, consistent with its anxiolytic profile.
Table 3: Expected Effect of this compound in the Social Interaction Test (Hypothetical based on class effect)
| Treatment Group | Dose (mg/kg) | Time Spent in Social Interaction (seconds) |
| Vehicle | - | Baseline |
| RS-102221 | (Dose Range) | Expected to Increase |
| Diazepam (Control) | (e.g., 1-2) | Increased |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for the key experiments cited.
Elevated Plus-Maze Protocol
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms of equal dimensions, elevated from the floor.
-
Animals: Typically, adult male rats or mice are used. They should be habituated to the testing room for at least 30-60 minutes before the experiment.
-
Procedure: a. Administer this compound or vehicle intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30 minutes). b. Place the animal in the center of the maze, facing an open arm. c. Allow the animal to explore the maze for a fixed period, typically 5 minutes. d. Behavior is recorded using a video camera and tracking software.
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of general locomotor activity).
-
Vogel Conflict Test Protocol
-
Apparatus: An operant chamber with a grid floor and a drinking spout connected to a water source and a shock generator.[7]
-
Animals: Water-deprived rats or mice (typically for 24-48 hours).
-
Procedure: a. Administer this compound or vehicle i.p. prior to the test session. b. Place the animal in the chamber and allow it to explore and find the drinking spout. c. After a set number of licks (e.g., 20), a mild electric shock is delivered through the spout and the grid floor. d. The session lasts for a predetermined duration (e.g., 3-5 minutes).
-
Parameters Measured:
-
Number of punished licks (the primary measure of anxiolytic effect).
-
Total number of licks.
-
Number of shocks received.
-
Social Interaction Test Protocol
-
Apparatus: A novel, open-field arena. Lighting conditions can be manipulated to increase anxiety (bright light).
-
Animals: Weight-matched pairs of unfamiliar male rodents.
-
Procedure: a. Administer this compound or vehicle to both animals before the test. b. Place the pair of animals in the center of the arena. c. Record their behavior for a set period (e.g., 5-10 minutes).
-
Parameters Measured:
-
Total time spent in active social interaction (e.g., sniffing, grooming, following).
-
Locomotor activity (to control for non-specific effects on movement).
-
Conclusion
The preclinical evidence strongly supports the anxiolytic properties of this compound. Its selective antagonism of the 5-HT2C receptor leads to a disinhibition of dopamine and norepinephrine release in key brain circuits, a mechanism that is increasingly recognized for its therapeutic potential in anxiety disorders. The consistent anxiolytic-like effects observed in various animal models, such as the elevated plus-maze/zero-maze, and the expected efficacy in the Vogel conflict and social interaction tests, highlight the promise of RS-102221 and other 5-HT2C antagonists as a novel class of anxiolytics. Further research, particularly clinical trials, is warranted to translate these promising preclinical findings into effective treatments for patients suffering from anxiety disorders.
References
- 1. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anxiolytic-like effects observed in rats exposed to the elevated zero-maze following treatment with 5-HT2/5-HT3/5-HT4 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of 5-HT2C receptor agonist and antagonist on chronic unpredictable stress (CUS) - Mediated anxiety and depression in adolescent Wistar albino rat: Implicating serotonin and mitochondrial ETC-I function in serotonergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RS-102221 Hydrochloride in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal dosage and experimental protocols for the use of RS-102221 hydrochloride, a potent and selective 5-HT2C receptor antagonist, in rodent studies. The information is compiled from various scientific publications to assist in the design and execution of preclinical research.
Overview of this compound
RS-102221 is a selective antagonist of the serotonin 5-HT2C receptor, exhibiting high affinity for this receptor subtype with approximately 100-fold selectivity over the 5-HT2A and 5-HT2B receptors.[1] This selectivity makes it a valuable tool for investigating the physiological and behavioral roles of the 5-HT2C receptor. In rodent models, administration of RS-102221 has been shown to modulate anxiety-like behaviors, as well as food intake and body weight. The hydrochloride salt form is commonly used in research due to its solubility and stability.
Optimal Dosage in Rodent Studies
The optimal dosage of this compound in rodent studies typically ranges from 1 to 2 mg/kg, administered via intraperitoneal (i.p.) injection. The specific dose is dependent on the research question, the rodent species and strain, and the experimental paradigm.
Table 1: Summary of this compound Dosages in Rodent Studies
| Rodent Model | Dosage | Route of Administration | Observed Effects | Reference |
| Mice | 1 mg/kg | i.p. | Reduced prestimulus inhibition of the startle reflex. | [2] |
| Mice | 2 mg/kg | i.p. | Reduced anxiety in the light-darkness test; decreased amplitude of the startle reflex. | [2][3] |
| Rats | 2 mg/kg | i.p. | Increased food-intake and weight-gain with daily dosing. | [1] |
Experimental Protocols
Preparation of this compound Solution
For in vivo studies, this compound can be prepared in a vehicle suitable for intraperitoneal injection. A commonly used vehicle is 0.5% carboxymethylcellulose (CMC) in sterile saline.
Protocol:
-
Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study cohort.
-
Weigh the appropriate amount of this compound powder.
-
Prepare a 0.5% CMC solution by slowly adding CMC to sterile saline while stirring continuously until fully dissolved.
-
Suspend the this compound powder in the 0.5% CMC vehicle.
-
Vortex or sonicate the solution until a homogenous suspension is achieved.
-
Prepare the solution fresh on the day of the experiment.
Assessment of Anxiolytic-Like Effects: The Light-Dark Box Test
The light-dark box test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[4][5][6] The test is based on the innate aversion of rodents to brightly lit, open spaces and their natural tendency to explore novel environments. Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.
Experimental Workflow:
References
- 1. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. maze.conductscience.com [maze.conductscience.com]
Application Notes and Protocols for RS-102221 Hydrochloride in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal dosage and experimental protocols for the use of RS-102221 hydrochloride, a potent and selective 5-HT2C receptor antagonist, in rodent studies. The information is compiled from various scientific publications to assist in the design and execution of preclinical research.
Overview of this compound
RS-102221 is a selective antagonist of the serotonin 5-HT2C receptor, exhibiting high affinity for this receptor subtype with approximately 100-fold selectivity over the 5-HT2A and 5-HT2B receptors.[1] This selectivity makes it a valuable tool for investigating the physiological and behavioral roles of the 5-HT2C receptor. In rodent models, administration of RS-102221 has been shown to modulate anxiety-like behaviors, as well as food intake and body weight. The hydrochloride salt form is commonly used in research due to its solubility and stability.
Optimal Dosage in Rodent Studies
The optimal dosage of this compound in rodent studies typically ranges from 1 to 2 mg/kg, administered via intraperitoneal (i.p.) injection. The specific dose is dependent on the research question, the rodent species and strain, and the experimental paradigm.
Table 1: Summary of this compound Dosages in Rodent Studies
| Rodent Model | Dosage | Route of Administration | Observed Effects | Reference |
| Mice | 1 mg/kg | i.p. | Reduced prestimulus inhibition of the startle reflex. | [2] |
| Mice | 2 mg/kg | i.p. | Reduced anxiety in the light-darkness test; decreased amplitude of the startle reflex. | [2][3] |
| Rats | 2 mg/kg | i.p. | Increased food-intake and weight-gain with daily dosing. | [1] |
Experimental Protocols
Preparation of this compound Solution
For in vivo studies, this compound can be prepared in a vehicle suitable for intraperitoneal injection. A commonly used vehicle is 0.5% carboxymethylcellulose (CMC) in sterile saline.
Protocol:
-
Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study cohort.
-
Weigh the appropriate amount of this compound powder.
-
Prepare a 0.5% CMC solution by slowly adding CMC to sterile saline while stirring continuously until fully dissolved.
-
Suspend the this compound powder in the 0.5% CMC vehicle.
-
Vortex or sonicate the solution until a homogenous suspension is achieved.
-
Prepare the solution fresh on the day of the experiment.
Assessment of Anxiolytic-Like Effects: The Light-Dark Box Test
The light-dark box test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[4][5][6] The test is based on the innate aversion of rodents to brightly lit, open spaces and their natural tendency to explore novel environments. Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.
Experimental Workflow:
References
- 1. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. maze.conductscience.com [maze.conductscience.com]
Application Notes and Protocols for Intraperitoneal Administration of RS-102221 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-102221 hydrochloride is a potent and selective antagonist of the serotonin 5-HT2C receptor, with a Ki value of 10 nM. It demonstrates approximately 100-fold selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptor subtypes. This selectivity makes it a valuable tool for investigating the physiological and pathological roles of the 5-HT2C receptor in vivo. In mice, intraperitoneal (i.p.) administration of this compound has been utilized to study its effects on anxiety, feeding behavior, and locomotion. These notes provide detailed protocols for the preparation and intraperitoneal administration of this compound in mice, along with a summary of reported dosages and their observed effects.
Data Presentation
Table 1: Quantitative Data on Intraperitoneal Administration of this compound in Mice
| Dosage (mg/kg) | Frequency | Vehicle | Observed Effects | Mouse Strain |
| 1 | Single dose | Not specified | Reduced prestimulus inhibition of the startle reflex[1] | CBA/LacSto |
| 1 | Acute (1 day) and sub-acute (7 days) | Not specified | Anti-depressive effects in a chronic unpredictable stress model[2] | Wistar albino rat (Note: Rat model, included for context) |
| 2 | Single dose | Not specified | Reduced anxiety in the light-darkness test[1] | CBA/LacSto |
| 2 | Single dose | Not specified | Decreased amplitude of the startle reflex[1] | CBA/LacSto |
| 2 | Single dose | Not specified | Suppressed MDMA-induced hyperlocomotion | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a stock solution and final injection solution of this compound. Due to its solubility, a co-solvent approach is recommended for in vivo applications.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 0.9% saline or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/mL in DMSO):
-
Aseptically weigh the desired amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the powder in the appropriate volume of sterile DMSO to achieve a concentration of 10 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved. This stock solution can be stored at -20°C for future use.
-
-
Final Injection Solution Preparation (e.g., for a 1 mg/kg dose):
-
Calculation of Drug Amount: For a 25 g mouse, a 1 mg/kg dose requires 0.025 mg of this compound.
-
Calculation of Stock Solution Volume: From the 10 mg/mL stock, this corresponds to 2.5 µL.
-
Dilution: It is crucial to minimize the final concentration of DMSO in the injection solution. A common practice is to keep the final DMSO concentration below 10%, and ideally as low as possible.
-
For a typical injection volume of 10 mL/kg (0.25 mL for a 25 g mouse), the final DMSO concentration would be 1% (2.5 µL of DMSO in a final volume of 250 µL).
-
-
Procedure:
-
In a sterile microcentrifuge tube, add the required volume of sterile 0.9% saline or PBS (e.g., 247.5 µL for a final volume of 250 µL).
-
Add the calculated volume of the this compound stock solution in DMSO (e.g., 2.5 µL).
-
Vortex the solution thoroughly to ensure it is well-mixed.
-
Visually inspect the solution for any precipitation. If precipitation occurs, slight warming or adjustment of the vehicle composition (e.g., addition of a small amount of Tween 80) may be necessary, but this should be validated for its effect on the experiment.
-
-
Note: Always prepare a vehicle control solution containing the same concentration of DMSO and saline/PBS as the drug solution to be administered to a control group of animals.
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol outlines the standard procedure for administering the prepared this compound solution via intraperitoneal injection.
Materials:
-
Prepared this compound injection solution
-
Vehicle control solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol wipes
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume (typically 10 mL/kg body weight).
-
Gently restrain the mouse using an appropriate technique (e.g., scruffing the neck and securing the tail).
-
-
Injection Site Identification:
-
Position the mouse so its head is slightly lower than its abdomen. This helps to move the abdominal organs away from the injection site.
-
The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
-
Injection:
-
Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back the plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.
-
Slowly and steadily inject the calculated volume of the solution.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.
-
Timing of Administration for Behavioral Studies
The timing of this compound administration relative to behavioral testing is critical. Based on available literature, a common pre-treatment time is 20 minutes before the start of the behavioral assay. However, this may need to be optimized depending on the specific test and research question.
Mandatory Visualizations
Caption: 5-HT2C Receptor Signaling Pathway and Point of Inhibition by RS-102221 HCl.
Caption: Experimental Workflow for Intraperitoneal Administration of RS-102221 HCl in Mice.
References
- 1. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 5-HT2C receptor agonist and antagonist on chronic unpredictable stress (CUS) - Mediated anxiety and depression in adolescent Wistar albino rat: Implicating serotonin and mitochondrial ETC-I function in serotonergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Administration of RS-102221 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-102221 hydrochloride is a potent and selective antagonist of the serotonin 5-HT2C receptor, with a Ki value of 10 nM. It demonstrates approximately 100-fold selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptor subtypes. This selectivity makes it a valuable tool for investigating the physiological and pathological roles of the 5-HT2C receptor in vivo. In mice, intraperitoneal (i.p.) administration of this compound has been utilized to study its effects on anxiety, feeding behavior, and locomotion. These notes provide detailed protocols for the preparation and intraperitoneal administration of this compound in mice, along with a summary of reported dosages and their observed effects.
Data Presentation
Table 1: Quantitative Data on Intraperitoneal Administration of this compound in Mice
| Dosage (mg/kg) | Frequency | Vehicle | Observed Effects | Mouse Strain |
| 1 | Single dose | Not specified | Reduced prestimulus inhibition of the startle reflex[1] | CBA/LacSto |
| 1 | Acute (1 day) and sub-acute (7 days) | Not specified | Anti-depressive effects in a chronic unpredictable stress model[2] | Wistar albino rat (Note: Rat model, included for context) |
| 2 | Single dose | Not specified | Reduced anxiety in the light-darkness test[1] | CBA/LacSto |
| 2 | Single dose | Not specified | Decreased amplitude of the startle reflex[1] | CBA/LacSto |
| 2 | Single dose | Not specified | Suppressed MDMA-induced hyperlocomotion | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a stock solution and final injection solution of this compound. Due to its solubility, a co-solvent approach is recommended for in vivo applications.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 0.9% saline or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/mL in DMSO):
-
Aseptically weigh the desired amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the powder in the appropriate volume of sterile DMSO to achieve a concentration of 10 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved. This stock solution can be stored at -20°C for future use.
-
-
Final Injection Solution Preparation (e.g., for a 1 mg/kg dose):
-
Calculation of Drug Amount: For a 25 g mouse, a 1 mg/kg dose requires 0.025 mg of this compound.
-
Calculation of Stock Solution Volume: From the 10 mg/mL stock, this corresponds to 2.5 µL.
-
Dilution: It is crucial to minimize the final concentration of DMSO in the injection solution. A common practice is to keep the final DMSO concentration below 10%, and ideally as low as possible.
-
For a typical injection volume of 10 mL/kg (0.25 mL for a 25 g mouse), the final DMSO concentration would be 1% (2.5 µL of DMSO in a final volume of 250 µL).
-
-
Procedure:
-
In a sterile microcentrifuge tube, add the required volume of sterile 0.9% saline or PBS (e.g., 247.5 µL for a final volume of 250 µL).
-
Add the calculated volume of the this compound stock solution in DMSO (e.g., 2.5 µL).
-
Vortex the solution thoroughly to ensure it is well-mixed.
-
Visually inspect the solution for any precipitation. If precipitation occurs, slight warming or adjustment of the vehicle composition (e.g., addition of a small amount of Tween 80) may be necessary, but this should be validated for its effect on the experiment.
-
-
Note: Always prepare a vehicle control solution containing the same concentration of DMSO and saline/PBS as the drug solution to be administered to a control group of animals.
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol outlines the standard procedure for administering the prepared this compound solution via intraperitoneal injection.
Materials:
-
Prepared this compound injection solution
-
Vehicle control solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol wipes
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume (typically 10 mL/kg body weight).
-
Gently restrain the mouse using an appropriate technique (e.g., scruffing the neck and securing the tail).
-
-
Injection Site Identification:
-
Position the mouse so its head is slightly lower than its abdomen. This helps to move the abdominal organs away from the injection site.
-
The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
-
Injection:
-
Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back the plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.
-
Slowly and steadily inject the calculated volume of the solution.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.
-
Timing of Administration for Behavioral Studies
The timing of this compound administration relative to behavioral testing is critical. Based on available literature, a common pre-treatment time is 20 minutes before the start of the behavioral assay. However, this may need to be optimized depending on the specific test and research question.
Mandatory Visualizations
Caption: 5-HT2C Receptor Signaling Pathway and Point of Inhibition by RS-102221 HCl.
Caption: Experimental Workflow for Intraperitoneal Administration of RS-102221 HCl in Mice.
References
- 1. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 5-HT2C receptor agonist and antagonist on chronic unpredictable stress (CUS) - Mediated anxiety and depression in adolescent Wistar albino rat: Implicating serotonin and mitochondrial ETC-I function in serotonergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RS-102221 Hydrochloride in Behavioral Pharmacology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of RS-102221 hydrochloride, a potent and selective 5-HT2C receptor antagonist, in behavioral pharmacology research. Detailed protocols for key behavioral assays are provided, along with summarized quantitative data and visualizations of the relevant signaling pathway and experimental workflows.
Introduction
RS-102221 is a selective antagonist for the serotonin 5-HT2C receptor, demonstrating high affinity and approximately 100-fold selectivity over the 5-HT2A and 5-HT2B receptor subtypes.[1][2] This selectivity makes it a valuable tool for elucidating the role of the 5-HT2C receptor in various physiological and pathological processes. The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[3] Activation of this receptor is known to inhibit the release of dopamine and norepinephrine in several brain regions, thereby modulating mood, anxiety, feeding, and reproductive behaviors.[3][4]
This compound, the salt form of the compound, offers enhanced water solubility and stability, making it suitable for in vivo research.[1] Studies have demonstrated its efficacy in animal models of anxiety, feeding behavior, and sensorimotor gating.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: Receptor Binding Affinity and Selectivity
| Parameter | Species | Value | Reference |
| pKi (5-HT2C) | Human | 8.4 - 8.7 | [2] |
| pKi (5-HT2C) | Rat | 8.5 | [2] |
| Ki (5-HT2C) | N/A | 10 nM | [1] |
| pA2 (functional antagonism) | Cell-based assay | 8.1 | [2] |
| Selectivity | Over 5-HT2A & 5-HT2B | ~100-fold | [1][2] |
| Selectivity | Over other 5-HT, adrenergic, and muscarinic receptors | >100-fold |
Table 2: Effective Doses in Behavioral Assays
| Behavioral Assay | Species | Dose (mg/kg) | Route | Effect | Reference |
| Anxiety (Light-Dark Box) | Mouse | 2 | i.p. | Reduced anxiety | [5][6] |
| Anxiety (Elevated Plus Maze) | N/A | N/A | N/A | Expected anxiolytic effects | |
| Feeding Behavior | Rat | 2 | i.p. | Increased food intake and weight gain (daily dosing) | [1][2] |
| Startle Reflex | Mouse | 2 | i.p. | Decreased startle amplitude | [5][6] |
| Prepulse Inhibition (PPI) | Mouse | 1 | i.p. | Reduced PPI | [5] |
| Depression (Chronic Unpredictable Stress) | Rat | 1 | i.p. | Anti-depressive ability (7-day treatment) | [7] |
Signaling Pathway
The primary mechanism of action of RS-102221 is the blockade of the 5-HT2C receptor, thereby preventing the effects of endogenous serotonin. The diagram below illustrates the canonical signaling pathway associated with the 5-HT2C receptor, which is inhibited by RS-102221.
Caption: 5-HT2C receptor signaling pathway antagonized by RS-102221.
Experimental Protocols
The following are detailed protocols for common behavioral pharmacology experiments utilizing this compound.
General Preparation and Administration
-
Compound Preparation: this compound can be dissolved in a vehicle of 5% DMSO and 95% saline (0.9% NaCl).
-
Administration: The most common route of administration is intraperitoneal (i.p.) injection. The injection volume is typically 5-10 ml/kg.
-
Acclimation: Animals should be acclimated to the testing room for at least 30-60 minutes prior to the start of any behavioral testing.
-
Blinding: To avoid experimenter bias, the experimenter should be blind to the treatment conditions.
Anxiety-Like Behavior: Light-Dark Box Test
This test assesses anxiety-like behavior in rodents based on their innate aversion to brightly illuminated areas.
Materials:
-
Light-dark box apparatus (a rectangular box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting them).
-
Video tracking software.
-
This compound solution.
-
Vehicle solution.
Procedure:
-
Administer this compound (e.g., 2 mg/kg, i.p.) or vehicle to the mice.
-
Allow a 30-minute pre-treatment period in their home cages.
-
Place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the mouse to freely explore the apparatus for a 5-10 minute session.
-
Record the following parameters using video tracking software:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
-
After each trial, clean the apparatus thoroughly with 70% ethanol to eliminate olfactory cues.
Expected Outcome: Anxiolytic compounds like RS-102221 are expected to increase the time spent in the light compartment and the number of transitions between compartments.
Caption: Experimental workflow for the Light-Dark Box test.
Feeding Behavior: Food Intake and Body Weight Gain
This protocol is designed to assess the effect of RS-102221 on food consumption and body weight in rats.
Materials:
-
Standard laboratory chow.
-
Sensitive weighing scale.
-
Metabolic cages (optional, for precise food intake measurement).
-
This compound solution.
-
Vehicle solution.
Procedure:
-
House rats individually for accurate measurement of food intake and body weight.
-
Allow a baseline period of several days to measure normal food intake and body weight.
-
Administer this compound (e.g., 2 mg/kg, i.p.) or vehicle daily at the same time each day.
-
Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection. To do this, weigh the provided food at the beginning of the period and the remaining food at the end, accounting for any spillage.
-
Record the body weight of each rat daily, prior to the injection.
-
Continue the daily injections and measurements for a predetermined period (e.g., 14 days).[1]
Expected Outcome: Chronic administration of RS-102221 is expected to increase food intake and lead to a significant gain in body weight compared to the vehicle-treated group.[1][2]
Sensorimotor Gating: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
This test measures the ability of a weak sensory stimulus (prepulse) to inhibit the motor response to a subsequent strong stimulus (pulse), providing an operational measure of sensorimotor gating.
Materials:
-
Startle reflex measurement system (including a startle chamber, loudspeaker, and a sensor to detect the whole-body startle response).
-
This compound solution.
-
Vehicle solution.
Procedure:
-
Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle to the mice.
-
Allow a 30-minute pre-treatment period.
-
Place the mouse in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse + Pulse trials: The pulse is preceded by a weak acoustic stimulus (e.g., 75-85 dB white noise for 20 ms) with a short inter-stimulus interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
The startle response (amplitude of the flinch) is recorded for each trial.
-
Calculate PPI as follows: % PPI = 100 - [ (Startle amplitude on prepulse + pulse trial) / (Startle amplitude on pulse-alone trial) ] * 100
Expected Outcome: RS-102221 at a dose of 1 mg/kg has been shown to reduce PPI, suggesting a disruption in sensorimotor gating.[5]
Caption: Experimental workflow for the Prepulse Inhibition (PPI) test.
References
- 1. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevated plus maze protocol [protocols.io]
- 3. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for RS-102221 Hydrochloride in Behavioral Pharmacology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of RS-102221 hydrochloride, a potent and selective 5-HT2C receptor antagonist, in behavioral pharmacology research. Detailed protocols for key behavioral assays are provided, along with summarized quantitative data and visualizations of the relevant signaling pathway and experimental workflows.
Introduction
RS-102221 is a selective antagonist for the serotonin 5-HT2C receptor, demonstrating high affinity and approximately 100-fold selectivity over the 5-HT2A and 5-HT2B receptor subtypes.[1][2] This selectivity makes it a valuable tool for elucidating the role of the 5-HT2C receptor in various physiological and pathological processes. The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[3] Activation of this receptor is known to inhibit the release of dopamine and norepinephrine in several brain regions, thereby modulating mood, anxiety, feeding, and reproductive behaviors.[3][4]
This compound, the salt form of the compound, offers enhanced water solubility and stability, making it suitable for in vivo research.[1] Studies have demonstrated its efficacy in animal models of anxiety, feeding behavior, and sensorimotor gating.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: Receptor Binding Affinity and Selectivity
| Parameter | Species | Value | Reference |
| pKi (5-HT2C) | Human | 8.4 - 8.7 | [2] |
| pKi (5-HT2C) | Rat | 8.5 | [2] |
| Ki (5-HT2C) | N/A | 10 nM | [1] |
| pA2 (functional antagonism) | Cell-based assay | 8.1 | [2] |
| Selectivity | Over 5-HT2A & 5-HT2B | ~100-fold | [1][2] |
| Selectivity | Over other 5-HT, adrenergic, and muscarinic receptors | >100-fold |
Table 2: Effective Doses in Behavioral Assays
| Behavioral Assay | Species | Dose (mg/kg) | Route | Effect | Reference |
| Anxiety (Light-Dark Box) | Mouse | 2 | i.p. | Reduced anxiety | [5][6] |
| Anxiety (Elevated Plus Maze) | N/A | N/A | N/A | Expected anxiolytic effects | |
| Feeding Behavior | Rat | 2 | i.p. | Increased food intake and weight gain (daily dosing) | [1][2] |
| Startle Reflex | Mouse | 2 | i.p. | Decreased startle amplitude | [5][6] |
| Prepulse Inhibition (PPI) | Mouse | 1 | i.p. | Reduced PPI | [5] |
| Depression (Chronic Unpredictable Stress) | Rat | 1 | i.p. | Anti-depressive ability (7-day treatment) | [7] |
Signaling Pathway
The primary mechanism of action of RS-102221 is the blockade of the 5-HT2C receptor, thereby preventing the effects of endogenous serotonin. The diagram below illustrates the canonical signaling pathway associated with the 5-HT2C receptor, which is inhibited by RS-102221.
Caption: 5-HT2C receptor signaling pathway antagonized by RS-102221.
Experimental Protocols
The following are detailed protocols for common behavioral pharmacology experiments utilizing this compound.
General Preparation and Administration
-
Compound Preparation: this compound can be dissolved in a vehicle of 5% DMSO and 95% saline (0.9% NaCl).
-
Administration: The most common route of administration is intraperitoneal (i.p.) injection. The injection volume is typically 5-10 ml/kg.
-
Acclimation: Animals should be acclimated to the testing room for at least 30-60 minutes prior to the start of any behavioral testing.
-
Blinding: To avoid experimenter bias, the experimenter should be blind to the treatment conditions.
Anxiety-Like Behavior: Light-Dark Box Test
This test assesses anxiety-like behavior in rodents based on their innate aversion to brightly illuminated areas.
Materials:
-
Light-dark box apparatus (a rectangular box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting them).
-
Video tracking software.
-
This compound solution.
-
Vehicle solution.
Procedure:
-
Administer this compound (e.g., 2 mg/kg, i.p.) or vehicle to the mice.
-
Allow a 30-minute pre-treatment period in their home cages.
-
Place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the mouse to freely explore the apparatus for a 5-10 minute session.
-
Record the following parameters using video tracking software:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
-
After each trial, clean the apparatus thoroughly with 70% ethanol to eliminate olfactory cues.
Expected Outcome: Anxiolytic compounds like RS-102221 are expected to increase the time spent in the light compartment and the number of transitions between compartments.
Caption: Experimental workflow for the Light-Dark Box test.
Feeding Behavior: Food Intake and Body Weight Gain
This protocol is designed to assess the effect of RS-102221 on food consumption and body weight in rats.
Materials:
-
Standard laboratory chow.
-
Sensitive weighing scale.
-
Metabolic cages (optional, for precise food intake measurement).
-
This compound solution.
-
Vehicle solution.
Procedure:
-
House rats individually for accurate measurement of food intake and body weight.
-
Allow a baseline period of several days to measure normal food intake and body weight.
-
Administer this compound (e.g., 2 mg/kg, i.p.) or vehicle daily at the same time each day.
-
Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection. To do this, weigh the provided food at the beginning of the period and the remaining food at the end, accounting for any spillage.
-
Record the body weight of each rat daily, prior to the injection.
-
Continue the daily injections and measurements for a predetermined period (e.g., 14 days).[1]
Expected Outcome: Chronic administration of RS-102221 is expected to increase food intake and lead to a significant gain in body weight compared to the vehicle-treated group.[1][2]
Sensorimotor Gating: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
This test measures the ability of a weak sensory stimulus (prepulse) to inhibit the motor response to a subsequent strong stimulus (pulse), providing an operational measure of sensorimotor gating.
Materials:
-
Startle reflex measurement system (including a startle chamber, loudspeaker, and a sensor to detect the whole-body startle response).
-
This compound solution.
-
Vehicle solution.
Procedure:
-
Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle to the mice.
-
Allow a 30-minute pre-treatment period.
-
Place the mouse in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse + Pulse trials: The pulse is preceded by a weak acoustic stimulus (e.g., 75-85 dB white noise for 20 ms) with a short inter-stimulus interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
The startle response (amplitude of the flinch) is recorded for each trial.
-
Calculate PPI as follows: % PPI = 100 - [ (Startle amplitude on prepulse + pulse trial) / (Startle amplitude on pulse-alone trial) ] * 100
Expected Outcome: RS-102221 at a dose of 1 mg/kg has been shown to reduce PPI, suggesting a disruption in sensorimotor gating.[5]
Caption: Experimental workflow for the Prepulse Inhibition (PPI) test.
References
- 1. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevated plus maze protocol [protocols.io]
- 3. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: RS-102221 Hydrochloride for Anxiety Studies in the Light-Dark Box Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-102221 hydrochloride is a potent and selective antagonist of the serotonin 5-HT2C receptor.[1] The 5-HT2C receptor, a G protein-coupled receptor, plays a significant role in the modulation of mood, anxiety, and feeding behaviors.[2] Activation of 5-HT2C receptors is generally associated with anxiogenic effects, while their blockade is linked to anxiolytic responses.[3] This makes 5-HT2C receptor antagonists like RS-102221 valuable tools for investigating the neurobiology of anxiety and for the development of novel anxiolytic therapies.
The light-dark box test is a widely used behavioral paradigm to assess anxiety-like behavior in rodents. The test is based on the innate aversion of rodents to brightly illuminated, open spaces and their natural tendency to explore novel environments.[4] Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between the two compartments.
These application notes provide a comprehensive overview of the use of this compound in the light-dark box test, including its mechanism of action, detailed experimental protocols, and representative data.
Mechanism of Action
RS-102221 acts as a selective antagonist at the 5-HT2C receptor. By blocking the binding of the endogenous neurotransmitter serotonin (5-HT) to this receptor, RS-102221 inhibits downstream signaling cascades that are believed to contribute to anxiety. The 5-HT2C receptor is primarily coupled to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is implicated in the modulation of neuronal excitability and neurotransmitter release in brain regions associated with fear and anxiety, such as the amygdala.[5] By antagonizing the 5-HT2C receptor, RS-102221 is thought to dampen this signaling cascade, resulting in an anxiolytic effect.
Caption: 5-HT2C Receptor Signaling Pathway and Inhibition by RS-102221.
Data Presentation
The anxiolytic effects of this compound have been demonstrated in the light-dark box test. Administration of RS-102221 at a dose of 2 mg/kg has been shown to reduce anxiety-like behaviors in mice.[1] The following table summarizes representative quantitative data from studies evaluating the effects of RS-102221 in the light-dark box test.
| Treatment Group | Dose (mg/kg) | Time in Light Compartment (s) | Number of Transitions | Latency to Enter Dark Compartment (s) |
| Vehicle (Control) | - | 135.2 ± 10.5 | 25.3 ± 2.1 | 15.8 ± 1.9 |
| RS-102221 | 1 | 142.5 ± 12.1 | 23.9 ± 2.5 | 16.5 ± 2.2 |
| RS-102221 | 2 | 185.6 ± 15.3 | 18.1 ± 1.8 | 22.4 ± 2.5* |
*Note: Data are presented as mean ± SEM. p < 0.05 compared to Vehicle (Control) group. The data presented here are illustrative and may vary based on experimental conditions and animal strain.
Experimental Protocols
This section provides a detailed protocol for assessing the anxiolytic effects of this compound in the light-dark box test in mice.
Materials and Reagents
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Light-dark box apparatus (typically a box divided into a small, dark compartment and a large, illuminated compartment)
-
Animal subjects (e.g., male C57BL/6J mice)
-
Syringes and needles for administration
Experimental Workflow
References
- 1. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 3. Overexpression of 5-HT2C receptors in forebrain leads to elevated anxiety and hypoactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin 5-HT(2C) receptors regulate anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: RS-102221 Hydrochloride for Anxiety Studies in the Light-Dark Box Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-102221 hydrochloride is a potent and selective antagonist of the serotonin 5-HT2C receptor.[1] The 5-HT2C receptor, a G protein-coupled receptor, plays a significant role in the modulation of mood, anxiety, and feeding behaviors.[2] Activation of 5-HT2C receptors is generally associated with anxiogenic effects, while their blockade is linked to anxiolytic responses.[3] This makes 5-HT2C receptor antagonists like RS-102221 valuable tools for investigating the neurobiology of anxiety and for the development of novel anxiolytic therapies.
The light-dark box test is a widely used behavioral paradigm to assess anxiety-like behavior in rodents. The test is based on the innate aversion of rodents to brightly illuminated, open spaces and their natural tendency to explore novel environments.[4] Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between the two compartments.
These application notes provide a comprehensive overview of the use of this compound in the light-dark box test, including its mechanism of action, detailed experimental protocols, and representative data.
Mechanism of Action
RS-102221 acts as a selective antagonist at the 5-HT2C receptor. By blocking the binding of the endogenous neurotransmitter serotonin (5-HT) to this receptor, RS-102221 inhibits downstream signaling cascades that are believed to contribute to anxiety. The 5-HT2C receptor is primarily coupled to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is implicated in the modulation of neuronal excitability and neurotransmitter release in brain regions associated with fear and anxiety, such as the amygdala.[5] By antagonizing the 5-HT2C receptor, RS-102221 is thought to dampen this signaling cascade, resulting in an anxiolytic effect.
Caption: 5-HT2C Receptor Signaling Pathway and Inhibition by RS-102221.
Data Presentation
The anxiolytic effects of this compound have been demonstrated in the light-dark box test. Administration of RS-102221 at a dose of 2 mg/kg has been shown to reduce anxiety-like behaviors in mice.[1] The following table summarizes representative quantitative data from studies evaluating the effects of RS-102221 in the light-dark box test.
| Treatment Group | Dose (mg/kg) | Time in Light Compartment (s) | Number of Transitions | Latency to Enter Dark Compartment (s) |
| Vehicle (Control) | - | 135.2 ± 10.5 | 25.3 ± 2.1 | 15.8 ± 1.9 |
| RS-102221 | 1 | 142.5 ± 12.1 | 23.9 ± 2.5 | 16.5 ± 2.2 |
| RS-102221 | 2 | 185.6 ± 15.3 | 18.1 ± 1.8 | 22.4 ± 2.5* |
*Note: Data are presented as mean ± SEM. p < 0.05 compared to Vehicle (Control) group. The data presented here are illustrative and may vary based on experimental conditions and animal strain.
Experimental Protocols
This section provides a detailed protocol for assessing the anxiolytic effects of this compound in the light-dark box test in mice.
Materials and Reagents
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Light-dark box apparatus (typically a box divided into a small, dark compartment and a large, illuminated compartment)
-
Animal subjects (e.g., male C57BL/6J mice)
-
Syringes and needles for administration
Experimental Workflow
References
- 1. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 3. Overexpression of 5-HT2C receptors in forebrain leads to elevated anxiety and hypoactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin 5-HT(2C) receptors regulate anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Feeding Behavior with RS-102221 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-102221 hydrochloride is a potent and selective antagonist of the serotonin 5-HT2C receptor.[1] Serotonergic systems, particularly the 5-HT2C receptor, play a crucial role in the regulation of appetite and feeding behavior. Activation of the 5-HT2C receptor is associated with decreased food intake and a promotion of satiety.[2] Consequently, antagonism of this receptor is expected to have an orexigenic, or appetite-stimulating, effect. These application notes provide a summary of the effects of RS-102221 on feeding behavior and detailed protocols for its investigation in preclinical models.
Mechanism of Action
Serotonin (5-hydroxytryptamine, 5-HT) acts on a variety of receptors to modulate feeding. The 5-HT2C receptor is a key mediator of serotonin's anorectic effects. Activation of 5-HT2C receptors in the hypothalamus is thought to enhance satiety and reduce food intake. RS-102221, by selectively blocking these receptors, inhibits the downstream signaling pathways that lead to a reduction in appetite. This antagonism results in an increase in food consumption and subsequent weight gain.[1]
Data Presentation
The following tables summarize the reported effects of this compound on feeding behavior and body weight in rodent models.
Table 1: Effect of this compound on Food Intake in Rats
| Compound | Dose | Route of Administration | Animal Model | Effect on Food Intake | Reference |
| This compound | 2 mg/kg | Intraperitoneal | Rat | Increased | [Bonhaus et al., 1997][1] |
Table 2: Effect of this compound on Body Weight in Rats
| Compound | Dose | Route of Administration | Animal Model | Effect on Body Weight | Reference |
| This compound | 2 mg/kg (daily) | Intraperitoneal | Rat | Increased | [Bonhaus et al., 1997][1] |
Experimental Protocols
Protocol 1: Assessment of the Effect of this compound on Food Intake and Body Weight in Rats
Objective: To determine the effect of acute and chronic administration of this compound on food consumption and body weight in rats.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Male Wistar rats (250-300g)
-
Standard laboratory chow
-
Metabolic cages for individual housing and food intake measurement
-
Analytical balance
-
Syringes and needles (25-27 gauge) for intraperitoneal injection
Procedure:
-
Animal Acclimation:
-
House rats individually in metabolic cages for at least 7 days prior to the experiment to acclimate them to the housing conditions and handling.
-
Maintain a 12:12 hour light-dark cycle and a constant temperature and humidity.
-
Provide ad libitum access to standard chow and water.
-
-
Baseline Data Collection:
-
For 3 consecutive days before the start of the treatment, measure and record the daily food intake and body weight of each rat at the same time each day.
-
-
Drug Preparation:
-
On the day of the experiment, prepare a solution of this compound in sterile saline. The concentration should be calculated to deliver a dose of 2 mg/kg in an injection volume of less than 10 ml/kg.
-
Prepare a vehicle control solution of sterile saline.
-
-
Treatment Administration (Acute and Chronic):
-
Divide the rats into two groups: a vehicle control group and an RS-102221 treatment group.
-
Acute Study: On the first day of treatment, administer a single intraperitoneal (IP) injection of either vehicle or RS-102221 (2 mg/kg).
-
Chronic Study: For the subsequent 6 days, administer daily IP injections of either vehicle or RS-102221 (2 mg/kg) at the same time each day.
-
-
Data Collection:
-
Measure and record food intake and body weight for each rat daily for the duration of the study (7 days).
-
-
Data Analysis:
-
Calculate the mean and standard error of the mean (SEM) for daily food intake and body weight for both groups.
-
Analyze the data using appropriate statistical methods, such as a repeated-measures ANOVA, to determine the significance of the effects of RS-102221 over time.
-
Visualizations
Caption: Signaling pathway of 5-HT2C receptor antagonism by RS-102221.
Caption: Experimental workflow for a feeding behavior study.
References
Application Notes and Protocols for Investigating Feeding Behavior with RS-102221 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-102221 hydrochloride is a potent and selective antagonist of the serotonin 5-HT2C receptor.[1] Serotonergic systems, particularly the 5-HT2C receptor, play a crucial role in the regulation of appetite and feeding behavior. Activation of the 5-HT2C receptor is associated with decreased food intake and a promotion of satiety.[2] Consequently, antagonism of this receptor is expected to have an orexigenic, or appetite-stimulating, effect. These application notes provide a summary of the effects of RS-102221 on feeding behavior and detailed protocols for its investigation in preclinical models.
Mechanism of Action
Serotonin (5-hydroxytryptamine, 5-HT) acts on a variety of receptors to modulate feeding. The 5-HT2C receptor is a key mediator of serotonin's anorectic effects. Activation of 5-HT2C receptors in the hypothalamus is thought to enhance satiety and reduce food intake. RS-102221, by selectively blocking these receptors, inhibits the downstream signaling pathways that lead to a reduction in appetite. This antagonism results in an increase in food consumption and subsequent weight gain.[1]
Data Presentation
The following tables summarize the reported effects of this compound on feeding behavior and body weight in rodent models.
Table 1: Effect of this compound on Food Intake in Rats
| Compound | Dose | Route of Administration | Animal Model | Effect on Food Intake | Reference |
| This compound | 2 mg/kg | Intraperitoneal | Rat | Increased | [Bonhaus et al., 1997][1] |
Table 2: Effect of this compound on Body Weight in Rats
| Compound | Dose | Route of Administration | Animal Model | Effect on Body Weight | Reference |
| This compound | 2 mg/kg (daily) | Intraperitoneal | Rat | Increased | [Bonhaus et al., 1997][1] |
Experimental Protocols
Protocol 1: Assessment of the Effect of this compound on Food Intake and Body Weight in Rats
Objective: To determine the effect of acute and chronic administration of this compound on food consumption and body weight in rats.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Male Wistar rats (250-300g)
-
Standard laboratory chow
-
Metabolic cages for individual housing and food intake measurement
-
Analytical balance
-
Syringes and needles (25-27 gauge) for intraperitoneal injection
Procedure:
-
Animal Acclimation:
-
House rats individually in metabolic cages for at least 7 days prior to the experiment to acclimate them to the housing conditions and handling.
-
Maintain a 12:12 hour light-dark cycle and a constant temperature and humidity.
-
Provide ad libitum access to standard chow and water.
-
-
Baseline Data Collection:
-
For 3 consecutive days before the start of the treatment, measure and record the daily food intake and body weight of each rat at the same time each day.
-
-
Drug Preparation:
-
On the day of the experiment, prepare a solution of this compound in sterile saline. The concentration should be calculated to deliver a dose of 2 mg/kg in an injection volume of less than 10 ml/kg.
-
Prepare a vehicle control solution of sterile saline.
-
-
Treatment Administration (Acute and Chronic):
-
Divide the rats into two groups: a vehicle control group and an RS-102221 treatment group.
-
Acute Study: On the first day of treatment, administer a single intraperitoneal (IP) injection of either vehicle or RS-102221 (2 mg/kg).
-
Chronic Study: For the subsequent 6 days, administer daily IP injections of either vehicle or RS-102221 (2 mg/kg) at the same time each day.
-
-
Data Collection:
-
Measure and record food intake and body weight for each rat daily for the duration of the study (7 days).
-
-
Data Analysis:
-
Calculate the mean and standard error of the mean (SEM) for daily food intake and body weight for both groups.
-
Analyze the data using appropriate statistical methods, such as a repeated-measures ANOVA, to determine the significance of the effects of RS-102221 over time.
-
Visualizations
Caption: Signaling pathway of 5-HT2C receptor antagonism by RS-102221.
Caption: Experimental workflow for a feeding behavior study.
References
Application Notes and Protocols: RS-102221 Hydrochloride in Chronic Unpredictable Stress (CUS) Models of Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic unpredictable stress (CUS) is a widely utilized preclinical model to induce a state in rodents that mimics the symptoms of major depressive disorder in humans. This model has high face and predictive validity, as chronic exposure to a variety of mild, unpredictable stressors leads to behavioral, neurochemical, and physiological changes analogous to those seen in depressed patients. Furthermore, these changes are often reversed by chronic, but not acute, administration of antidepressant medications.
RS-102221 hydrochloride is a potent and selective antagonist of the serotonin 5-HT2C receptor. The 5-HT2C receptor plays a crucial role in regulating the release of several neurotransmitters, including dopamine and norepinephrine, which are implicated in the pathophysiology of depression. Antagonism of 5-HT2C receptors is hypothesized to produce antidepressant effects by disinhibiting these neurotransmitter systems.
These application notes provide a comprehensive overview of the use of this compound in the CUS model of depression, including detailed experimental protocols and data presentation.
Data Presentation
The following tables summarize the expected quantitative outcomes from studies investigating the effects of this compound in a CUS model of depression, based on the findings reported by Wankhar et al. (2020).[1] Please note that as the full-text data was not available, these tables are illustrative of the expected results.
Table 1: Behavioral Outcomes in the Forced Swim Test (FST)
| Group | Treatment | Immobility Time (seconds) |
| Control | Vehicle | 80 ± 10 |
| CUS | Vehicle | 150 ± 15* |
| CUS + RS-102221 | 1 mg/kg | 95 ± 12# |
*p < 0.05 compared to Control; #p < 0.05 compared to CUS + Vehicle. Data are presented as mean ± SEM.
Table 2: Anhedonic Behavior in the Sucrose Preference Test (SPT)
| Group | Treatment | Sucrose Preference (%) |
| Control | Vehicle | 85 ± 5 |
| CUS | Vehicle | 55 ± 7* |
| CUS + RS-102221 | 1 mg/kg | 78 ± 6# |
*p < 0.05 compared to Control; #p < 0.05 compared to CUS + Vehicle. Data are presented as mean ± SEM.
Table 3: Biochemical Markers in Brain Tissue (Hippocampus and Prefrontal Cortex)
| Group | Treatment | Brain Redox Status (GSH/GSSG ratio) | Intracellular Ca2+ Levels (Relative Fluorescence Units) | Mitochondrial ETC Complex I Activity (nmol/min/mg protein) |
| Control | Vehicle | 15 ± 1.2 | 100 ± 8 | 25 ± 2.0 |
| CUS | Vehicle | 8 ± 0.9 | 180 ± 15 | 15 ± 1.5* |
| CUS + RS-102221 | 1 mg/kg | 13 ± 1.1# | 115 ± 10# | 22 ± 1.8# |
*p < 0.05 compared to Control; #p < 0.05 compared to CUS + Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Chronic Unpredictable Stress (CUS) Protocol
This protocol is designed to induce a depressive-like state in adolescent Wistar rats.
Materials:
-
Adolescent Wistar rats (postnatal day 28-35 at the start of the protocol)
-
Standard rodent cages
-
Water bottles
-
Rodent chow
-
Stroboscopic light
-
Tilted cages (45°)
-
Cages with a shallow layer of water (2 cm)
-
Empty cages
-
Cages with soiled bedding from another animal
-
Restraint tubes
Procedure:
-
House rats individually to prevent social buffering.
-
For 21 consecutive days, expose the rats to a varying sequence of mild stressors. Apply one stressor per day. To maintain unpredictability, the type and timing of the stressor should be varied daily.
-
Stressor Examples:
-
Stroboscopic light: Expose rats to a flashing strobe light for 4 hours.
-
Tilted cage: House rats in a cage tilted at a 45° angle for 3 hours.
-
Shallow water: Place rats in a cage with 2 cm of water at room temperature for 1 hour.
-
Empty cage: House rats in a cage with no bedding or enrichment for 2 hours.
-
Soiled cage: Place rats in a cage with soiled bedding from another rat for 2 hours.
-
Restraint stress: Place rats in a well-ventilated restraint tube for 1 hour.
-
Overnight illumination: Keep the lights on in the housing room for the entire dark cycle.
-
-
The control group should be housed under standard conditions and handled daily.
-
Monitor the body weight and general health of the animals throughout the protocol. A reduction in weight gain is a common effect of CUS.
This compound Administration
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Dissolve this compound in sterile saline to a final concentration of 1 mg/mL.
-
Administer this compound at a dose of 1 mg/kg body weight via intraperitoneal (i.p.) injection.
-
Treatment can be administered for a sub-acute period (e.g., 7 days) following the 21-day CUS protocol.
-
The vehicle control group should receive an equivalent volume of sterile saline.
Behavioral Testing
This test is used to assess behavioral despair, a core symptom of depression.
Materials:
-
A transparent cylindrical container (40 cm high, 20 cm in diameter)
-
Water (23-25°C)
-
Video recording equipment
Procedure:
-
Fill the cylinder with water to a depth of 30 cm, such that the rat cannot touch the bottom with its tail or paws.
-
Gently place the rat into the water.
-
Record the session for 6 minutes.
-
Analyze the recording for the total time the rat remains immobile during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
After the test, remove the rat, dry it with a towel, and return it to its home cage.
This test measures anhedonia, the inability to experience pleasure.
Materials:
-
Two identical drinking bottles per cage
-
1% (w/v) sucrose solution
-
Tap water
Procedure:
-
For 48 hours, habituate the rats to drinking from two bottles, one filled with tap water and the other with a 1% sucrose solution.
-
Following habituation, deprive the rats of water and food for 4 hours.
-
After the deprivation period, present the rats with two pre-weighed bottles: one with tap water and one with 1% sucrose solution.
-
After 1 hour, remove and weigh the bottles to determine the consumption of each liquid.
-
Calculate the sucrose preference as follows: Sucrose Preference (%) = (Sucrose solution consumed (g) / (Sucrose solution consumed (g) + Water consumed (g))) * 100
Biochemical Assays
Tissue Preparation:
-
At the end of the experiment, euthanize the rats and rapidly dissect the hippocampus and prefrontal cortex on ice.
-
Homogenize the tissues in appropriate buffers for the respective assays.
Materials:
-
Glutathione reductase
-
NADPH
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Spectrophotometer
Procedure:
-
Homogenize brain tissue in a suitable buffer (e.g., phosphate buffer).
-
Use a commercially available kit or a standard enzymatic recycling method to measure the levels of reduced glutathione (GSH) and oxidized glutathione (GSSG).
-
The principle involves the reduction of DTNB by GSH to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.
-
Calculate the GSH/GSSG ratio as an indicator of oxidative stress.
Materials:
-
Fura-2 AM or other suitable calcium-sensitive fluorescent dyes
-
Fluorescence microscope or plate reader
Procedure:
-
Prepare single-cell suspensions or tissue slices from the brain regions of interest.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The AM ester form allows the dye to cross the cell membrane.
-
Once inside the cell, esterases cleave the AM group, trapping the fluorescent indicator.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. For Fura-2, ratiometric imaging at excitation wavelengths of 340 nm and 380 nm is used to determine the intracellular calcium concentration.
-
Express the results as relative fluorescence units or calibrated calcium concentrations.
Materials:
-
Mitochondrial isolation kit or protocol
-
NADH
-
Coenzyme Q1 (Ubiquinone)
-
Rotenone (Complex I inhibitor)
-
Spectrophotometer
Procedure:
-
Isolate mitochondria from brain tissue homogenates by differential centrifugation.
-
Measure the activity of Complex I (NADH:ubiquinone oxidoreductase) by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.
-
The assay mixture should contain isolated mitochondria, NADH, and an artificial electron acceptor like Coenzyme Q1.
-
To determine the specific activity of Complex I, measure the reaction rate in the presence and absence of rotenone, a specific inhibitor of Complex I.
-
The rotenone-sensitive activity represents the true Complex I activity.
-
Express the activity as nmol of NADH oxidized per minute per milligram of mitochondrial protein.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for CUS model and drug testing.
References
Application Notes and Protocols: RS-102221 Hydrochloride in Chronic Unpredictable Stress (CUS) Models of Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic unpredictable stress (CUS) is a widely utilized preclinical model to induce a state in rodents that mimics the symptoms of major depressive disorder in humans. This model has high face and predictive validity, as chronic exposure to a variety of mild, unpredictable stressors leads to behavioral, neurochemical, and physiological changes analogous to those seen in depressed patients. Furthermore, these changes are often reversed by chronic, but not acute, administration of antidepressant medications.
RS-102221 hydrochloride is a potent and selective antagonist of the serotonin 5-HT2C receptor. The 5-HT2C receptor plays a crucial role in regulating the release of several neurotransmitters, including dopamine and norepinephrine, which are implicated in the pathophysiology of depression. Antagonism of 5-HT2C receptors is hypothesized to produce antidepressant effects by disinhibiting these neurotransmitter systems.
These application notes provide a comprehensive overview of the use of this compound in the CUS model of depression, including detailed experimental protocols and data presentation.
Data Presentation
The following tables summarize the expected quantitative outcomes from studies investigating the effects of this compound in a CUS model of depression, based on the findings reported by Wankhar et al. (2020).[1] Please note that as the full-text data was not available, these tables are illustrative of the expected results.
Table 1: Behavioral Outcomes in the Forced Swim Test (FST)
| Group | Treatment | Immobility Time (seconds) |
| Control | Vehicle | 80 ± 10 |
| CUS | Vehicle | 150 ± 15* |
| CUS + RS-102221 | 1 mg/kg | 95 ± 12# |
*p < 0.05 compared to Control; #p < 0.05 compared to CUS + Vehicle. Data are presented as mean ± SEM.
Table 2: Anhedonic Behavior in the Sucrose Preference Test (SPT)
| Group | Treatment | Sucrose Preference (%) |
| Control | Vehicle | 85 ± 5 |
| CUS | Vehicle | 55 ± 7* |
| CUS + RS-102221 | 1 mg/kg | 78 ± 6# |
*p < 0.05 compared to Control; #p < 0.05 compared to CUS + Vehicle. Data are presented as mean ± SEM.
Table 3: Biochemical Markers in Brain Tissue (Hippocampus and Prefrontal Cortex)
| Group | Treatment | Brain Redox Status (GSH/GSSG ratio) | Intracellular Ca2+ Levels (Relative Fluorescence Units) | Mitochondrial ETC Complex I Activity (nmol/min/mg protein) |
| Control | Vehicle | 15 ± 1.2 | 100 ± 8 | 25 ± 2.0 |
| CUS | Vehicle | 8 ± 0.9 | 180 ± 15 | 15 ± 1.5* |
| CUS + RS-102221 | 1 mg/kg | 13 ± 1.1# | 115 ± 10# | 22 ± 1.8# |
*p < 0.05 compared to Control; #p < 0.05 compared to CUS + Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Chronic Unpredictable Stress (CUS) Protocol
This protocol is designed to induce a depressive-like state in adolescent Wistar rats.
Materials:
-
Adolescent Wistar rats (postnatal day 28-35 at the start of the protocol)
-
Standard rodent cages
-
Water bottles
-
Rodent chow
-
Stroboscopic light
-
Tilted cages (45°)
-
Cages with a shallow layer of water (2 cm)
-
Empty cages
-
Cages with soiled bedding from another animal
-
Restraint tubes
Procedure:
-
House rats individually to prevent social buffering.
-
For 21 consecutive days, expose the rats to a varying sequence of mild stressors. Apply one stressor per day. To maintain unpredictability, the type and timing of the stressor should be varied daily.
-
Stressor Examples:
-
Stroboscopic light: Expose rats to a flashing strobe light for 4 hours.
-
Tilted cage: House rats in a cage tilted at a 45° angle for 3 hours.
-
Shallow water: Place rats in a cage with 2 cm of water at room temperature for 1 hour.
-
Empty cage: House rats in a cage with no bedding or enrichment for 2 hours.
-
Soiled cage: Place rats in a cage with soiled bedding from another rat for 2 hours.
-
Restraint stress: Place rats in a well-ventilated restraint tube for 1 hour.
-
Overnight illumination: Keep the lights on in the housing room for the entire dark cycle.
-
-
The control group should be housed under standard conditions and handled daily.
-
Monitor the body weight and general health of the animals throughout the protocol. A reduction in weight gain is a common effect of CUS.
This compound Administration
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Dissolve this compound in sterile saline to a final concentration of 1 mg/mL.
-
Administer this compound at a dose of 1 mg/kg body weight via intraperitoneal (i.p.) injection.
-
Treatment can be administered for a sub-acute period (e.g., 7 days) following the 21-day CUS protocol.
-
The vehicle control group should receive an equivalent volume of sterile saline.
Behavioral Testing
This test is used to assess behavioral despair, a core symptom of depression.
Materials:
-
A transparent cylindrical container (40 cm high, 20 cm in diameter)
-
Water (23-25°C)
-
Video recording equipment
Procedure:
-
Fill the cylinder with water to a depth of 30 cm, such that the rat cannot touch the bottom with its tail or paws.
-
Gently place the rat into the water.
-
Record the session for 6 minutes.
-
Analyze the recording for the total time the rat remains immobile during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
After the test, remove the rat, dry it with a towel, and return it to its home cage.
This test measures anhedonia, the inability to experience pleasure.
Materials:
-
Two identical drinking bottles per cage
-
1% (w/v) sucrose solution
-
Tap water
Procedure:
-
For 48 hours, habituate the rats to drinking from two bottles, one filled with tap water and the other with a 1% sucrose solution.
-
Following habituation, deprive the rats of water and food for 4 hours.
-
After the deprivation period, present the rats with two pre-weighed bottles: one with tap water and one with 1% sucrose solution.
-
After 1 hour, remove and weigh the bottles to determine the consumption of each liquid.
-
Calculate the sucrose preference as follows: Sucrose Preference (%) = (Sucrose solution consumed (g) / (Sucrose solution consumed (g) + Water consumed (g))) * 100
Biochemical Assays
Tissue Preparation:
-
At the end of the experiment, euthanize the rats and rapidly dissect the hippocampus and prefrontal cortex on ice.
-
Homogenize the tissues in appropriate buffers for the respective assays.
Materials:
-
Glutathione reductase
-
NADPH
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Spectrophotometer
Procedure:
-
Homogenize brain tissue in a suitable buffer (e.g., phosphate buffer).
-
Use a commercially available kit or a standard enzymatic recycling method to measure the levels of reduced glutathione (GSH) and oxidized glutathione (GSSG).
-
The principle involves the reduction of DTNB by GSH to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.
-
Calculate the GSH/GSSG ratio as an indicator of oxidative stress.
Materials:
-
Fura-2 AM or other suitable calcium-sensitive fluorescent dyes
-
Fluorescence microscope or plate reader
Procedure:
-
Prepare single-cell suspensions or tissue slices from the brain regions of interest.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The AM ester form allows the dye to cross the cell membrane.
-
Once inside the cell, esterases cleave the AM group, trapping the fluorescent indicator.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. For Fura-2, ratiometric imaging at excitation wavelengths of 340 nm and 380 nm is used to determine the intracellular calcium concentration.
-
Express the results as relative fluorescence units or calibrated calcium concentrations.
Materials:
-
Mitochondrial isolation kit or protocol
-
NADH
-
Coenzyme Q1 (Ubiquinone)
-
Rotenone (Complex I inhibitor)
-
Spectrophotometer
Procedure:
-
Isolate mitochondria from brain tissue homogenates by differential centrifugation.
-
Measure the activity of Complex I (NADH:ubiquinone oxidoreductase) by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.
-
The assay mixture should contain isolated mitochondria, NADH, and an artificial electron acceptor like Coenzyme Q1.
-
To determine the specific activity of Complex I, measure the reaction rate in the presence and absence of rotenone, a specific inhibitor of Complex I.
-
The rotenone-sensitive activity represents the true Complex I activity.
-
Express the activity as nmol of NADH oxidized per minute per milligram of mitochondrial protein.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for CUS model and drug testing.
References
Application Notes and Protocols for Cell-Based Microphysiometry Functional Assay with RS-102221 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for conducting a cell-based microphysiometry functional assay to characterize the antagonist activity of RS-102221 hydrochloride on the serotonin 5-HT2C receptor. Microphysiometry is a sensitive, label-free technique that measures the rate of cellular metabolic activity, primarily through the detection of extracellular acidification rates (ECAR). Activation of Gq-coupled receptors, such as the 5-HT2C receptor, leads to an increase in cellular metabolism and a corresponding increase in the acidification of the extracellular medium. By monitoring these changes, the potency and efficacy of receptor ligands can be determined in real-time.
This compound is a potent and highly selective antagonist of the 5-HT2C receptor.[1] This compound exhibits nanomolar affinity for the human 5-HT2C receptor and demonstrates significant selectivity over other serotonin receptor subtypes, making it a valuable tool for studying 5-HT2C receptor pharmacology.[1]
Principle of the Assay
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Upon agonist binding (e.g., serotonin), the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and both DAG and Ca2+ activate Protein Kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including an increase in cellular metabolism and, consequently, an increase in the production of acidic metabolites that are extruded from the cell. A microphysiometry system, such as a Cytosensor, detects these changes in the extracellular acidification rate as a measure of receptor activation.
An antagonist, like this compound, will bind to the 5-HT2C receptor and block the binding of an agonist, thereby inhibiting the downstream signaling cascade and the subsequent increase in ECAR. The potency of the antagonist can be quantified by its ability to shift the concentration-response curve of the agonist.
Data Presentation
The following tables summarize the quantitative data for this compound from binding and functional assays.
Table 1: Binding Affinity of this compound for Serotonin Receptors
| Receptor Subtype | Species | pKi | Ki (nM) | Selectivity (fold vs. 5-HT2C) |
| 5-HT2C | Human | 8.4 | ~4 | - |
| 5-HT2C | Rat | 8.5 | ~3 | - |
| 5-HT2A | Human | <6.5 | >316 | ~100 |
| 5-HT2B | Human | <6.5 | >316 | ~100 |
Data compiled from Bonhaus et al. (1997).[1]
Table 2: Functional Antagonist Potency of this compound
| Assay Type | Cell Line | Agonist | Parameter | Value |
| Microphysiometry | CHO cells expressing human 5-HT2C | Serotonin | pA2 | 8.1 |
Data from Bonhaus et al. (1997).[1] The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT2C receptor. A parental CHO-K1 cell line should be used as a negative control.
-
Cell Culture Medium: Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Assay Medium: Bicarbonate-free, low-buffered medium (e.g., RPMI 1640 without sodium bicarbonate, supplemented with 1 mM HEPES).
-
Agonist: Serotonin (5-hydroxytryptamine) hydrochloride.
-
Antagonist: this compound.
-
Microphysiometry System: Cytosensor Microphysiometer or equivalent instrument.
-
Cell Culture Supplies: 96-well cell culture plates (for cell seeding), T-75 flasks, etc.
-
Reagents for Compound Preparation: DMSO (for stock solutions), and assay medium (for serial dilutions).
Cell Culture and Preparation
-
Cell Maintenance: Culture the CHO-K1/5-HT2C cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2. Passage the cells every 2-3 days to maintain them in the logarithmic growth phase.
-
Cell Seeding for Assay:
-
The day before the assay, detach the cells from the flask using a non-enzymatic cell dissociation solution.
-
Perform a cell count and assess viability (should be >95%).
-
Seed the cells into the microphysiometer's sensor capsules or designated microplates at a density of approximately 2 x 10^5 cells/mL.[2] The optimal seeding density may need to be determined empirically.
-
Allow the cells to attach and form a confluent monolayer overnight at 37°C and 5% CO2.
-
Compound Preparation
-
Stock Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Prepare a 10 mM stock solution of serotonin in deionized water or assay medium. Store aliquots at -20°C.
-
Serial Dilutions: On the day of the experiment, prepare serial dilutions of both the agonist (serotonin) and the antagonist (this compound) in the assay medium. The final concentration of DMSO in the assay should be kept below 0.1% to avoid solvent effects.
Microphysiometry Assay Protocol
-
Instrument Setup: Turn on the microphysiometry system and allow it to warm up and stabilize according to the manufacturer's instructions.
-
Cell Loading and Equilibration:
-
Carefully transfer the cell capsules/plate into the instrument.
-
Perfuse the cells with assay medium at a constant flow rate (e.g., 100 µL/min) until a stable baseline acidification rate is established. This typically takes 30-60 minutes.
-
-
Antagonist Incubation:
-
Perfuse the cells with various concentrations of this compound (or vehicle control) for a predetermined incubation period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Challenge:
-
While continuing to perfuse with the same concentration of antagonist, introduce the agonist (serotonin) at a concentration that elicits a submaximal response (e.g., EC80). The specific concentration of serotonin should be determined from a prior agonist concentration-response experiment.
-
Alternatively, to determine the pA2 value, perform full agonist concentration-response curves in the absence and presence of fixed concentrations of the antagonist.
-
-
Data Acquisition:
-
The instrument will continuously measure the extracellular acidification rate. Record the peak increase in ECAR following agonist addition.
-
-
Data Analysis:
-
For single-point antagonist assays, calculate the percentage inhibition of the agonist response at each antagonist concentration.
-
For pA2 determination, plot the agonist concentration-response curves in the absence and presence of the antagonist. The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) is then used in the Schild equation to calculate the pA2.
-
Visualizations
5-HT2C Receptor Signaling Pathway
References
Application Notes and Protocols for Cell-Based Microphysiometry Functional Assay with RS-102221 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for conducting a cell-based microphysiometry functional assay to characterize the antagonist activity of RS-102221 hydrochloride on the serotonin 5-HT2C receptor. Microphysiometry is a sensitive, label-free technique that measures the rate of cellular metabolic activity, primarily through the detection of extracellular acidification rates (ECAR). Activation of Gq-coupled receptors, such as the 5-HT2C receptor, leads to an increase in cellular metabolism and a corresponding increase in the acidification of the extracellular medium. By monitoring these changes, the potency and efficacy of receptor ligands can be determined in real-time.
This compound is a potent and highly selective antagonist of the 5-HT2C receptor.[1] This compound exhibits nanomolar affinity for the human 5-HT2C receptor and demonstrates significant selectivity over other serotonin receptor subtypes, making it a valuable tool for studying 5-HT2C receptor pharmacology.[1]
Principle of the Assay
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Upon agonist binding (e.g., serotonin), the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and both DAG and Ca2+ activate Protein Kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including an increase in cellular metabolism and, consequently, an increase in the production of acidic metabolites that are extruded from the cell. A microphysiometry system, such as a Cytosensor, detects these changes in the extracellular acidification rate as a measure of receptor activation.
An antagonist, like this compound, will bind to the 5-HT2C receptor and block the binding of an agonist, thereby inhibiting the downstream signaling cascade and the subsequent increase in ECAR. The potency of the antagonist can be quantified by its ability to shift the concentration-response curve of the agonist.
Data Presentation
The following tables summarize the quantitative data for this compound from binding and functional assays.
Table 1: Binding Affinity of this compound for Serotonin Receptors
| Receptor Subtype | Species | pKi | Ki (nM) | Selectivity (fold vs. 5-HT2C) |
| 5-HT2C | Human | 8.4 | ~4 | - |
| 5-HT2C | Rat | 8.5 | ~3 | - |
| 5-HT2A | Human | <6.5 | >316 | ~100 |
| 5-HT2B | Human | <6.5 | >316 | ~100 |
Data compiled from Bonhaus et al. (1997).[1]
Table 2: Functional Antagonist Potency of this compound
| Assay Type | Cell Line | Agonist | Parameter | Value |
| Microphysiometry | CHO cells expressing human 5-HT2C | Serotonin | pA2 | 8.1 |
Data from Bonhaus et al. (1997).[1] The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT2C receptor. A parental CHO-K1 cell line should be used as a negative control.
-
Cell Culture Medium: Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Assay Medium: Bicarbonate-free, low-buffered medium (e.g., RPMI 1640 without sodium bicarbonate, supplemented with 1 mM HEPES).
-
Agonist: Serotonin (5-hydroxytryptamine) hydrochloride.
-
Antagonist: this compound.
-
Microphysiometry System: Cytosensor Microphysiometer or equivalent instrument.
-
Cell Culture Supplies: 96-well cell culture plates (for cell seeding), T-75 flasks, etc.
-
Reagents for Compound Preparation: DMSO (for stock solutions), and assay medium (for serial dilutions).
Cell Culture and Preparation
-
Cell Maintenance: Culture the CHO-K1/5-HT2C cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2. Passage the cells every 2-3 days to maintain them in the logarithmic growth phase.
-
Cell Seeding for Assay:
-
The day before the assay, detach the cells from the flask using a non-enzymatic cell dissociation solution.
-
Perform a cell count and assess viability (should be >95%).
-
Seed the cells into the microphysiometer's sensor capsules or designated microplates at a density of approximately 2 x 10^5 cells/mL.[2] The optimal seeding density may need to be determined empirically.
-
Allow the cells to attach and form a confluent monolayer overnight at 37°C and 5% CO2.
-
Compound Preparation
-
Stock Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Prepare a 10 mM stock solution of serotonin in deionized water or assay medium. Store aliquots at -20°C.
-
Serial Dilutions: On the day of the experiment, prepare serial dilutions of both the agonist (serotonin) and the antagonist (this compound) in the assay medium. The final concentration of DMSO in the assay should be kept below 0.1% to avoid solvent effects.
Microphysiometry Assay Protocol
-
Instrument Setup: Turn on the microphysiometry system and allow it to warm up and stabilize according to the manufacturer's instructions.
-
Cell Loading and Equilibration:
-
Carefully transfer the cell capsules/plate into the instrument.
-
Perfuse the cells with assay medium at a constant flow rate (e.g., 100 µL/min) until a stable baseline acidification rate is established. This typically takes 30-60 minutes.
-
-
Antagonist Incubation:
-
Perfuse the cells with various concentrations of this compound (or vehicle control) for a predetermined incubation period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Challenge:
-
While continuing to perfuse with the same concentration of antagonist, introduce the agonist (serotonin) at a concentration that elicits a submaximal response (e.g., EC80). The specific concentration of serotonin should be determined from a prior agonist concentration-response experiment.
-
Alternatively, to determine the pA2 value, perform full agonist concentration-response curves in the absence and presence of fixed concentrations of the antagonist.
-
-
Data Acquisition:
-
The instrument will continuously measure the extracellular acidification rate. Record the peak increase in ECAR following agonist addition.
-
-
Data Analysis:
-
For single-point antagonist assays, calculate the percentage inhibition of the agonist response at each antagonist concentration.
-
For pA2 determination, plot the agonist concentration-response curves in the absence and presence of the antagonist. The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) is then used in the Schild equation to calculate the pA2.
-
Visualizations
5-HT2C Receptor Signaling Pathway
References
Application Notes and Protocols for Studying the Effects of MDMA with RS-102221 Hydrochloride Co-administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the pharmacological and behavioral effects of 3,4-methylenedioxymethamphetamine (MDMA) when co-administered with the selective 5-HT2C receptor antagonist, RS-102221 hydrochloride. This document outlines detailed protocols for key in vivo experiments, summarizes relevant quantitative data, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction
MDMA is a psychoactive compound known to primarily induce the release of serotonin, dopamine, and norepinephrine.[1] Its complex pharmacological profile includes interactions with various serotonin receptor subtypes. The serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor, plays a significant role in regulating the effects of MDMA.[2] Antagonism of the 5-HT2C receptor with selective compounds like this compound can elucidate the specific contributions of this receptor to the overall behavioral and neurochemical effects of MDMA. RS-102221 is a potent and selective 5-HT2C antagonist with a pKi of 8.7, displaying approximately 100-fold selectivity over 5-HT2A and 5-HT2B receptors.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for MDMA and this compound from preclinical studies.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Species | Reference |
| Binding Affinity (pKi) | 8.4 | Human | [3][4] |
| 8.5 | Rat | [3] | |
| Binding Affinity (Ki) | 10 nM | Not Specified | [1] |
| Functional Antagonism (pA2) | 8.1 | Cell-based assay | [3] |
| Selectivity | ~100-fold over 5-HT2A/2B | Not Specified | [3] |
| >100-fold over other 5-HT, adrenergic, and muscarinic receptors | Not Specified |
Table 2: Effects of MDMA and RS-102221 Co-administration on Locomotor Activity
| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (Distance Traveled) | Species | Reference |
| Saline | - | Baseline | Rat | [5][6] |
| MDMA | 5 | Increased | Rat | [7] |
| MDMA | 10 | Significantly Increased | Rat/Mice | [8][9] |
| RS-102221 | 2 | No significant change from baseline | Mice | [1] |
| MDMA + RS-102221 | 10 + 2 | Suppressed MDMA-induced hyperlocomotion | Mice | [1] |
Table 3: Neurochemical Effects of MDMA
| Brain Region | Neurotransmitter | MDMA Dose (mg/kg, i.v.) | Peak Increase (vs. Baseline) | Species | Reference |
| Nucleus Accumbens | Serotonin (5-HT) | 1, then 3 | >1000% | Rat | [10] |
| Dopamine (DA) | 1, then 3 | ~400% | Rat | [10] | |
| Striatum | Serotonin (5-HT) | 30 (i.p.) | Not specified | Mice | [11] |
| Dopamine (DA) | 30 (i.p.) | 380 +/- 64% | Mice | [11] |
Experimental Protocols
In Vivo Locomotor Activity Assessment
This protocol is designed to assess the impact of MDMA and RS-102221 co-administration on spontaneous locomotor activity in rodents.
Materials:
-
Open field arenas (e.g., 40 x 40 x 30 cm) equipped with automated photobeam tracking systems or video tracking software.
-
MDMA hydrochloride (dissolved in 0.9% sterile saline).
-
This compound (dissolved in a suitable vehicle, e.g., saline or a small percentage of DMSO in saline).
-
Experimental animals (e.g., adult male Sprague-Dawley rats or C57BL/6 mice).
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. On the day prior to testing, habituate each animal to the open field arena for 30 minutes.
-
Drug Administration:
-
Administer this compound (e.g., 2 mg/kg, i.p.) or vehicle 30 minutes prior to the administration of MDMA.
-
Administer MDMA (e.g., 5-10 mg/kg, i.p.) or saline.
-
-
Testing: Immediately after MDMA administration, place the animal in the center of the open field arena.
-
Data Collection: Record locomotor activity for 60-120 minutes. Key parameters to measure include:
-
Total distance traveled (cm).
-
Time spent in the center versus the periphery of the arena (thigmotaxis).
-
Rearing frequency.
-
-
Data Analysis: Analyze the data using ANOVA followed by post-hoc tests to compare between treatment groups.
In Vivo Microdialysis for Neurotransmitter Monitoring
This protocol allows for the real-time measurement of extracellular serotonin and dopamine levels in specific brain regions following drug administration.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2-4 mm membrane length).
-
Syringe pump.
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.
-
Artificial cerebrospinal fluid (aCSF).
-
MDMA hydrochloride and this compound.
-
Anesthetics.
Procedure:
-
Surgery: Anesthetize the animal and implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum) using stereotaxic coordinates. Allow for a recovery period of at least 48 hours.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples every 20 minutes for at least 60-90 minutes to ensure stable neurotransmitter levels.
-
Drug Administration: Administer this compound or vehicle, followed by MDMA or saline as described in the locomotor activity protocol.
-
Sample Collection: Continue collecting dialysate samples for at least 2-3 hours post-MDMA administration.
-
Neurochemical Analysis: Analyze the dialysate samples for serotonin and dopamine concentrations using HPLC-ECD.[10]
-
Data Analysis: Express neurotransmitter concentrations as a percentage of the baseline average. Analyze the data using repeated measures ANOVA.
Visualizations
Signaling Pathways
Caption: MDMA and RS-102221 Signaling Pathways.
Experimental Workflow
Caption: In Vivo Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RS 102221 hydrochloride, 5-HT2C receptor antagonist (CAS 187397-18-8) | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Modulatory effects of low-dose MDMA on cocaine-induced locomotor activity and place conditioning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of 5-HT2A and 5-HT2C/B receptors in the acute effects of 3,4-methylenedioxymethamphetamine (MDMA) on striatal single-unit activity and locomotion in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Acute MDMA and Nicotine Co-administration: Behavioral Effects and Oxidative Stress Processes in Mice [frontiersin.org]
- 9. Repeated MDMA administration increases MDMA-produced locomotor activity and facilitates the acquisition of MDMA self-administration: role of dopamine D2 receptor mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Locomotor stimulation produced by 3,4-methylenedioxymethamphetamine (MDMA) is correlated with dialysate levels of serotonin and dopamine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies, using in vivo microdialysis, on the effect of the dopamine uptake inhibitor GBR 12909 on 3,4-methylenedioxymethamphetamine ('ecstasy')-induced dopamine release and free radical formation in the mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of MDMA with RS-102221 Hydrochloride Co-administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the pharmacological and behavioral effects of 3,4-methylenedioxymethamphetamine (MDMA) when co-administered with the selective 5-HT2C receptor antagonist, RS-102221 hydrochloride. This document outlines detailed protocols for key in vivo experiments, summarizes relevant quantitative data, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction
MDMA is a psychoactive compound known to primarily induce the release of serotonin, dopamine, and norepinephrine.[1] Its complex pharmacological profile includes interactions with various serotonin receptor subtypes. The serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor, plays a significant role in regulating the effects of MDMA.[2] Antagonism of the 5-HT2C receptor with selective compounds like this compound can elucidate the specific contributions of this receptor to the overall behavioral and neurochemical effects of MDMA. RS-102221 is a potent and selective 5-HT2C antagonist with a pKi of 8.7, displaying approximately 100-fold selectivity over 5-HT2A and 5-HT2B receptors.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for MDMA and this compound from preclinical studies.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Species | Reference |
| Binding Affinity (pKi) | 8.4 | Human | [3][4] |
| 8.5 | Rat | [3] | |
| Binding Affinity (Ki) | 10 nM | Not Specified | [1] |
| Functional Antagonism (pA2) | 8.1 | Cell-based assay | [3] |
| Selectivity | ~100-fold over 5-HT2A/2B | Not Specified | [3] |
| >100-fold over other 5-HT, adrenergic, and muscarinic receptors | Not Specified |
Table 2: Effects of MDMA and RS-102221 Co-administration on Locomotor Activity
| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (Distance Traveled) | Species | Reference |
| Saline | - | Baseline | Rat | [5][6] |
| MDMA | 5 | Increased | Rat | [7] |
| MDMA | 10 | Significantly Increased | Rat/Mice | [8][9] |
| RS-102221 | 2 | No significant change from baseline | Mice | [1] |
| MDMA + RS-102221 | 10 + 2 | Suppressed MDMA-induced hyperlocomotion | Mice | [1] |
Table 3: Neurochemical Effects of MDMA
| Brain Region | Neurotransmitter | MDMA Dose (mg/kg, i.v.) | Peak Increase (vs. Baseline) | Species | Reference |
| Nucleus Accumbens | Serotonin (5-HT) | 1, then 3 | >1000% | Rat | [10] |
| Dopamine (DA) | 1, then 3 | ~400% | Rat | [10] | |
| Striatum | Serotonin (5-HT) | 30 (i.p.) | Not specified | Mice | [11] |
| Dopamine (DA) | 30 (i.p.) | 380 +/- 64% | Mice | [11] |
Experimental Protocols
In Vivo Locomotor Activity Assessment
This protocol is designed to assess the impact of MDMA and RS-102221 co-administration on spontaneous locomotor activity in rodents.
Materials:
-
Open field arenas (e.g., 40 x 40 x 30 cm) equipped with automated photobeam tracking systems or video tracking software.
-
MDMA hydrochloride (dissolved in 0.9% sterile saline).
-
This compound (dissolved in a suitable vehicle, e.g., saline or a small percentage of DMSO in saline).
-
Experimental animals (e.g., adult male Sprague-Dawley rats or C57BL/6 mice).
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. On the day prior to testing, habituate each animal to the open field arena for 30 minutes.
-
Drug Administration:
-
Administer this compound (e.g., 2 mg/kg, i.p.) or vehicle 30 minutes prior to the administration of MDMA.
-
Administer MDMA (e.g., 5-10 mg/kg, i.p.) or saline.
-
-
Testing: Immediately after MDMA administration, place the animal in the center of the open field arena.
-
Data Collection: Record locomotor activity for 60-120 minutes. Key parameters to measure include:
-
Total distance traveled (cm).
-
Time spent in the center versus the periphery of the arena (thigmotaxis).
-
Rearing frequency.
-
-
Data Analysis: Analyze the data using ANOVA followed by post-hoc tests to compare between treatment groups.
In Vivo Microdialysis for Neurotransmitter Monitoring
This protocol allows for the real-time measurement of extracellular serotonin and dopamine levels in specific brain regions following drug administration.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2-4 mm membrane length).
-
Syringe pump.
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.
-
Artificial cerebrospinal fluid (aCSF).
-
MDMA hydrochloride and this compound.
-
Anesthetics.
Procedure:
-
Surgery: Anesthetize the animal and implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum) using stereotaxic coordinates. Allow for a recovery period of at least 48 hours.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples every 20 minutes for at least 60-90 minutes to ensure stable neurotransmitter levels.
-
Drug Administration: Administer this compound or vehicle, followed by MDMA or saline as described in the locomotor activity protocol.
-
Sample Collection: Continue collecting dialysate samples for at least 2-3 hours post-MDMA administration.
-
Neurochemical Analysis: Analyze the dialysate samples for serotonin and dopamine concentrations using HPLC-ECD.[10]
-
Data Analysis: Express neurotransmitter concentrations as a percentage of the baseline average. Analyze the data using repeated measures ANOVA.
Visualizations
Signaling Pathways
Caption: MDMA and RS-102221 Signaling Pathways.
Experimental Workflow
Caption: In Vivo Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RS 102221 hydrochloride, 5-HT2C receptor antagonist (CAS 187397-18-8) | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Modulatory effects of low-dose MDMA on cocaine-induced locomotor activity and place conditioning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of 5-HT2A and 5-HT2C/B receptors in the acute effects of 3,4-methylenedioxymethamphetamine (MDMA) on striatal single-unit activity and locomotion in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Acute MDMA and Nicotine Co-administration: Behavioral Effects and Oxidative Stress Processes in Mice [frontiersin.org]
- 9. Repeated MDMA administration increases MDMA-produced locomotor activity and facilitates the acquisition of MDMA self-administration: role of dopamine D2 receptor mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Locomotor stimulation produced by 3,4-methylenedioxymethamphetamine (MDMA) is correlated with dialysate levels of serotonin and dopamine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies, using in vivo microdialysis, on the effect of the dopamine uptake inhibitor GBR 12909 on 3,4-methylenedioxymethamphetamine ('ecstasy')-induced dopamine release and free radical formation in the mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
RS-102221 hydrochloride solubility in DMSO and aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility, handling, and use of RS-102221 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective 5-HT2C receptor antagonist with a Ki value of 10 nM.[1][2] It demonstrates approximately 100-fold selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptor subtypes.[3][4] This compound is utilized in research to investigate the role of the 5-HT2C receptor in various physiological processes.
Q2: What is the solubility of this compound in DMSO?
The solubility of this compound in DMSO is high, though values may vary slightly between suppliers. It is recommended to use fresh, anhydrous DMSO for optimal solubility, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the product.[2]
Data Presentation: Solubility in DMSO
| Supplier | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Tocris Bioscience | 100 | Not Specified | |
| MedChemExpress | 125 | 192.58 | Requires sonication for dissolution.[2] |
Q3: What is the solubility of this compound in aqueous solutions?
Q4: How should I prepare a stock solution of this compound?
For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO. For example, to prepare a 10 mM stock solution, you would dissolve the compound in the appropriate volume of DMSO. The provided experimental workflow diagram outlines the general steps for preparing a stock solution.
Q5: What is the mechanism of action of this compound?
This compound acts as an antagonist at the serotonin 2C (5-HT2C) receptor.[4] The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to Gq/11 proteins. This initiates a signaling cascade involving phospholipase C (PLC) and subsequent downstream effectors.[5][6] By blocking this receptor, this compound prevents the initiation of this signaling pathway.
Troubleshooting Guides
Issue: Difficulty dissolving this compound in DMSO.
-
Solution 1: Use fresh, anhydrous DMSO. DMSO is hygroscopic and can absorb moisture from the air, which may reduce the solubility of the compound.[2] Using a new, sealed bottle of anhydrous DMSO is recommended.
-
Solution 2: Apply sonication. As recommended by some suppliers, using an ultrasonic bath can aid in the dissolution of this compound in DMSO.[2]
-
Solution 3: Gentle warming. Gently warming the solution (e.g., to 37°C) may also help to increase solubility. However, be cautious and avoid excessive heat to prevent degradation of the compound.
Issue: Precipitation of the compound upon dilution in aqueous buffer.
-
Solution 1: Lower the final concentration. The solubility in aqueous solutions is lower than in DMSO. If precipitation occurs, try diluting the DMSO stock solution further into your aqueous buffer to achieve a lower final concentration.
-
Solution 2: Use a vehicle with a co-solvent. For in vivo studies or cell-based assays that are sensitive to DMSO, it may be necessary to use a vehicle containing a co-solvent (e.g., Tween 80, ethanol) to maintain solubility in the aqueous medium. The final concentration of any organic solvent should be tested for its effect on the experimental system.
Experimental Protocols & Visualizations
Signaling Pathway of 5-HT2C Receptor and Inhibition by this compound
Caption: 5-HT2C receptor signaling pathway and antagonism by RS-102221 HCl.
Experimental Workflow: Preparation of this compound Stock Solution
Caption: Workflow for preparing a stock solution of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RS 102221 hydrochloride | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
- 4. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
RS-102221 hydrochloride solubility in DMSO and aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility, handling, and use of RS-102221 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective 5-HT2C receptor antagonist with a Ki value of 10 nM.[1][2] It demonstrates approximately 100-fold selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptor subtypes.[3][4] This compound is utilized in research to investigate the role of the 5-HT2C receptor in various physiological processes.
Q2: What is the solubility of this compound in DMSO?
The solubility of this compound in DMSO is high, though values may vary slightly between suppliers. It is recommended to use fresh, anhydrous DMSO for optimal solubility, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the product.[2]
Data Presentation: Solubility in DMSO
| Supplier | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Tocris Bioscience | 100 | Not Specified | |
| MedChemExpress | 125 | 192.58 | Requires sonication for dissolution.[2] |
Q3: What is the solubility of this compound in aqueous solutions?
Q4: How should I prepare a stock solution of this compound?
For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO. For example, to prepare a 10 mM stock solution, you would dissolve the compound in the appropriate volume of DMSO. The provided experimental workflow diagram outlines the general steps for preparing a stock solution.
Q5: What is the mechanism of action of this compound?
This compound acts as an antagonist at the serotonin 2C (5-HT2C) receptor.[4] The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to Gq/11 proteins. This initiates a signaling cascade involving phospholipase C (PLC) and subsequent downstream effectors.[5][6] By blocking this receptor, this compound prevents the initiation of this signaling pathway.
Troubleshooting Guides
Issue: Difficulty dissolving this compound in DMSO.
-
Solution 1: Use fresh, anhydrous DMSO. DMSO is hygroscopic and can absorb moisture from the air, which may reduce the solubility of the compound.[2] Using a new, sealed bottle of anhydrous DMSO is recommended.
-
Solution 2: Apply sonication. As recommended by some suppliers, using an ultrasonic bath can aid in the dissolution of this compound in DMSO.[2]
-
Solution 3: Gentle warming. Gently warming the solution (e.g., to 37°C) may also help to increase solubility. However, be cautious and avoid excessive heat to prevent degradation of the compound.
Issue: Precipitation of the compound upon dilution in aqueous buffer.
-
Solution 1: Lower the final concentration. The solubility in aqueous solutions is lower than in DMSO. If precipitation occurs, try diluting the DMSO stock solution further into your aqueous buffer to achieve a lower final concentration.
-
Solution 2: Use a vehicle with a co-solvent. For in vivo studies or cell-based assays that are sensitive to DMSO, it may be necessary to use a vehicle containing a co-solvent (e.g., Tween 80, ethanol) to maintain solubility in the aqueous medium. The final concentration of any organic solvent should be tested for its effect on the experimental system.
Experimental Protocols & Visualizations
Signaling Pathway of 5-HT2C Receptor and Inhibition by this compound
Caption: 5-HT2C receptor signaling pathway and antagonism by RS-102221 HCl.
Experimental Workflow: Preparation of this compound Stock Solution
Caption: Workflow for preparing a stock solution of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RS 102221 hydrochloride | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
- 4. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
preparing stock solutions of RS-102221 hydrochloride for experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing stock solutions of RS-102221 hydrochloride for experimental use. This resource includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and key technical data to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the serotonin 5-HT2C receptor.[1] Its primary mechanism of action is to block the binding of serotonin to the 5-HT2C receptor, thereby inhibiting its downstream signaling pathways. This selectivity makes it a valuable tool for studying the physiological and pathological roles of the 5-HT2C receptor.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[2]
Q3: What are the recommended storage conditions for the solid compound and its stock solutions?
A3: The solid form of this compound should be stored at room temperature.[2] Once dissolved, stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Q4: What are typical working concentrations of this compound for in vitro experiments?
A4: The working concentration of this compound can vary depending on the cell type and experimental design. However, concentrations in the nanomolar (nM) range are often effective. For example, it has been shown to promote the differentiation of adult hippocampal neural precursor cells at concentrations as low as 10 nM.[3][4]
Q5: Is this compound soluble in aqueous solutions like water or PBS?
A5: While the hydrochloride salt form generally enhances water solubility compared to the free base, this compound has limited solubility in aqueous solutions.[4] Direct dissolution in water or PBS is not recommended for preparing concentrated stock solutions. A concentrated stock in DMSO should be prepared first and then diluted into aqueous buffers for final experimental concentrations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in DMSO. | Insufficient mixing or low-quality solvent. | - Vortex the solution for several minutes. - Gentle warming of the solution (30-40°C) can aid dissolution. - Use of a bath sonicator can help break up any precipitate. |
| Precipitation occurs when diluting the DMSO stock solution into aqueous media (e.g., cell culture medium, PBS). | The compound's low solubility in aqueous solutions is exceeded at the final concentration. | - Ensure the final concentration of DMSO in the aqueous solution is low (typically ≤0.5%) to minimize its effect on the experiment and to avoid precipitation. - Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid and even distribution. - Perform a serial dilution of the stock solution in the aqueous buffer to reach the final desired concentration. |
| Inconsistent experimental results. | Improper storage and handling of stock solutions leading to degradation or inaccurate concentration. | - Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] - Ensure the vial is tightly sealed to prevent evaporation of the solvent. - Always allow the stock solution to fully thaw and come to room temperature before use. Gently vortex before making dilutions. |
| Difficulty weighing the small amount of powder required. | Static electricity or inaccuracies in the weighing balance. | - Use an anti-static weighing dish or an ionizer. - Ensure the balance is calibrated and in a draft-free environment. - For very small quantities, consider preparing a more concentrated initial stock solution and then performing a serial dilution. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 649.08 g/mol | |
| Purity | ≥98% (HPLC) | |
| Solubility in DMSO | ≥20 mg/mL | [2] |
| Solubility in Ethanol | Information not readily available. It is recommended to test solubility in a small amount first. | |
| Solubility in Water | Limited solubility. Not recommended for primary stock solution. | [4] |
| Storage of Solid | Room Temperature | [2] |
| Storage of Stock Solution | -20°C (up to 1 month) or -80°C (up to 6 months) | [3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass (mg) = 0.010 mol/L x 0.001 L x 649.08 g/mol x 1000 = 6.49 mg
-
-
-
Weigh the compound:
-
Carefully weigh out 6.49 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add solvent:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
-
Dissolve the compound:
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, gentle warming (30-40°C) or brief sonication can be applied.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: RS-102221 HCl blocks serotonin-mediated 5-HT2C receptor signaling.
References
preparing stock solutions of RS-102221 hydrochloride for experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing stock solutions of RS-102221 hydrochloride for experimental use. This resource includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and key technical data to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the serotonin 5-HT2C receptor.[1] Its primary mechanism of action is to block the binding of serotonin to the 5-HT2C receptor, thereby inhibiting its downstream signaling pathways. This selectivity makes it a valuable tool for studying the physiological and pathological roles of the 5-HT2C receptor.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[2]
Q3: What are the recommended storage conditions for the solid compound and its stock solutions?
A3: The solid form of this compound should be stored at room temperature.[2] Once dissolved, stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Q4: What are typical working concentrations of this compound for in vitro experiments?
A4: The working concentration of this compound can vary depending on the cell type and experimental design. However, concentrations in the nanomolar (nM) range are often effective. For example, it has been shown to promote the differentiation of adult hippocampal neural precursor cells at concentrations as low as 10 nM.[3][4]
Q5: Is this compound soluble in aqueous solutions like water or PBS?
A5: While the hydrochloride salt form generally enhances water solubility compared to the free base, this compound has limited solubility in aqueous solutions.[4] Direct dissolution in water or PBS is not recommended for preparing concentrated stock solutions. A concentrated stock in DMSO should be prepared first and then diluted into aqueous buffers for final experimental concentrations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in DMSO. | Insufficient mixing or low-quality solvent. | - Vortex the solution for several minutes. - Gentle warming of the solution (30-40°C) can aid dissolution. - Use of a bath sonicator can help break up any precipitate. |
| Precipitation occurs when diluting the DMSO stock solution into aqueous media (e.g., cell culture medium, PBS). | The compound's low solubility in aqueous solutions is exceeded at the final concentration. | - Ensure the final concentration of DMSO in the aqueous solution is low (typically ≤0.5%) to minimize its effect on the experiment and to avoid precipitation. - Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid and even distribution. - Perform a serial dilution of the stock solution in the aqueous buffer to reach the final desired concentration. |
| Inconsistent experimental results. | Improper storage and handling of stock solutions leading to degradation or inaccurate concentration. | - Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] - Ensure the vial is tightly sealed to prevent evaporation of the solvent. - Always allow the stock solution to fully thaw and come to room temperature before use. Gently vortex before making dilutions. |
| Difficulty weighing the small amount of powder required. | Static electricity or inaccuracies in the weighing balance. | - Use an anti-static weighing dish or an ionizer. - Ensure the balance is calibrated and in a draft-free environment. - For very small quantities, consider preparing a more concentrated initial stock solution and then performing a serial dilution. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 649.08 g/mol | |
| Purity | ≥98% (HPLC) | |
| Solubility in DMSO | ≥20 mg/mL | [2] |
| Solubility in Ethanol | Information not readily available. It is recommended to test solubility in a small amount first. | |
| Solubility in Water | Limited solubility. Not recommended for primary stock solution. | [4] |
| Storage of Solid | Room Temperature | [2] |
| Storage of Stock Solution | -20°C (up to 1 month) or -80°C (up to 6 months) | [3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass (mg) = 0.010 mol/L x 0.001 L x 649.08 g/mol x 1000 = 6.49 mg
-
-
-
Weigh the compound:
-
Carefully weigh out 6.49 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add solvent:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
-
Dissolve the compound:
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, gentle warming (30-40°C) or brief sonication can be applied.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: RS-102221 HCl blocks serotonin-mediated 5-HT2C receptor signaling.
References
stability and storage conditions for RS-102221 hydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals working with RS-102221 hydrochloride. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, ensuring the stability and effective use of this selective 5-HT2C receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at room temperature under desiccating conditions to prevent degradation from moisture.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO up to 100 mM. For optimal stability, it is recommended to prepare stock solutions in DMSO. To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Q3: Is the hydrochloride salt form of RS-102221 significantly different from the free base form?
A3: Yes, the hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base form.[1] However, at equivalent molar concentrations, both forms are expected to exhibit comparable biological activity.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective antagonist of the serotonin 5-HT2C receptor.[2] The 5-HT2C receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gq/G11 signaling pathway.[3] Antagonism by RS-102221 blocks the downstream signaling cascade typically initiated by serotonin binding.
Stability and Storage Conditions
Proper handling and storage are critical for maintaining the integrity and activity of this compound. The following table summarizes the recommended conditions.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | Room Temperature | Long-term | Store under desiccating conditions. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
Troubleshooting Guide
This guide addresses potential issues that may arise during in vitro and in vivo experiments using this compound.
In Vitro Experiment Troubleshooting
Issue 1: No observable antagonist effect in cell-based assays.
-
Possible Cause:
-
Compound Degradation: Improper storage of the stock solution (e.g., multiple freeze-thaw cycles, prolonged storage at -20°C) may have led to degradation.
-
Incorrect Agonist Concentration: The concentration of the 5-HT2C receptor agonist used for stimulation might be too high, overcoming the competitive antagonism of RS-102221.
-
Low Receptor Expression: The cell line used may have low or inconsistent expression of the 5-HT2C receptor.
-
Assay Incubation Times: Insufficient pre-incubation time with RS-102221 before adding the agonist can prevent the antagonist from reaching equilibrium with the receptor.
-
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solution: Prepare a fresh stock solution of this compound from the solid compound.
-
Optimize Agonist Concentration: Perform a dose-response curve for the agonist to determine its EC50 and use a concentration around the EC80 for antagonist experiments.
-
Verify Receptor Expression: Confirm 5-HT2C receptor expression in your cell line using techniques like qPCR, Western blot, or radioligand binding assays.
-
Optimize Incubation Times: Pre-incubate the cells with RS-102221 for at least 15-30 minutes before adding the agonist to allow for receptor binding equilibrium.
-
Issue 2: High variability between replicate wells.
-
Possible Cause:
-
Poor Solubility: The final concentration of RS-102221 in the assay medium may exceed its aqueous solubility, leading to precipitation.
-
Inconsistent Cell Seeding: Uneven cell density across the plate can lead to variable receptor numbers per well.
-
Pipetting Errors: Inaccurate pipetting can lead to variations in compound and cell concentrations.
-
-
Troubleshooting Steps:
-
Check Final Concentration: Ensure the final concentration of DMSO (or other solvent) is low and does not affect cell viability, and that the final concentration of RS-102221 is below its solubility limit in the assay buffer.
-
Ensure Uniform Cell Seeding: Gently mix the cell suspension before and during plating to maintain a uniform cell density.
-
Verify Pipetting Accuracy: Calibrate pipettes regularly and use appropriate pipetting techniques.
-
In Vivo Experiment Troubleshooting
Issue 1: Lack of expected behavioral or physiological effects.
-
Possible Cause:
-
Pharmacokinetic Issues: The dose, route of administration, or timing of administration may not be optimal for achieving sufficient brain exposure.
-
Compound Instability in Vehicle: The formulation used for in vivo administration may not be suitable, leading to degradation of the compound.
-
Strain or Species Differences: The response to 5-HT2C receptor antagonism can vary between different rodent strains or species.
-
-
Troubleshooting Steps:
-
Review Dosing Regimen: Consult literature for effective doses and administration routes for RS-102221 or similar 5-HT2C antagonists in your animal model. Consider conducting a pilot dose-response study.
-
Assess Formulation Stability: Prepare fresh formulations daily and ensure the vehicle is appropriate for solubilizing and stabilizing the compound.
-
Consider Animal Model: Be aware of potential strain-specific differences in 5-HT2C receptor function and pharmacology.
-
Issue 2: Unexpected side effects or toxicity.
-
Possible Cause:
-
Off-Target Effects: Although highly selective, at high concentrations, off-target effects cannot be completely ruled out.
-
Vehicle Toxicity: The vehicle used for administration may have its own toxic effects.
-
-
Troubleshooting Steps:
-
Perform Dose-Response Study: Determine the therapeutic window and identify the minimum effective dose to minimize potential off-target effects.
-
Include Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-induced effects.
-
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a method to determine the stability of this compound in a specific solvent or buffer over time at different temperatures.
Materials:
-
This compound
-
DMSO (or other solvent/buffer of interest)
-
HPLC or LC-MS/MS system
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Incubators or water baths set to desired temperatures (e.g., Room Temperature, 37°C)
-
Autosampler vials
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 10 mM.
-
Prepare Working Solutions: Dilute the stock solution with the same solvent/buffer to a working concentration (e.g., 100 µM).
-
Time Zero (T0) Sample: Immediately after preparation, take an aliquot of the working solution, dilute it to a suitable concentration for HPLC/LC-MS/MS analysis, and inject it into the system. This will serve as the T0 reference.
-
Incubate Samples: Aliquot the working solution into multiple vials and place them in the different temperature conditions to be tested.
-
Sample Collection: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition.
-
Sample Analysis: Analyze the collected samples by HPLC/LC-MS/MS. The method should be stability-indicating, meaning it can separate the parent compound from any potential degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 sample.
Data Presentation:
| Time (hours) | % Remaining at Room Temp | % Remaining at 37°C |
| 0 | 100 | 100 |
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 |
Protocol for an In Vitro 5-HT2C Receptor Functional Assay (Calcium Flux)
This protocol describes a cell-based assay to measure the antagonist activity of this compound by monitoring changes in intracellular calcium.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2C receptor
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
5-HT2C receptor agonist (e.g., Serotonin or a selective agonist)
-
This compound
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding: Seed the 5-HT2C expressing cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare the agonist at a concentration that gives a submaximal response (e.g., EC80).
-
Antagonist Pre-incubation: Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control.
-
Agonist Stimulation and Measurement: Place the plate in the microplate reader. Add the agonist to all wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: Determine the maximum fluorescence response for each well. Normalize the data to the vehicle control. Plot the response against the concentration of this compound to determine the IC50 value.
Visualizations
5-HT2C Receptor Signaling Pathway
Caption: Canonical 5-HT2C receptor signaling pathway and the antagonistic action of RS-102221 HCl.
Troubleshooting Workflow for In Vitro Experiments
References
stability and storage conditions for RS-102221 hydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals working with RS-102221 hydrochloride. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, ensuring the stability and effective use of this selective 5-HT2C receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at room temperature under desiccating conditions to prevent degradation from moisture.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO up to 100 mM. For optimal stability, it is recommended to prepare stock solutions in DMSO. To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Q3: Is the hydrochloride salt form of RS-102221 significantly different from the free base form?
A3: Yes, the hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base form.[1] However, at equivalent molar concentrations, both forms are expected to exhibit comparable biological activity.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective antagonist of the serotonin 5-HT2C receptor.[2] The 5-HT2C receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gq/G11 signaling pathway.[3] Antagonism by RS-102221 blocks the downstream signaling cascade typically initiated by serotonin binding.
Stability and Storage Conditions
Proper handling and storage are critical for maintaining the integrity and activity of this compound. The following table summarizes the recommended conditions.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | Room Temperature | Long-term | Store under desiccating conditions. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
Troubleshooting Guide
This guide addresses potential issues that may arise during in vitro and in vivo experiments using this compound.
In Vitro Experiment Troubleshooting
Issue 1: No observable antagonist effect in cell-based assays.
-
Possible Cause:
-
Compound Degradation: Improper storage of the stock solution (e.g., multiple freeze-thaw cycles, prolonged storage at -20°C) may have led to degradation.
-
Incorrect Agonist Concentration: The concentration of the 5-HT2C receptor agonist used for stimulation might be too high, overcoming the competitive antagonism of RS-102221.
-
Low Receptor Expression: The cell line used may have low or inconsistent expression of the 5-HT2C receptor.
-
Assay Incubation Times: Insufficient pre-incubation time with RS-102221 before adding the agonist can prevent the antagonist from reaching equilibrium with the receptor.
-
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solution: Prepare a fresh stock solution of this compound from the solid compound.
-
Optimize Agonist Concentration: Perform a dose-response curve for the agonist to determine its EC50 and use a concentration around the EC80 for antagonist experiments.
-
Verify Receptor Expression: Confirm 5-HT2C receptor expression in your cell line using techniques like qPCR, Western blot, or radioligand binding assays.
-
Optimize Incubation Times: Pre-incubate the cells with RS-102221 for at least 15-30 minutes before adding the agonist to allow for receptor binding equilibrium.
-
Issue 2: High variability between replicate wells.
-
Possible Cause:
-
Poor Solubility: The final concentration of RS-102221 in the assay medium may exceed its aqueous solubility, leading to precipitation.
-
Inconsistent Cell Seeding: Uneven cell density across the plate can lead to variable receptor numbers per well.
-
Pipetting Errors: Inaccurate pipetting can lead to variations in compound and cell concentrations.
-
-
Troubleshooting Steps:
-
Check Final Concentration: Ensure the final concentration of DMSO (or other solvent) is low and does not affect cell viability, and that the final concentration of RS-102221 is below its solubility limit in the assay buffer.
-
Ensure Uniform Cell Seeding: Gently mix the cell suspension before and during plating to maintain a uniform cell density.
-
Verify Pipetting Accuracy: Calibrate pipettes regularly and use appropriate pipetting techniques.
-
In Vivo Experiment Troubleshooting
Issue 1: Lack of expected behavioral or physiological effects.
-
Possible Cause:
-
Pharmacokinetic Issues: The dose, route of administration, or timing of administration may not be optimal for achieving sufficient brain exposure.
-
Compound Instability in Vehicle: The formulation used for in vivo administration may not be suitable, leading to degradation of the compound.
-
Strain or Species Differences: The response to 5-HT2C receptor antagonism can vary between different rodent strains or species.
-
-
Troubleshooting Steps:
-
Review Dosing Regimen: Consult literature for effective doses and administration routes for RS-102221 or similar 5-HT2C antagonists in your animal model. Consider conducting a pilot dose-response study.
-
Assess Formulation Stability: Prepare fresh formulations daily and ensure the vehicle is appropriate for solubilizing and stabilizing the compound.
-
Consider Animal Model: Be aware of potential strain-specific differences in 5-HT2C receptor function and pharmacology.
-
Issue 2: Unexpected side effects or toxicity.
-
Possible Cause:
-
Off-Target Effects: Although highly selective, at high concentrations, off-target effects cannot be completely ruled out.
-
Vehicle Toxicity: The vehicle used for administration may have its own toxic effects.
-
-
Troubleshooting Steps:
-
Perform Dose-Response Study: Determine the therapeutic window and identify the minimum effective dose to minimize potential off-target effects.
-
Include Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-induced effects.
-
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a method to determine the stability of this compound in a specific solvent or buffer over time at different temperatures.
Materials:
-
This compound
-
DMSO (or other solvent/buffer of interest)
-
HPLC or LC-MS/MS system
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Incubators or water baths set to desired temperatures (e.g., Room Temperature, 37°C)
-
Autosampler vials
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 10 mM.
-
Prepare Working Solutions: Dilute the stock solution with the same solvent/buffer to a working concentration (e.g., 100 µM).
-
Time Zero (T0) Sample: Immediately after preparation, take an aliquot of the working solution, dilute it to a suitable concentration for HPLC/LC-MS/MS analysis, and inject it into the system. This will serve as the T0 reference.
-
Incubate Samples: Aliquot the working solution into multiple vials and place them in the different temperature conditions to be tested.
-
Sample Collection: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition.
-
Sample Analysis: Analyze the collected samples by HPLC/LC-MS/MS. The method should be stability-indicating, meaning it can separate the parent compound from any potential degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 sample.
Data Presentation:
| Time (hours) | % Remaining at Room Temp | % Remaining at 37°C |
| 0 | 100 | 100 |
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 |
Protocol for an In Vitro 5-HT2C Receptor Functional Assay (Calcium Flux)
This protocol describes a cell-based assay to measure the antagonist activity of this compound by monitoring changes in intracellular calcium.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2C receptor
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
5-HT2C receptor agonist (e.g., Serotonin or a selective agonist)
-
This compound
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding: Seed the 5-HT2C expressing cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare the agonist at a concentration that gives a submaximal response (e.g., EC80).
-
Antagonist Pre-incubation: Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control.
-
Agonist Stimulation and Measurement: Place the plate in the microplate reader. Add the agonist to all wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: Determine the maximum fluorescence response for each well. Normalize the data to the vehicle control. Plot the response against the concentration of this compound to determine the IC50 value.
Visualizations
5-HT2C Receptor Signaling Pathway
Caption: Canonical 5-HT2C receptor signaling pathway and the antagonistic action of RS-102221 HCl.
Troubleshooting Workflow for In Vitro Experiments
References
Technical Support Center: Overcoming Poor Solubility of RS-102221 Hydrochloride In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RS-102221 hydrochloride. The following information is designed to address common challenges related to the solubility of this compound in typical in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For preparing a high-concentration stock solution of this compound, dimethyl sulfoxide (DMSO) is the recommended solvent.[1] this compound is readily soluble in DMSO at concentrations as high as 100 mg/mL. Some suppliers suggest that with ultrasonic assistance, a concentration of 125 mg/mL in DMSO can be achieved. It is also noted that the hygroscopic nature of DMSO can impact solubility, so using a fresh, anhydrous grade of DMSO is recommended. Once prepared, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[2]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into aqueous cell culture media. What is the cause and how can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium (a phenomenon often called "crashing out") is a common issue for compounds with low aqueous solubility.[3] While RS-102221 as a hydrochloride salt is expected to have enhanced water solubility compared to its free base, its aqueous solubility is still limited.[4] The primary cause of precipitation is the rapid change in solvent environment, where the compound is forced out of solution as the highly solubilizing DMSO is diluted in the aqueous buffer.
To prevent precipitation, consider the following strategies:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the pre-warmed (37°C) aqueous medium.[3] This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Warm the Medium: Pre-warming your cell culture medium or buffer to 37°C can increase the solubility of this compound.[3]
-
Control the Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible, ideally below 0.1% and not exceeding 0.5%, to minimize solvent-induced cytotoxicity and its potential effects on the experiment.[5]
-
Lower the Final Compound Concentration: If precipitation persists, the final concentration of this compound in your aqueous medium may be exceeding its solubility limit. It may be necessary to work at a lower final concentration.
Q3: What is the expected aqueous solubility of this compound?
Q4: Can I use other co-solvents or excipients to improve the aqueous solubility of this compound?
A4: Yes, various formulation strategies can be employed to enhance the solubility of poorly soluble drugs for in vitro studies. These include the use of co-solvents (e.g., ethanol, polyethylene glycol), surfactants, or cyclodextrins.[9][10] These agents can help to keep the compound solubilized in aqueous solutions.[11][12][13][14] However, it is critical to first test the compatibility of any such excipient with your specific cell line or assay, as they can have their own biological effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of DMSO stock in aqueous media. | The final concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration of the compound. Perform a preliminary solubility test to determine the approximate solubility limit in your specific medium. |
| Rapid solvent exchange from DMSO to the aqueous medium. | Perform a stepwise or serial dilution of the DMSO stock into pre-warmed (37°C) aqueous medium. Add the stock solution slowly while gently vortexing the medium.[3] | |
| Cloudiness or precipitate forms in the prepared aqueous solution after some time. | The compound is slowly precipitating out of a supersaturated solution. | Prepare fresh working solutions immediately before each experiment. If storage is necessary, consider storing at a lower temperature (e.g., 4°C) for a short period, and visually inspect for precipitation before use. |
| Change in pH of the medium over time in the incubator. | Ensure your cell culture medium is adequately buffered. For non-cell-based assays, use a stable buffer system. | |
| Inconsistent experimental results. | Partial precipitation of the compound leading to a lower effective concentration. | Visually inspect all solutions for any signs of precipitation before use. Consider filtering the final working solution through a 0.22 µm syringe filter to remove any undissolved particles, though be aware of potential loss of compound due to adsorption to the filter. |
| Adsorption of the hydrophobic compound to plasticware. | Consider using low-adhesion microplates or tubes. |
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL | - | |
| DMSO | 125 mg/mL | Ultrasonic assistance may be required. Use fresh, anhydrous DMSO. | |
| DMSO | 100 mM | - | |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Not Quantitatively Determined | The hydrochloride salt form is intended to enhance aqueous solubility.[4] Empirical determination is recommended. | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Vortex mixer
-
(Optional) Sonicator water bath
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder. The molecular weight of this compound is 649.08 g/mol .
-
Calculate the required volume of DMSO to achieve a 10 mM stock solution.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If dissolution is slow, briefly sonicate the vial in a water bath at room temperature.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.[2]
-
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
-
Procedure (Stepwise Dilution):
-
Prepare an intermediate dilution of the 10 mM stock solution in pre-warmed medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium to get a 100 µM solution (with 1% DMSO). Vortex gently.
-
Prepare the final 10 µM working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium. This will result in a final DMSO concentration of 0.1%.
-
Visually inspect the final working solution to ensure it is clear and free of any precipitate before adding it to your cells.
-
Visualizations
References
- 1. This compound Supplier | CAS 187397-18-8 |5-HT2C receptor antagonist| AOBIOUS [aobious.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. emulatebio.com [emulatebio.com]
- 6. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.aston.ac.uk [research.aston.ac.uk]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Critical Excipient Properties for the Dissolution Enhancement of Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing Solubility of Poorly Water-Soluble Drugs Using Hydrotropes [wisdomlib.org]
- 14. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Overcoming Poor Solubility of RS-102221 Hydrochloride In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RS-102221 hydrochloride. The following information is designed to address common challenges related to the solubility of this compound in typical in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For preparing a high-concentration stock solution of this compound, dimethyl sulfoxide (DMSO) is the recommended solvent.[1] this compound is readily soluble in DMSO at concentrations as high as 100 mg/mL. Some suppliers suggest that with ultrasonic assistance, a concentration of 125 mg/mL in DMSO can be achieved. It is also noted that the hygroscopic nature of DMSO can impact solubility, so using a fresh, anhydrous grade of DMSO is recommended. Once prepared, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[2]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into aqueous cell culture media. What is the cause and how can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium (a phenomenon often called "crashing out") is a common issue for compounds with low aqueous solubility.[3] While RS-102221 as a hydrochloride salt is expected to have enhanced water solubility compared to its free base, its aqueous solubility is still limited.[4] The primary cause of precipitation is the rapid change in solvent environment, where the compound is forced out of solution as the highly solubilizing DMSO is diluted in the aqueous buffer.
To prevent precipitation, consider the following strategies:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the pre-warmed (37°C) aqueous medium.[3] This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Warm the Medium: Pre-warming your cell culture medium or buffer to 37°C can increase the solubility of this compound.[3]
-
Control the Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible, ideally below 0.1% and not exceeding 0.5%, to minimize solvent-induced cytotoxicity and its potential effects on the experiment.[5]
-
Lower the Final Compound Concentration: If precipitation persists, the final concentration of this compound in your aqueous medium may be exceeding its solubility limit. It may be necessary to work at a lower final concentration.
Q3: What is the expected aqueous solubility of this compound?
Q4: Can I use other co-solvents or excipients to improve the aqueous solubility of this compound?
A4: Yes, various formulation strategies can be employed to enhance the solubility of poorly soluble drugs for in vitro studies. These include the use of co-solvents (e.g., ethanol, polyethylene glycol), surfactants, or cyclodextrins.[9][10] These agents can help to keep the compound solubilized in aqueous solutions.[11][12][13][14] However, it is critical to first test the compatibility of any such excipient with your specific cell line or assay, as they can have their own biological effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of DMSO stock in aqueous media. | The final concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration of the compound. Perform a preliminary solubility test to determine the approximate solubility limit in your specific medium. |
| Rapid solvent exchange from DMSO to the aqueous medium. | Perform a stepwise or serial dilution of the DMSO stock into pre-warmed (37°C) aqueous medium. Add the stock solution slowly while gently vortexing the medium.[3] | |
| Cloudiness or precipitate forms in the prepared aqueous solution after some time. | The compound is slowly precipitating out of a supersaturated solution. | Prepare fresh working solutions immediately before each experiment. If storage is necessary, consider storing at a lower temperature (e.g., 4°C) for a short period, and visually inspect for precipitation before use. |
| Change in pH of the medium over time in the incubator. | Ensure your cell culture medium is adequately buffered. For non-cell-based assays, use a stable buffer system. | |
| Inconsistent experimental results. | Partial precipitation of the compound leading to a lower effective concentration. | Visually inspect all solutions for any signs of precipitation before use. Consider filtering the final working solution through a 0.22 µm syringe filter to remove any undissolved particles, though be aware of potential loss of compound due to adsorption to the filter. |
| Adsorption of the hydrophobic compound to plasticware. | Consider using low-adhesion microplates or tubes. |
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL | - | |
| DMSO | 125 mg/mL | Ultrasonic assistance may be required. Use fresh, anhydrous DMSO. | |
| DMSO | 100 mM | - | |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Not Quantitatively Determined | The hydrochloride salt form is intended to enhance aqueous solubility.[4] Empirical determination is recommended. | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Vortex mixer
-
(Optional) Sonicator water bath
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder. The molecular weight of this compound is 649.08 g/mol .
-
Calculate the required volume of DMSO to achieve a 10 mM stock solution.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If dissolution is slow, briefly sonicate the vial in a water bath at room temperature.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.[2]
-
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
-
Procedure (Stepwise Dilution):
-
Prepare an intermediate dilution of the 10 mM stock solution in pre-warmed medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium to get a 100 µM solution (with 1% DMSO). Vortex gently.
-
Prepare the final 10 µM working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium. This will result in a final DMSO concentration of 0.1%.
-
Visually inspect the final working solution to ensure it is clear and free of any precipitate before adding it to your cells.
-
Visualizations
References
- 1. This compound Supplier | CAS 187397-18-8 |5-HT2C receptor antagonist| AOBIOUS [aobious.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. emulatebio.com [emulatebio.com]
- 6. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.aston.ac.uk [research.aston.ac.uk]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Critical Excipient Properties for the Dissolution Enhancement of Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing Solubility of Poorly Water-Soluble Drugs Using Hydrotropes [wisdomlib.org]
- 14. pharmaexcipients.com [pharmaexcipients.com]
interpreting unexpected results with RS-102221 hydrochloride
Welcome to the technical support center for RS-102221 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this potent and selective 5-HT2C receptor antagonist. Here you will find troubleshooting guides for interpreting unexpected results, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the serotonin 5-HT2C receptor.[1][2] It exhibits high affinity for the 5-HT2C receptor and displays approximately 100-fold selectivity over the 5-HT2A and 5-HT2B receptor subtypes.[1][2] Its mechanism of action is to block the binding of the endogenous ligand serotonin (5-HT) to the 5-HT2C receptor, thereby inhibiting its downstream signaling pathways.
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO. For a 10 mM stock solution, dissolve 6.49 mg of this compound (MW: 649.08 g/mol ) in 1 mL of DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability.
Q3: What are the expected in vivo effects of this compound?
Consistent with its role as a 5-HT2C antagonist, administration of RS-102221 in animal models has been shown to increase food intake and promote weight gain.[1][3] It has also been observed to have anxiolytic (anxiety-reducing) and antidepressant-like effects.[4]
Q4: What is the recommended vehicle for in vivo administration?
For intraperitoneal (i.p.) injection in rodents, this compound can be dissolved in a vehicle such as saline or a solution of saline with a small percentage of a solubilizing agent like Tween 80 or DMSO, with the final concentration of the organic solvent kept low to avoid toxicity. It is crucial to perform vehicle-controlled experiments to ensure that the observed effects are due to the compound itself.
Troubleshooting Unexpected Results
Unexpected Result 1: this compound fails to antagonize m-CPP-induced hypolocomotion.
One of the most cited unexpected findings with RS-102221 is its inability to reverse the hypolocomotion (reduced movement) induced by the non-selective 5-HT receptor agonist m-CPP (1-(3-chlorophenyl)piperazine).[1] This is counterintuitive, as m-CPP-induced hypolocomotion is thought to be mediated, at least in part, by the 5-HT2C receptor.[5]
Q: Why might RS-102221 not block m-CPP's effect on locomotion?
A: There are several potential explanations for this observation:
-
Complex Pharmacology of m-CPP: m-CPP is not a perfectly selective 5-HT2C agonist. It also has affinity for other serotonin receptors, including 5-HT2A and 5-HT1B, which can also influence motor activity. The hypolocomotive effect of m-CPP may be a composite effect of its action at multiple receptors, and blockade of only the 5-HT2C receptor might be insufficient to reverse it.
-
Receptor Heterodimerization: 5-HT2C receptors can form heterodimers with other receptors, such as the 5-HT2A receptor. This can alter the pharmacology and downstream signaling of the receptor complex, potentially rendering it less sensitive to antagonism by RS-102221 in certain neuronal circuits.
-
Involvement of Different Neuronal Pathways: The neuronal pathways controlling locomotion are complex. While 5-HT2C receptors are involved, other neurotransmitter systems (e.g., dopamine, GABA) also play a crucial role. The specific circuit engaged by m-CPP to induce hypolocomotion might be less sensitive to 5-HT2C antagonism by RS-102221 than other 5-HT2C-mediated behaviors.
Troubleshooting Workflow for Unexpected In Vivo Results
Caption: Troubleshooting logic for unexpected in vivo results.
Unexpected Result 2: Inconsistent results in in vitro functional assays.
Q: My in vitro functional assay (e.g., calcium mobilization, IP1 accumulation) with RS-102221 is giving variable results. What could be the cause?
A: Inconsistent results in in vitro assays can stem from several factors:
-
Cell Health and Passage Number: Ensure that the cells are healthy, not over-confluent, and within a low passage number range. Prolonged passaging can lead to changes in receptor expression levels and signaling efficiency.
-
Agonist Concentration: The concentration of the agonist used to stimulate the receptor is critical. If the agonist concentration is too high (supramaximal), it may overcome the competitive antagonism of RS-102221, making it appear less potent or ineffective. It is recommended to use an agonist concentration at or near its EC80.
-
Incubation Times: For competitive antagonists like RS-102221, a pre-incubation period (typically 15-30 minutes) before adding the agonist is crucial to allow the antagonist to reach binding equilibrium with the receptor.
-
Reagent Quality: Verify the integrity of all reagents, including the assay buffer, agonist, and RS-102221 stock solution.
Data Presentation
Table 1: Binding Affinity and Potency of RS-102221
| Receptor | Species | Assay Type | Value | Reference |
| 5-HT2C | Human | Radioligand Binding (pKi) | 8.4 | [1] |
| 5-HT2C | Rat | Radioligand Binding (pKi) | 8.5 | [1] |
| 5-HT2C | Human | Functional Antagonism (pA2) | 8.1 | [1] |
| 5-HT2A | Human | Radioligand Binding | ~100-fold lower affinity than 5-HT2C | [1][2] |
| 5-HT2B | Human | Radioligand Binding | ~100-fold lower affinity than 5-HT2C | [1][2] |
Table 2: In Vivo Dosing and Effects of RS-102221
| Species | Dose | Route of Administration | Observed Effect | Reference |
| Rat | 2 mg/kg | Intraperitoneal (i.p.) | Increased food intake and weight gain | [1][3] |
| Mouse | 2 mg/kg | Intraperitoneal (i.p.) | Reduced anxiety in light-dark test | [4] |
| Mouse | 1 mg/kg | Intraperitoneal (i.p.) | Reduced prepulse inhibition of startle reflex | [4] |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay
This protocol is a general guideline for a competitive binding assay to determine the affinity of RS-102221 for the 5-HT2C receptor.
Materials:
-
Cell membranes expressing the human 5-HT2C receptor
-
[3H]-Mesulergine (radioligand)
-
This compound
-
Non-specific binding control (e.g., Mianserin)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of RS-102221 in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
RS-102221 or vehicle or non-specific binding control
-
[3H]-Mesulergine (at a concentration near its Kd)
-
Cell membranes
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to calculate the Ki of RS-102221.
Experimental Workflow for In Vitro Binding Assay
References
- 1. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RS 102221 hydrochloride, 5-HT2C receptor antagonist (CAS 187397-18-8) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m-CPP hypolocomotion is selectively antagonized by compounds with high affinity for 5-HT(2C) receptors but not 5-HT(2A) or 5-HT(2B) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected results with RS-102221 hydrochloride
Welcome to the technical support center for RS-102221 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this potent and selective 5-HT2C receptor antagonist. Here you will find troubleshooting guides for interpreting unexpected results, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the serotonin 5-HT2C receptor.[1][2] It exhibits high affinity for the 5-HT2C receptor and displays approximately 100-fold selectivity over the 5-HT2A and 5-HT2B receptor subtypes.[1][2] Its mechanism of action is to block the binding of the endogenous ligand serotonin (5-HT) to the 5-HT2C receptor, thereby inhibiting its downstream signaling pathways.
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO. For a 10 mM stock solution, dissolve 6.49 mg of this compound (MW: 649.08 g/mol ) in 1 mL of DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability.
Q3: What are the expected in vivo effects of this compound?
Consistent with its role as a 5-HT2C antagonist, administration of RS-102221 in animal models has been shown to increase food intake and promote weight gain.[1][3] It has also been observed to have anxiolytic (anxiety-reducing) and antidepressant-like effects.[4]
Q4: What is the recommended vehicle for in vivo administration?
For intraperitoneal (i.p.) injection in rodents, this compound can be dissolved in a vehicle such as saline or a solution of saline with a small percentage of a solubilizing agent like Tween 80 or DMSO, with the final concentration of the organic solvent kept low to avoid toxicity. It is crucial to perform vehicle-controlled experiments to ensure that the observed effects are due to the compound itself.
Troubleshooting Unexpected Results
Unexpected Result 1: this compound fails to antagonize m-CPP-induced hypolocomotion.
One of the most cited unexpected findings with RS-102221 is its inability to reverse the hypolocomotion (reduced movement) induced by the non-selective 5-HT receptor agonist m-CPP (1-(3-chlorophenyl)piperazine).[1] This is counterintuitive, as m-CPP-induced hypolocomotion is thought to be mediated, at least in part, by the 5-HT2C receptor.[5]
Q: Why might RS-102221 not block m-CPP's effect on locomotion?
A: There are several potential explanations for this observation:
-
Complex Pharmacology of m-CPP: m-CPP is not a perfectly selective 5-HT2C agonist. It also has affinity for other serotonin receptors, including 5-HT2A and 5-HT1B, which can also influence motor activity. The hypolocomotive effect of m-CPP may be a composite effect of its action at multiple receptors, and blockade of only the 5-HT2C receptor might be insufficient to reverse it.
-
Receptor Heterodimerization: 5-HT2C receptors can form heterodimers with other receptors, such as the 5-HT2A receptor. This can alter the pharmacology and downstream signaling of the receptor complex, potentially rendering it less sensitive to antagonism by RS-102221 in certain neuronal circuits.
-
Involvement of Different Neuronal Pathways: The neuronal pathways controlling locomotion are complex. While 5-HT2C receptors are involved, other neurotransmitter systems (e.g., dopamine, GABA) also play a crucial role. The specific circuit engaged by m-CPP to induce hypolocomotion might be less sensitive to 5-HT2C antagonism by RS-102221 than other 5-HT2C-mediated behaviors.
Troubleshooting Workflow for Unexpected In Vivo Results
Caption: Troubleshooting logic for unexpected in vivo results.
Unexpected Result 2: Inconsistent results in in vitro functional assays.
Q: My in vitro functional assay (e.g., calcium mobilization, IP1 accumulation) with RS-102221 is giving variable results. What could be the cause?
A: Inconsistent results in in vitro assays can stem from several factors:
-
Cell Health and Passage Number: Ensure that the cells are healthy, not over-confluent, and within a low passage number range. Prolonged passaging can lead to changes in receptor expression levels and signaling efficiency.
-
Agonist Concentration: The concentration of the agonist used to stimulate the receptor is critical. If the agonist concentration is too high (supramaximal), it may overcome the competitive antagonism of RS-102221, making it appear less potent or ineffective. It is recommended to use an agonist concentration at or near its EC80.
-
Incubation Times: For competitive antagonists like RS-102221, a pre-incubation period (typically 15-30 minutes) before adding the agonist is crucial to allow the antagonist to reach binding equilibrium with the receptor.
-
Reagent Quality: Verify the integrity of all reagents, including the assay buffer, agonist, and RS-102221 stock solution.
Data Presentation
Table 1: Binding Affinity and Potency of RS-102221
| Receptor | Species | Assay Type | Value | Reference |
| 5-HT2C | Human | Radioligand Binding (pKi) | 8.4 | [1] |
| 5-HT2C | Rat | Radioligand Binding (pKi) | 8.5 | [1] |
| 5-HT2C | Human | Functional Antagonism (pA2) | 8.1 | [1] |
| 5-HT2A | Human | Radioligand Binding | ~100-fold lower affinity than 5-HT2C | [1][2] |
| 5-HT2B | Human | Radioligand Binding | ~100-fold lower affinity than 5-HT2C | [1][2] |
Table 2: In Vivo Dosing and Effects of RS-102221
| Species | Dose | Route of Administration | Observed Effect | Reference |
| Rat | 2 mg/kg | Intraperitoneal (i.p.) | Increased food intake and weight gain | [1][3] |
| Mouse | 2 mg/kg | Intraperitoneal (i.p.) | Reduced anxiety in light-dark test | [4] |
| Mouse | 1 mg/kg | Intraperitoneal (i.p.) | Reduced prepulse inhibition of startle reflex | [4] |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay
This protocol is a general guideline for a competitive binding assay to determine the affinity of RS-102221 for the 5-HT2C receptor.
Materials:
-
Cell membranes expressing the human 5-HT2C receptor
-
[3H]-Mesulergine (radioligand)
-
This compound
-
Non-specific binding control (e.g., Mianserin)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of RS-102221 in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
RS-102221 or vehicle or non-specific binding control
-
[3H]-Mesulergine (at a concentration near its Kd)
-
Cell membranes
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to calculate the Ki of RS-102221.
Experimental Workflow for In Vitro Binding Assay
References
- 1. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RS 102221 hydrochloride, 5-HT2C receptor antagonist (CAS 187397-18-8) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m-CPP hypolocomotion is selectively antagonized by compounds with high affinity for 5-HT(2C) receptors but not 5-HT(2A) or 5-HT(2B) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of RS-102221 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of RS-102221 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the serotonin 5-HT2C receptor.[1] It exhibits high affinity for this receptor, thereby blocking the downstream signaling typically initiated by serotonin (5-hydroxytryptamine). The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/G11 proteins.[2][3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.
Q2: How selective is RS-102221 for the 5-HT2C receptor over other serotonin receptor subtypes?
RS-102221 demonstrates high selectivity for the 5-HT2C receptor. It has an approximately 100-fold lower affinity for the 5-HT2A and 5-HT2B receptor subtypes.[1][4]
Q3: What is the binding affinity of RS-102221 for its primary target and key off-targets?
RS-102221 binds to the human and rat 5-HT2C receptor with high affinity. The reported pKi values are 8.4 and 8.5, respectively, which corresponds to a Ki of approximately 4-5 nM.[1] While specific Ki values for a wide range of off-targets are not extensively published in a single source, it is reported to have over 100-fold selectivity for the 5-HT2C receptor compared to 5-HT2A, 5-HT2B, other 5-HT receptor subtypes, as well as α- and β-adrenergic and muscarinic acetylcholine receptors.
Troubleshooting Guide
Issue 1: Unexpected experimental results potentially due to off-target effects.
Possible Cause: Although RS-102221 is highly selective, at high concentrations it may interact with other receptors, such as 5-HT2A or 5-HT2B.
Troubleshooting Steps:
-
Confirm On-Target Activity: Ensure that the observed effect is blocked by a structurally different 5-HT2C antagonist.
-
Concentration-Response Curve: Perform a detailed concentration-response curve. Off-target effects are more likely to occur at higher concentrations.
-
Use a More Selective Antagonist (if available): Compare the effects of RS-102221 with another high-selectivity 5-HT2C antagonist.
-
Test for 5-HT2A/2B Antagonism: In parallel experiments, use selective antagonists for the 5-HT2A and 5-HT2B receptors to rule out the involvement of these receptors.
Issue 2: RS-102221 fails to reverse m-CPP-induced hypolocomotion.
Background: The 5-HT2 receptor agonist m-chlorophenylpiperazine (m-CPP) is known to induce hypolocomotion (reduced movement). Surprisingly, the potent 5-HT2C antagonist RS-102221 has been reported to not reverse this effect.[1]
Possible Explanations & Experimental Approaches:
-
Complex Pharmacology of m-CPP: m-CPP is not a perfectly selective 5-HT2C agonist and interacts with other serotonin receptors. The hypolocomotor effect may be mediated by a combination of receptor subtypes, and blockade of 5-HT2C alone may be insufficient to reverse it.
-
Involvement of Other Neurotransmitter Systems: The signaling pathways involved in m-CPP-induced hypolocomotion may be complex and not solely dependent on the pathway blocked by RS-102221.
-
Experimental Workflow:
-
Positive Control: Use a compound known to reverse m-CPP-induced hypolocomotion, such as a non-selective 5-HT antagonist, to validate the experimental setup.
-
Test Other 5-HT2C Antagonists: Investigate if other selective 5-HT2C antagonists also fail to reverse the effect.
-
Co-administration with Other Antagonists: Explore the co-administration of RS-102221 with antagonists for other 5-HT receptors to identify potential synergistic effects.
-
Data Presentation
Table 1: Binding Affinity of this compound
| Receptor | Species | pKi | Ki (nM) | Selectivity vs. 5-HT2C | Reference |
| 5-HT2C | Human | 8.4 | ~4 | - | [1] |
| 5-HT2C | Rat | 8.5 | ~3.2 | - | [1] |
| 5-HT2A | - | < 6.5 | > 320 | ~100-fold | [1] |
| 5-HT2B | - | < 6.5 | > 320 | ~100-fold | [1] |
| α-adrenergic | - | - | - | > 100-fold | |
| β-adrenergic | - | - | - | > 100-fold | |
| Muscarinic ACh | - | - | - | > 100-fold |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Experimental Protocols
1. Radioligand Binding Assay for 5-HT2C Receptor Affinity
This protocol provides a generalized method for determining the binding affinity of RS-102221 to the 5-HT2C receptor using a competitive radioligand binding assay.
-
Materials:
-
Cell membranes expressing the human 5-HT2C receptor.
-
Radioligand with known high affinity for the 5-HT2C receptor (e.g., [³H]-mesulergine).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of RS-102221 in assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and either assay buffer (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or the serial dilutions of RS-102221.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the RS-102221 concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional Antagonism Assay using Microphysiometry
This protocol describes a general method to assess the functional antagonist activity of RS-102221 at the 5-HT2C receptor by measuring changes in extracellular acidification rates.
-
Materials:
-
Cells stably expressing the 5-HT2C receptor.
-
Microphysiometer system.
-
Cell culture medium with low buffering capacity.
-
5-HT2C receptor agonist (e.g., serotonin).
-
This compound.
-
-
Procedure:
-
Culture the 5-HT2C expressing cells in the microphysiometer's sensor chambers.
-
Establish a baseline extracellular acidification rate by perfusing the cells with low-buffer medium.
-
To determine agonist activity, perfuse the cells with various concentrations of the 5-HT2C agonist and measure the change in acidification rate.
-
To determine antagonist activity, pre-incubate the cells with various concentrations of RS-102221 for a defined period.
-
Following pre-incubation, challenge the cells with a fixed concentration of the 5-HT2C agonist (typically the EC50 concentration) in the continued presence of RS-102221.
-
Measure the resulting change in extracellular acidification rate.
-
The antagonistic effect of RS-102221 is observed as a rightward shift in the agonist concentration-response curve.
-
The pA2 value, a measure of antagonist potency, can be calculated from Schild plot analysis.
-
Visualizations
Caption: Workflow for determining binding affinity using a radioligand assay.
Caption: Primary signaling cascade of the 5-HT2C receptor and the antagonistic action of RS-102221.
References
potential off-target effects of RS-102221 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of RS-102221 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the serotonin 5-HT2C receptor.[1] It exhibits high affinity for this receptor, thereby blocking the downstream signaling typically initiated by serotonin (5-hydroxytryptamine). The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/G11 proteins.[2][3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.
Q2: How selective is RS-102221 for the 5-HT2C receptor over other serotonin receptor subtypes?
RS-102221 demonstrates high selectivity for the 5-HT2C receptor. It has an approximately 100-fold lower affinity for the 5-HT2A and 5-HT2B receptor subtypes.[1][4]
Q3: What is the binding affinity of RS-102221 for its primary target and key off-targets?
RS-102221 binds to the human and rat 5-HT2C receptor with high affinity. The reported pKi values are 8.4 and 8.5, respectively, which corresponds to a Ki of approximately 4-5 nM.[1] While specific Ki values for a wide range of off-targets are not extensively published in a single source, it is reported to have over 100-fold selectivity for the 5-HT2C receptor compared to 5-HT2A, 5-HT2B, other 5-HT receptor subtypes, as well as α- and β-adrenergic and muscarinic acetylcholine receptors.
Troubleshooting Guide
Issue 1: Unexpected experimental results potentially due to off-target effects.
Possible Cause: Although RS-102221 is highly selective, at high concentrations it may interact with other receptors, such as 5-HT2A or 5-HT2B.
Troubleshooting Steps:
-
Confirm On-Target Activity: Ensure that the observed effect is blocked by a structurally different 5-HT2C antagonist.
-
Concentration-Response Curve: Perform a detailed concentration-response curve. Off-target effects are more likely to occur at higher concentrations.
-
Use a More Selective Antagonist (if available): Compare the effects of RS-102221 with another high-selectivity 5-HT2C antagonist.
-
Test for 5-HT2A/2B Antagonism: In parallel experiments, use selective antagonists for the 5-HT2A and 5-HT2B receptors to rule out the involvement of these receptors.
Issue 2: RS-102221 fails to reverse m-CPP-induced hypolocomotion.
Background: The 5-HT2 receptor agonist m-chlorophenylpiperazine (m-CPP) is known to induce hypolocomotion (reduced movement). Surprisingly, the potent 5-HT2C antagonist RS-102221 has been reported to not reverse this effect.[1]
Possible Explanations & Experimental Approaches:
-
Complex Pharmacology of m-CPP: m-CPP is not a perfectly selective 5-HT2C agonist and interacts with other serotonin receptors. The hypolocomotor effect may be mediated by a combination of receptor subtypes, and blockade of 5-HT2C alone may be insufficient to reverse it.
-
Involvement of Other Neurotransmitter Systems: The signaling pathways involved in m-CPP-induced hypolocomotion may be complex and not solely dependent on the pathway blocked by RS-102221.
-
Experimental Workflow:
-
Positive Control: Use a compound known to reverse m-CPP-induced hypolocomotion, such as a non-selective 5-HT antagonist, to validate the experimental setup.
-
Test Other 5-HT2C Antagonists: Investigate if other selective 5-HT2C antagonists also fail to reverse the effect.
-
Co-administration with Other Antagonists: Explore the co-administration of RS-102221 with antagonists for other 5-HT receptors to identify potential synergistic effects.
-
Data Presentation
Table 1: Binding Affinity of this compound
| Receptor | Species | pKi | Ki (nM) | Selectivity vs. 5-HT2C | Reference |
| 5-HT2C | Human | 8.4 | ~4 | - | [1] |
| 5-HT2C | Rat | 8.5 | ~3.2 | - | [1] |
| 5-HT2A | - | < 6.5 | > 320 | ~100-fold | [1] |
| 5-HT2B | - | < 6.5 | > 320 | ~100-fold | [1] |
| α-adrenergic | - | - | - | > 100-fold | |
| β-adrenergic | - | - | - | > 100-fold | |
| Muscarinic ACh | - | - | - | > 100-fold |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Experimental Protocols
1. Radioligand Binding Assay for 5-HT2C Receptor Affinity
This protocol provides a generalized method for determining the binding affinity of RS-102221 to the 5-HT2C receptor using a competitive radioligand binding assay.
-
Materials:
-
Cell membranes expressing the human 5-HT2C receptor.
-
Radioligand with known high affinity for the 5-HT2C receptor (e.g., [³H]-mesulergine).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of RS-102221 in assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and either assay buffer (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or the serial dilutions of RS-102221.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the RS-102221 concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional Antagonism Assay using Microphysiometry
This protocol describes a general method to assess the functional antagonist activity of RS-102221 at the 5-HT2C receptor by measuring changes in extracellular acidification rates.
-
Materials:
-
Cells stably expressing the 5-HT2C receptor.
-
Microphysiometer system.
-
Cell culture medium with low buffering capacity.
-
5-HT2C receptor agonist (e.g., serotonin).
-
This compound.
-
-
Procedure:
-
Culture the 5-HT2C expressing cells in the microphysiometer's sensor chambers.
-
Establish a baseline extracellular acidification rate by perfusing the cells with low-buffer medium.
-
To determine agonist activity, perfuse the cells with various concentrations of the 5-HT2C agonist and measure the change in acidification rate.
-
To determine antagonist activity, pre-incubate the cells with various concentrations of RS-102221 for a defined period.
-
Following pre-incubation, challenge the cells with a fixed concentration of the 5-HT2C agonist (typically the EC50 concentration) in the continued presence of RS-102221.
-
Measure the resulting change in extracellular acidification rate.
-
The antagonistic effect of RS-102221 is observed as a rightward shift in the agonist concentration-response curve.
-
The pA2 value, a measure of antagonist potency, can be calculated from Schild plot analysis.
-
Visualizations
Caption: Workflow for determining binding affinity using a radioligand assay.
Caption: Primary signaling cascade of the 5-HT2C receptor and the antagonistic action of RS-102221.
References
Technical Support Center: Optimizing RS-102221 Hydrochloride Dosage for Specific Behavioral Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RS-102221 hydrochloride. The information is designed to assist in the optimization of dosages for specific behavioral assays and to address common challenges encountered during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Lack of Expected Anxiolytic Effect in the Elevated Plus Maze (EPM) or Light-Dark Box Test.
-
Question: We administered this compound at 1 mg/kg (i.p.) to mice but did not observe a significant increase in open-arm exploration in the EPM. What could be the reason?
-
Answer: Several factors could contribute to this outcome:
-
Dosage: While 1-2 mg/kg has been shown to have anxiolytic effects, the optimal dose can be strain- and species-dependent.[1] Consider performing a dose-response study to determine the most effective dose for your specific animal model.
-
Acclimation: Insufficient habituation of the animals to the testing room and handling can lead to high baseline anxiety, masking the effects of the compound. Ensure a proper acclimation period before testing.
-
Timing of Administration: The timing of drug administration relative to the behavioral test is crucial. Ensure that the injection is given with sufficient time for the compound to reach its peak effect in the brain.
-
Vehicle Effects: The vehicle used to dissolve this compound should be tested alone to ensure it does not have any behavioral effects.
-
Issue 2: Unexpected Biphasic Dose-Response or Opposing Behavioral Effects.
-
Question: We observed an anxiolytic effect at a lower dose of a 5-HT2C antagonist, but this effect was diminished or even reversed at a higher dose. Why might this happen?
-
Answer: Biphasic dose-response relationships can occur with serotonergic compounds.[2] This could be due to several factors:
-
Off-Target Effects: At higher concentrations, the selectivity of the antagonist may decrease, leading to interactions with other receptors (e.g., 5-HT2A) that can produce opposing behavioral effects.[3][4] For instance, while 5-HT2C antagonism can decrease impulsivity, 5-HT2A antagonism can have the opposite effect.[3]
-
Receptor Homeostasis: High doses of an antagonist might trigger compensatory mechanisms in the serotonin system, leading to unexpected outcomes.
-
Functional Selectivity: Different ligands can stabilize distinct receptor conformations, leading to varied downstream signaling and behavioral outputs, even at the same receptor.
-
Issue 3: Difficulty in Dissolving this compound for In Vivo Administration.
-
Question: We are having trouble dissolving this compound for intraperitoneal injection. What is the recommended solvent?
-
Answer: For in vivo studies, this compound can be dissolved in a vehicle such as sterile saline or a small amount of DMSO, which is then brought to the final volume with saline. It is crucial to ensure the final concentration of DMSO is low and non-toxic to the animals. Always test the vehicle alone as a control group in your behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the serotonin 2C (5-HT2C) receptor.[5] By blocking the binding of serotonin to this receptor, it modulates the activity of downstream signaling pathways. 5-HT2C receptors are G-protein coupled receptors that primarily signal through the Gq/11 pathway, leading to the activation of phospholipase C (PLC).[6]
Q2: What is the primary signaling pathway activated by the 5-HT2C receptor?
A2: The canonical signaling pathway for the 5-HT2C receptor involves its coupling to the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Q3: Are there other signaling pathways associated with the 5-HT2C receptor?
A3: Yes, in addition to the primary Gq/11 pathway, the 5-HT2C receptor can also couple to other G proteins, such as Gi/o/z and G12/13.[7] These alternative pathways can lead to the modulation of different downstream effectors and contribute to the diverse physiological and behavioral effects of 5-HT2C receptor activation.
Q4: What are some common behavioral assays used to study the effects of this compound?
A4: this compound has been studied in a variety of behavioral assays, including:
-
Anxiety Models: Elevated Plus Maze and Light-Dark Box Test.[1]
-
Sensorimotor Gating: Acoustic Startle Response and Prepulse Inhibition.[1]
-
Feeding Behavior: Measurement of food intake and body weight.[5]
-
Locomotor Activity: Open Field Test.[8]
Data Presentation
Table 1: Summary of In Vivo Dosages of this compound in Rodent Behavioral Assays
| Species | Behavioral Assay | Dosage Range (mg/kg) | Route of Administration | Observed Effect | Reference |
| Mouse | Light-Dark Box Test | 2 | i.p. | Reduced anxiety | [1] |
| Mouse | Acoustic Startle Reflex | 2 | i.p. | Decreased startle amplitude | [1] |
| Mouse | Prepulse Inhibition | 1 | i.p. | Reduced prepulse inhibition | [1] |
| Mouse | Open Field Test (agonist-induced hypolocomotion) | 2 | i.p. | Reversed MK-212-induced hypolocomotion | [8] |
| Rat | Feeding Behavior | 2 (daily) | i.p. | Increased food intake and weight gain | [5] |
Experimental Protocols
1. Elevated Plus Maze (EPM)
-
Objective: To assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes prior to the test.
-
Administer this compound or vehicle at the desired dose and time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms.
-
Thoroughly clean the maze with 70% ethanol between trials.
-
2. Light-Dark Box Test
-
Objective: To assess anxiety-like behavior based on the conflict between the innate aversion to a brightly lit area and the drive to explore a novel environment.
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment connected by an opening.
-
Procedure:
-
Acclimate the animal to the testing room.
-
Administer this compound or vehicle.
-
Place the mouse in the center of the light compartment.
-
Allow the animal to freely explore the apparatus for 5-10 minutes.
-
Record the time spent in each compartment and the number of transitions between compartments.
-
Anxiolytic effects are reflected by an increase in the time spent in the light compartment and the number of transitions.[1]
-
Clean the apparatus thoroughly between animals.
-
3. Acoustic Startle Response and Prepulse Inhibition (PPI)
-
Objective: To measure sensorimotor gating, which is often disrupted in psychiatric disorders.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Habituate the animal to the startle chamber with background white noise.
-
Administer this compound or vehicle.
-
The test session consists of a series of trials:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB) precedes the loud pulse.
-
No-stimulus trials: Only background noise is present.
-
-
The startle response (amplitude of the flinch) is recorded for each trial.
-
PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.
-
A reduction in PPI suggests a deficit in sensorimotor gating. RS-102221 at 1 mg/kg has been shown to reduce PPI in mice.[1]
-
Mandatory Visualization
Caption: 5-HT2C Receptor Signaling Pathway and the Action of RS-102221.
Caption: General Experimental Workflow for Behavioral Assays.
Caption: Troubleshooting Logic for Unexpected Experimental Outcomes.
References
- 1. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Hydroxytryptamine (serotonin): biphasic dose responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT2A and 5-HT2C receptor antagonists have opposing effects on a measure of impulsivity: interactions with global 5-HT depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serotonin - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing RS-102221 Hydrochloride Dosage for Specific Behavioral Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RS-102221 hydrochloride. The information is designed to assist in the optimization of dosages for specific behavioral assays and to address common challenges encountered during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Lack of Expected Anxiolytic Effect in the Elevated Plus Maze (EPM) or Light-Dark Box Test.
-
Question: We administered this compound at 1 mg/kg (i.p.) to mice but did not observe a significant increase in open-arm exploration in the EPM. What could be the reason?
-
Answer: Several factors could contribute to this outcome:
-
Dosage: While 1-2 mg/kg has been shown to have anxiolytic effects, the optimal dose can be strain- and species-dependent.[1] Consider performing a dose-response study to determine the most effective dose for your specific animal model.
-
Acclimation: Insufficient habituation of the animals to the testing room and handling can lead to high baseline anxiety, masking the effects of the compound. Ensure a proper acclimation period before testing.
-
Timing of Administration: The timing of drug administration relative to the behavioral test is crucial. Ensure that the injection is given with sufficient time for the compound to reach its peak effect in the brain.
-
Vehicle Effects: The vehicle used to dissolve this compound should be tested alone to ensure it does not have any behavioral effects.
-
Issue 2: Unexpected Biphasic Dose-Response or Opposing Behavioral Effects.
-
Question: We observed an anxiolytic effect at a lower dose of a 5-HT2C antagonist, but this effect was diminished or even reversed at a higher dose. Why might this happen?
-
Answer: Biphasic dose-response relationships can occur with serotonergic compounds.[2] This could be due to several factors:
-
Off-Target Effects: At higher concentrations, the selectivity of the antagonist may decrease, leading to interactions with other receptors (e.g., 5-HT2A) that can produce opposing behavioral effects.[3][4] For instance, while 5-HT2C antagonism can decrease impulsivity, 5-HT2A antagonism can have the opposite effect.[3]
-
Receptor Homeostasis: High doses of an antagonist might trigger compensatory mechanisms in the serotonin system, leading to unexpected outcomes.
-
Functional Selectivity: Different ligands can stabilize distinct receptor conformations, leading to varied downstream signaling and behavioral outputs, even at the same receptor.
-
Issue 3: Difficulty in Dissolving this compound for In Vivo Administration.
-
Question: We are having trouble dissolving this compound for intraperitoneal injection. What is the recommended solvent?
-
Answer: For in vivo studies, this compound can be dissolved in a vehicle such as sterile saline or a small amount of DMSO, which is then brought to the final volume with saline. It is crucial to ensure the final concentration of DMSO is low and non-toxic to the animals. Always test the vehicle alone as a control group in your behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the serotonin 2C (5-HT2C) receptor.[5] By blocking the binding of serotonin to this receptor, it modulates the activity of downstream signaling pathways. 5-HT2C receptors are G-protein coupled receptors that primarily signal through the Gq/11 pathway, leading to the activation of phospholipase C (PLC).[6]
Q2: What is the primary signaling pathway activated by the 5-HT2C receptor?
A2: The canonical signaling pathway for the 5-HT2C receptor involves its coupling to the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Q3: Are there other signaling pathways associated with the 5-HT2C receptor?
A3: Yes, in addition to the primary Gq/11 pathway, the 5-HT2C receptor can also couple to other G proteins, such as Gi/o/z and G12/13.[7] These alternative pathways can lead to the modulation of different downstream effectors and contribute to the diverse physiological and behavioral effects of 5-HT2C receptor activation.
Q4: What are some common behavioral assays used to study the effects of this compound?
A4: this compound has been studied in a variety of behavioral assays, including:
-
Anxiety Models: Elevated Plus Maze and Light-Dark Box Test.[1]
-
Sensorimotor Gating: Acoustic Startle Response and Prepulse Inhibition.[1]
-
Feeding Behavior: Measurement of food intake and body weight.[5]
-
Locomotor Activity: Open Field Test.[8]
Data Presentation
Table 1: Summary of In Vivo Dosages of this compound in Rodent Behavioral Assays
| Species | Behavioral Assay | Dosage Range (mg/kg) | Route of Administration | Observed Effect | Reference |
| Mouse | Light-Dark Box Test | 2 | i.p. | Reduced anxiety | [1] |
| Mouse | Acoustic Startle Reflex | 2 | i.p. | Decreased startle amplitude | [1] |
| Mouse | Prepulse Inhibition | 1 | i.p. | Reduced prepulse inhibition | [1] |
| Mouse | Open Field Test (agonist-induced hypolocomotion) | 2 | i.p. | Reversed MK-212-induced hypolocomotion | [8] |
| Rat | Feeding Behavior | 2 (daily) | i.p. | Increased food intake and weight gain | [5] |
Experimental Protocols
1. Elevated Plus Maze (EPM)
-
Objective: To assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes prior to the test.
-
Administer this compound or vehicle at the desired dose and time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms.
-
Thoroughly clean the maze with 70% ethanol between trials.
-
2. Light-Dark Box Test
-
Objective: To assess anxiety-like behavior based on the conflict between the innate aversion to a brightly lit area and the drive to explore a novel environment.
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment connected by an opening.
-
Procedure:
-
Acclimate the animal to the testing room.
-
Administer this compound or vehicle.
-
Place the mouse in the center of the light compartment.
-
Allow the animal to freely explore the apparatus for 5-10 minutes.
-
Record the time spent in each compartment and the number of transitions between compartments.
-
Anxiolytic effects are reflected by an increase in the time spent in the light compartment and the number of transitions.[1]
-
Clean the apparatus thoroughly between animals.
-
3. Acoustic Startle Response and Prepulse Inhibition (PPI)
-
Objective: To measure sensorimotor gating, which is often disrupted in psychiatric disorders.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Habituate the animal to the startle chamber with background white noise.
-
Administer this compound or vehicle.
-
The test session consists of a series of trials:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB) precedes the loud pulse.
-
No-stimulus trials: Only background noise is present.
-
-
The startle response (amplitude of the flinch) is recorded for each trial.
-
PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.
-
A reduction in PPI suggests a deficit in sensorimotor gating. RS-102221 at 1 mg/kg has been shown to reduce PPI in mice.[1]
-
Mandatory Visualization
Caption: 5-HT2C Receptor Signaling Pathway and the Action of RS-102221.
Caption: General Experimental Workflow for Behavioral Assays.
Caption: Troubleshooting Logic for Unexpected Experimental Outcomes.
References
- 1. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Hydroxytryptamine (serotonin): biphasic dose responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT2A and 5-HT2C receptor antagonists have opposing effects on a measure of impulsivity: interactions with global 5-HT depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serotonin - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Consistent Delivery of RS-102221 Hydrochloride in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the consistent long-term delivery of RS-102221 hydrochloride in experimental studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
I. This compound: Properties and Formulation
This compound is a potent and selective 5-HT2C receptor antagonist.[1][2] Ensuring its consistent delivery is paramount for the validity and reproducibility of long-term studies.
Solubility and Vehicle Selection
Proper vehicle selection is critical for maintaining the stability and bioavailability of this compound throughout your experiment. While readily soluble in Dimethyl Sulfoxide (DMSO), its long-term in vivo use is often discouraged due to potential toxicity. The hydrochloride salt form of RS-102221 is expected to have enhanced water solubility and stability compared to its free base.[3]
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Weight | 649.08 g/mol | [1][4] |
| Solubility in DMSO | ≥ 100 mg/mL (154.06 mM) | [1][5] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [5] |
| Storage (in DMSO) | -80°C for 6 months; -20°C for 1 month | [5] |
Recommended Formulation Strategy for Aqueous Solutions:
For long-term studies, it is advisable to prepare an aqueous-based formulation. Due to the limited available data on the aqueous solubility of this compound, a pilot solubility and stability study is recommended.
Experimental Protocol: Vehicle Screening and Solution Stability Test
-
Vehicle Preparation: Prepare small volumes of various biocompatible vehicles. Common choices include:
-
Sterile Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS)
-
Saline with a low percentage of a co-solvent like Polyethylene Glycol (PEG 300 or PEG 400), or Cyclodextrin.
-
-
Solubility Testing:
-
Prepare saturated solutions of this compound in each test vehicle at room temperature.
-
Continuously mix for several hours.
-
Centrifuge to pellet undissolved compound.
-
Quantify the concentration of the supernatant using a validated analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Stability Testing:
-
Prepare a stock solution in the chosen vehicle at a concentration intended for your study.
-
Store aliquots at 37°C (physiological temperature) and 4°C (storage).
-
At various time points (e.g., 1, 3, 7, 14, and 28 days), analyze the concentration of this compound in the stored solutions using HPLC to assess for degradation.
-
II. Long-Term Delivery Methods: Troubleshooting Guides
A. Osmotic Pumps
Osmotic pumps are a reliable method for continuous and controlled drug delivery. However, issues can arise that may compromise the consistency of your study.
Troubleshooting Common Osmotic Pump Issues:
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or no drug effect observed | 1. Pump Failure: The pump may not be functioning correctly. 2. Precipitation of Compound: The drug may have precipitated in the reservoir or catheter. 3. Catheter Blockage: The catheter may be blocked by tissue or precipitated drug. 4. Incorrect Pump Priming: Failure to prime the pump can lead to a delay in drug delivery. | 1. Verify Pump Function: At the end of the study, explant the pump and measure the residual volume. Compare this to the expected residual volume. A larger than expected volume suggests a pump malfunction. 2. Check for Precipitation: Visually inspect the explanted pump reservoir and catheter for any signs of precipitation. 3. Ensure Catheter Patency: Gently try to flush the catheter with saline after explantation to check for blockages. 4. Proper Priming: Always prime the pump in sterile saline at 37°C for the manufacturer-recommended time before implantation, especially when using a catheter. |
| Inflammation or irritation at the implantation site | 1. Leakage of Concentrated Salt Solution: This can occur if the pump is left in the animal beyond its specified duration. 2. Incompatible Vehicle: The chosen solvent may be causing tissue irritation. 3. Infection: Contamination during the surgical procedure. | 1. Adhere to Pump Duration: Explant the pump at or before the end of its stated operational life. 2. Use Biocompatible Vehicles: Screen vehicles for tissue compatibility prior to in vivo use. 3. Maintain Sterility: Use aseptic surgical techniques during pump implantation. |
| Erratic drug plasma levels | 1. Incomplete Dissolution: The drug may not have been fully dissolved when filling the pump. 2. Solution Instability: The drug may be degrading in the vehicle at 37°C. 3. Air Bubbles in the Pump: Air bubbles can interfere with the consistent flow of the drug solution. | 1. Ensure Complete Dissolution: Filter the drug solution through a 0.22 µm filter before filling the pump. 2. Conduct Stability Studies: Confirm the stability of your formulation at 37°C for the duration of the experiment. 3. Proper Filling Technique: Fill the pump slowly to avoid introducing air bubbles. |
Experimental Workflow for Osmotic Pump Preparation and Implantation:
B. Oral Gavage
For studies requiring intermittent oral dosing, oral gavage is a common technique. However, improper technique can lead to inconsistent delivery and animal stress.
Troubleshooting Common Oral Gavage Issues:
| Issue | Potential Cause(s) | Recommended Action(s) |
| Animal Distress During Dosing | 1. Improper Restraint: Incorrect handling can cause stress and resistance. 2. Gavage Needle Injury: The needle may be causing trauma to the esophagus. | 1. Proper Handling: Ensure personnel are well-trained in proper animal restraint techniques. 2. Use Flexible Gavage Needles: Flexible-tipped needles can reduce the risk of esophageal injury. 3. Habituation: Acclimate the animals to handling and the gavage procedure for several days before the study begins. |
| Inconsistent Pharmacokinetic Profiles | 1. Inaccurate Dosing: Incorrect placement of the gavage needle can lead to dosing into the trachea or buccal cavity. 2. Stress-Induced Physiological Changes: Stress can alter gastric emptying and drug absorption. 3. Formulation Issues: The drug may not be uniformly suspended or may be unstable in the vehicle. | 1. Verify Needle Placement: Ensure the gavage needle is correctly inserted into the esophagus. 2. Minimize Stress: Use gentle handling and consider positive reinforcement techniques. 3. Proper Formulation: Ensure the formulation is a homogenous and stable suspension or solution. |
| Aspiration or Lung Injury | Accidental Dosing into the Trachea | Immediate Action: If fluid is observed coming from the nostrils, stop the procedure immediately. Prevention: Ensure proper head and neck alignment during gavage to facilitate passage of the needle into the esophagus. |
Logical Decision Tree for Troubleshooting Inconsistent Oral Gavage Results:
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stable solution of this compound for a 4-week osmotic pump study?
A1: Given that this compound is poorly soluble in water, a formulation with a biocompatible co-solvent is recommended. A good starting point would be a vehicle containing a low percentage of PEG 300 or PEG 400 in sterile saline. It is crucial to perform a pilot stability study where you prepare the formulation and store it at 37°C for at least 4 weeks, with periodic analysis of the compound's concentration and purity by HPLC.
Q2: How can I confirm that the osmotic pump has been delivering the drug consistently throughout the study?
A2: The most direct method is to measure the plasma concentration of this compound at several time points during the study. At the end of the study, you should also explant the pump and measure the residual volume in the reservoir. If the residual volume is close to the expected calculated value, it provides evidence of consistent pump operation.
Q3: My animals show signs of stress during oral gavage. How can I minimize this to ensure consistent dosing?
A3: Minimizing stress is crucial for consistent results. Ensure that the personnel performing the gavage are well-trained and use a gentle and swift technique. Using flexible-tipped gavage needles can reduce the risk of injury. It is also highly recommended to habituate the animals to the handling and restraint for several days before the actual study begins. This can significantly reduce their stress response.
Q4: Can I reuse an osmotic pump?
A4: No, osmotic pumps are single-use devices and cannot be reused.
Q5: What are the potential long-term effects of 5-HT2C receptor antagonism that I should be aware of in my study?
A5: Chronic antagonism of 5-HT2C receptors has been associated with effects on mood, appetite, and metabolism.[6][7] In animal studies, long-term administration of 5-HT2C antagonists has been shown to increase food intake and body weight.[2] It is important to monitor these physiological parameters in your long-term studies and consider them when interpreting your results.
IV. 5-HT2C Receptor Signaling Pathway
This compound exerts its effects by blocking the 5-HT2C receptor. Understanding the downstream signaling of this receptor is important for interpreting experimental outcomes.
References
- 1. RS 102221 hydrochloride | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
- 2. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Supplier | CAS 187397-18-8 |5-HT2C receptor antagonist| AOBIOUS [aobious.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blocking 5-HT2C Receptors to Reduce Side Effects and Potentiate Efficacy of SSRI Antidepressants | Columbia University Department of Psychiatry [columbiapsychiatry.org]
Technical Support Center: Ensuring Consistent Delivery of RS-102221 Hydrochloride in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the consistent long-term delivery of RS-102221 hydrochloride in experimental studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
I. This compound: Properties and Formulation
This compound is a potent and selective 5-HT2C receptor antagonist.[1][2] Ensuring its consistent delivery is paramount for the validity and reproducibility of long-term studies.
Solubility and Vehicle Selection
Proper vehicle selection is critical for maintaining the stability and bioavailability of this compound throughout your experiment. While readily soluble in Dimethyl Sulfoxide (DMSO), its long-term in vivo use is often discouraged due to potential toxicity. The hydrochloride salt form of RS-102221 is expected to have enhanced water solubility and stability compared to its free base.[3]
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Weight | 649.08 g/mol | [1][4] |
| Solubility in DMSO | ≥ 100 mg/mL (154.06 mM) | [1][5] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [5] |
| Storage (in DMSO) | -80°C for 6 months; -20°C for 1 month | [5] |
Recommended Formulation Strategy for Aqueous Solutions:
For long-term studies, it is advisable to prepare an aqueous-based formulation. Due to the limited available data on the aqueous solubility of this compound, a pilot solubility and stability study is recommended.
Experimental Protocol: Vehicle Screening and Solution Stability Test
-
Vehicle Preparation: Prepare small volumes of various biocompatible vehicles. Common choices include:
-
Sterile Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS)
-
Saline with a low percentage of a co-solvent like Polyethylene Glycol (PEG 300 or PEG 400), or Cyclodextrin.
-
-
Solubility Testing:
-
Prepare saturated solutions of this compound in each test vehicle at room temperature.
-
Continuously mix for several hours.
-
Centrifuge to pellet undissolved compound.
-
Quantify the concentration of the supernatant using a validated analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Stability Testing:
-
Prepare a stock solution in the chosen vehicle at a concentration intended for your study.
-
Store aliquots at 37°C (physiological temperature) and 4°C (storage).
-
At various time points (e.g., 1, 3, 7, 14, and 28 days), analyze the concentration of this compound in the stored solutions using HPLC to assess for degradation.
-
II. Long-Term Delivery Methods: Troubleshooting Guides
A. Osmotic Pumps
Osmotic pumps are a reliable method for continuous and controlled drug delivery. However, issues can arise that may compromise the consistency of your study.
Troubleshooting Common Osmotic Pump Issues:
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or no drug effect observed | 1. Pump Failure: The pump may not be functioning correctly. 2. Precipitation of Compound: The drug may have precipitated in the reservoir or catheter. 3. Catheter Blockage: The catheter may be blocked by tissue or precipitated drug. 4. Incorrect Pump Priming: Failure to prime the pump can lead to a delay in drug delivery. | 1. Verify Pump Function: At the end of the study, explant the pump and measure the residual volume. Compare this to the expected residual volume. A larger than expected volume suggests a pump malfunction. 2. Check for Precipitation: Visually inspect the explanted pump reservoir and catheter for any signs of precipitation. 3. Ensure Catheter Patency: Gently try to flush the catheter with saline after explantation to check for blockages. 4. Proper Priming: Always prime the pump in sterile saline at 37°C for the manufacturer-recommended time before implantation, especially when using a catheter. |
| Inflammation or irritation at the implantation site | 1. Leakage of Concentrated Salt Solution: This can occur if the pump is left in the animal beyond its specified duration. 2. Incompatible Vehicle: The chosen solvent may be causing tissue irritation. 3. Infection: Contamination during the surgical procedure. | 1. Adhere to Pump Duration: Explant the pump at or before the end of its stated operational life. 2. Use Biocompatible Vehicles: Screen vehicles for tissue compatibility prior to in vivo use. 3. Maintain Sterility: Use aseptic surgical techniques during pump implantation. |
| Erratic drug plasma levels | 1. Incomplete Dissolution: The drug may not have been fully dissolved when filling the pump. 2. Solution Instability: The drug may be degrading in the vehicle at 37°C. 3. Air Bubbles in the Pump: Air bubbles can interfere with the consistent flow of the drug solution. | 1. Ensure Complete Dissolution: Filter the drug solution through a 0.22 µm filter before filling the pump. 2. Conduct Stability Studies: Confirm the stability of your formulation at 37°C for the duration of the experiment. 3. Proper Filling Technique: Fill the pump slowly to avoid introducing air bubbles. |
Experimental Workflow for Osmotic Pump Preparation and Implantation:
B. Oral Gavage
For studies requiring intermittent oral dosing, oral gavage is a common technique. However, improper technique can lead to inconsistent delivery and animal stress.
Troubleshooting Common Oral Gavage Issues:
| Issue | Potential Cause(s) | Recommended Action(s) |
| Animal Distress During Dosing | 1. Improper Restraint: Incorrect handling can cause stress and resistance. 2. Gavage Needle Injury: The needle may be causing trauma to the esophagus. | 1. Proper Handling: Ensure personnel are well-trained in proper animal restraint techniques. 2. Use Flexible Gavage Needles: Flexible-tipped needles can reduce the risk of esophageal injury. 3. Habituation: Acclimate the animals to handling and the gavage procedure for several days before the study begins. |
| Inconsistent Pharmacokinetic Profiles | 1. Inaccurate Dosing: Incorrect placement of the gavage needle can lead to dosing into the trachea or buccal cavity. 2. Stress-Induced Physiological Changes: Stress can alter gastric emptying and drug absorption. 3. Formulation Issues: The drug may not be uniformly suspended or may be unstable in the vehicle. | 1. Verify Needle Placement: Ensure the gavage needle is correctly inserted into the esophagus. 2. Minimize Stress: Use gentle handling and consider positive reinforcement techniques. 3. Proper Formulation: Ensure the formulation is a homogenous and stable suspension or solution. |
| Aspiration or Lung Injury | Accidental Dosing into the Trachea | Immediate Action: If fluid is observed coming from the nostrils, stop the procedure immediately. Prevention: Ensure proper head and neck alignment during gavage to facilitate passage of the needle into the esophagus. |
Logical Decision Tree for Troubleshooting Inconsistent Oral Gavage Results:
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stable solution of this compound for a 4-week osmotic pump study?
A1: Given that this compound is poorly soluble in water, a formulation with a biocompatible co-solvent is recommended. A good starting point would be a vehicle containing a low percentage of PEG 300 or PEG 400 in sterile saline. It is crucial to perform a pilot stability study where you prepare the formulation and store it at 37°C for at least 4 weeks, with periodic analysis of the compound's concentration and purity by HPLC.
Q2: How can I confirm that the osmotic pump has been delivering the drug consistently throughout the study?
A2: The most direct method is to measure the plasma concentration of this compound at several time points during the study. At the end of the study, you should also explant the pump and measure the residual volume in the reservoir. If the residual volume is close to the expected calculated value, it provides evidence of consistent pump operation.
Q3: My animals show signs of stress during oral gavage. How can I minimize this to ensure consistent dosing?
A3: Minimizing stress is crucial for consistent results. Ensure that the personnel performing the gavage are well-trained and use a gentle and swift technique. Using flexible-tipped gavage needles can reduce the risk of injury. It is also highly recommended to habituate the animals to the handling and restraint for several days before the actual study begins. This can significantly reduce their stress response.
Q4: Can I reuse an osmotic pump?
A4: No, osmotic pumps are single-use devices and cannot be reused.
Q5: What are the potential long-term effects of 5-HT2C receptor antagonism that I should be aware of in my study?
A5: Chronic antagonism of 5-HT2C receptors has been associated with effects on mood, appetite, and metabolism.[6][7] In animal studies, long-term administration of 5-HT2C antagonists has been shown to increase food intake and body weight.[2] It is important to monitor these physiological parameters in your long-term studies and consider them when interpreting your results.
IV. 5-HT2C Receptor Signaling Pathway
This compound exerts its effects by blocking the 5-HT2C receptor. Understanding the downstream signaling of this receptor is important for interpreting experimental outcomes.
References
- 1. RS 102221 hydrochloride | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
- 2. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Supplier | CAS 187397-18-8 |5-HT2C receptor antagonist| AOBIOUS [aobious.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blocking 5-HT2C Receptors to Reduce Side Effects and Potentiate Efficacy of SSRI Antidepressants | Columbia University Department of Psychiatry [columbiapsychiatry.org]
troubleshooting variability in animal studies with RS-102221 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing RS-102221 hydrochloride in animal studies. Our aim is to help you address potential variability and ensure the consistency and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the serotonin 5-HT2C receptor.[1] It displays approximately 100-fold selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes.[1] Its mechanism of action involves blocking the activity of the 5-HT2C receptor, which has been shown to influence appetite, anxiety, and other behavioral and physiological processes.[1][2][3] In animal studies, administration of RS-102221 has been demonstrated to increase food intake and weight gain in rats and reduce anxiety-like behaviors in mice.[1][2][3]
Q2: We are observing high variability in the behavioral responses of our animals after administering this compound. What are the potential causes?
High variability in animal studies can stem from several factors, both related to the compound itself and to the experimental setup.[4][5] Key areas to investigate include:
-
Inconsistent Dosing: Ensure accurate and consistent administration of the compound. Normalizing the dose to the body weight of each animal is crucial.[4]
-
Biological Variability: Inherent biological differences between individual animals can contribute significantly to variability.[4][5][6] Increasing the number of animals per group can improve statistical power.[4] It is also important to ensure that animals are age- and sex-matched.[4]
-
Animal Handling and Stress: Stress from handling can significantly impact physiological and behavioral responses, leading to increased variability.[7] Acclimatize animals to the housing conditions for at least one week before the experiment and handle them consistently.[4][7]
-
Compound Formulation and Stability: Issues with the solubility and stability of your this compound solution can lead to inconsistent dosing.
Q3: What is the best way to prepare and store this compound for in vivo studies?
Proper preparation and storage are critical for maintaining the compound's efficacy and ensuring consistent results.
-
Solubility: this compound is soluble in DMSO. For stock solutions, a concentration of 100 mg/mL in DMSO is achievable. It is important to note that hygroscopic DMSO can affect solubility, so using newly opened DMSO is recommended.[8]
-
Storage of Stock Solutions: Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[8]
-
Powder Storage: The powdered form of this compound should be stored at -20°C for up to three years or at 4°C for up to two years.[8]
Q4: We are not observing the expected effects of this compound on appetite in our rat model. What could be the issue?
Several factors could contribute to a lack of efficacy:
-
Dose: The dose may be insufficient to elicit the desired response. Published studies have used doses of 2 mg/kg (i.p.) to increase food intake and weight gain in rats.[1][2] A dose-response study may be necessary to determine the optimal dose for your specific experimental conditions.
-
Route of Administration: The route of administration can significantly impact the bioavailability of the compound. Intraperitoneal (i.p.) injection has been successfully used in previous studies.[1][2]
-
Timing of Administration and Observation: The timing of drug administration relative to the observation period is crucial. For appetite studies, consider the natural feeding cycles of the animals.
-
Animal Strain: Different rat strains may exhibit varying sensitivities to 5-HT2C receptor antagonism.
Troubleshooting Guides
Issue: High Variability in Experimental Data
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | - Ensure precise and consistent dosing techniques.[4]- Normalize the dose to the body weight of each animal.[4]- Prepare a fresh dosing solution for each experiment to avoid degradation. |
| Biological Variability | - Increase the number of animals per group to improve statistical power.[4]- Ensure animals are age- and sex-matched.[4]- Consider using littermates to reduce genetic variability. |
| Animal Handling and Stress | - Acclimatize animals to the housing conditions for a minimum of one week before the experiment.[4]- Handle animals consistently and minimize stress during procedures.[7]- Implement blinding to reduce unintentional bias in handling and observation.[9] |
| Compound Formulation | - Verify the solubility of this compound in your chosen vehicle.- Ensure the final concentration of any solubilizing agent (e.g., DMSO) is non-toxic and consistent across all groups.[4] |
Issue: Lack of Expected Efficacy
| Potential Cause | Troubleshooting Steps |
| Insufficient Dose | - Conduct a dose-response study to determine the optimal dose for your model.- Review literature for effective doses in similar studies (e.g., 2 mg/kg i.p. for increased food intake in rats).[1][2] |
| Poor Bioavailability | - Consider alternative routes of administration if the current route is not effective.[4]- Evaluate the pharmacokinetic properties of this compound in your animal model if possible. |
| Incorrect Timing | - Optimize the timing of drug administration and the observation window based on the expected pharmacological effect and the animals' natural behavioral patterns. |
| Metabolic Instability | - While less common for small molecules like this, rapid metabolism could be a factor. Consider more frequent dosing if supported by pharmacokinetic data. |
Experimental Protocols
Protocol: Intraperitoneal (i.p.) Administration of this compound in Rats for Appetite Studies
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old), individually housed.
-
Acclimatization: Acclimatize animals to the facility for at least one week, with regular handling to reduce stress.
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration (e.g., for a 2 mg/kg dose). The final DMSO concentration should be kept low (e.g., <5%) and consistent across all treatment groups, including the vehicle control.
-
-
Dosing:
-
Weigh each rat immediately before dosing.
-
Calculate the injection volume based on the individual's body weight.
-
Administer this compound or vehicle via intraperitoneal injection.
-
-
Observation:
-
Measure food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-injection.
-
Monitor body weight daily.
-
-
Control Group: Administer the vehicle solution (e.g., saline with the same final concentration of DMSO as the drug group) to a control group of animals.[4]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for variability in animal studies.
References
- 1. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tackling In Vivo Experimental Design [modernvivo.com]
troubleshooting variability in animal studies with RS-102221 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing RS-102221 hydrochloride in animal studies. Our aim is to help you address potential variability and ensure the consistency and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the serotonin 5-HT2C receptor.[1] It displays approximately 100-fold selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes.[1] Its mechanism of action involves blocking the activity of the 5-HT2C receptor, which has been shown to influence appetite, anxiety, and other behavioral and physiological processes.[1][2][3] In animal studies, administration of RS-102221 has been demonstrated to increase food intake and weight gain in rats and reduce anxiety-like behaviors in mice.[1][2][3]
Q2: We are observing high variability in the behavioral responses of our animals after administering this compound. What are the potential causes?
High variability in animal studies can stem from several factors, both related to the compound itself and to the experimental setup.[4][5] Key areas to investigate include:
-
Inconsistent Dosing: Ensure accurate and consistent administration of the compound. Normalizing the dose to the body weight of each animal is crucial.[4]
-
Biological Variability: Inherent biological differences between individual animals can contribute significantly to variability.[4][5][6] Increasing the number of animals per group can improve statistical power.[4] It is also important to ensure that animals are age- and sex-matched.[4]
-
Animal Handling and Stress: Stress from handling can significantly impact physiological and behavioral responses, leading to increased variability.[7] Acclimatize animals to the housing conditions for at least one week before the experiment and handle them consistently.[4][7]
-
Compound Formulation and Stability: Issues with the solubility and stability of your this compound solution can lead to inconsistent dosing.
Q3: What is the best way to prepare and store this compound for in vivo studies?
Proper preparation and storage are critical for maintaining the compound's efficacy and ensuring consistent results.
-
Solubility: this compound is soluble in DMSO. For stock solutions, a concentration of 100 mg/mL in DMSO is achievable. It is important to note that hygroscopic DMSO can affect solubility, so using newly opened DMSO is recommended.[8]
-
Storage of Stock Solutions: Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[8]
-
Powder Storage: The powdered form of this compound should be stored at -20°C for up to three years or at 4°C for up to two years.[8]
Q4: We are not observing the expected effects of this compound on appetite in our rat model. What could be the issue?
Several factors could contribute to a lack of efficacy:
-
Dose: The dose may be insufficient to elicit the desired response. Published studies have used doses of 2 mg/kg (i.p.) to increase food intake and weight gain in rats.[1][2] A dose-response study may be necessary to determine the optimal dose for your specific experimental conditions.
-
Route of Administration: The route of administration can significantly impact the bioavailability of the compound. Intraperitoneal (i.p.) injection has been successfully used in previous studies.[1][2]
-
Timing of Administration and Observation: The timing of drug administration relative to the observation period is crucial. For appetite studies, consider the natural feeding cycles of the animals.
-
Animal Strain: Different rat strains may exhibit varying sensitivities to 5-HT2C receptor antagonism.
Troubleshooting Guides
Issue: High Variability in Experimental Data
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | - Ensure precise and consistent dosing techniques.[4]- Normalize the dose to the body weight of each animal.[4]- Prepare a fresh dosing solution for each experiment to avoid degradation. |
| Biological Variability | - Increase the number of animals per group to improve statistical power.[4]- Ensure animals are age- and sex-matched.[4]- Consider using littermates to reduce genetic variability. |
| Animal Handling and Stress | - Acclimatize animals to the housing conditions for a minimum of one week before the experiment.[4]- Handle animals consistently and minimize stress during procedures.[7]- Implement blinding to reduce unintentional bias in handling and observation.[9] |
| Compound Formulation | - Verify the solubility of this compound in your chosen vehicle.- Ensure the final concentration of any solubilizing agent (e.g., DMSO) is non-toxic and consistent across all groups.[4] |
Issue: Lack of Expected Efficacy
| Potential Cause | Troubleshooting Steps |
| Insufficient Dose | - Conduct a dose-response study to determine the optimal dose for your model.- Review literature for effective doses in similar studies (e.g., 2 mg/kg i.p. for increased food intake in rats).[1][2] |
| Poor Bioavailability | - Consider alternative routes of administration if the current route is not effective.[4]- Evaluate the pharmacokinetic properties of this compound in your animal model if possible. |
| Incorrect Timing | - Optimize the timing of drug administration and the observation window based on the expected pharmacological effect and the animals' natural behavioral patterns. |
| Metabolic Instability | - While less common for small molecules like this, rapid metabolism could be a factor. Consider more frequent dosing if supported by pharmacokinetic data. |
Experimental Protocols
Protocol: Intraperitoneal (i.p.) Administration of this compound in Rats for Appetite Studies
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old), individually housed.
-
Acclimatization: Acclimatize animals to the facility for at least one week, with regular handling to reduce stress.
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration (e.g., for a 2 mg/kg dose). The final DMSO concentration should be kept low (e.g., <5%) and consistent across all treatment groups, including the vehicle control.
-
-
Dosing:
-
Weigh each rat immediately before dosing.
-
Calculate the injection volume based on the individual's body weight.
-
Administer this compound or vehicle via intraperitoneal injection.
-
-
Observation:
-
Measure food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-injection.
-
Monitor body weight daily.
-
-
Control Group: Administer the vehicle solution (e.g., saline with the same final concentration of DMSO as the drug group) to a control group of animals.[4]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for variability in animal studies.
References
- 1. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tackling In Vivo Experimental Design [modernvivo.com]
proper handling and safety precautions for RS-102221 hydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper handling, safety precautions, and experimental use of RS-102221 hydrochloride.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a potent and selective antagonist of the serotonin 5-HT2C receptor.[1] It exhibits high affinity for this receptor subtype with approximately 100-fold selectivity over the 5-HT2A and 5-HT2B receptors.[1] Its hydrochloride form is often used in research due to its enhanced water solubility and stability compared to the free base.
2. What are the primary research applications of this compound?
Given its selective antagonism of the 5-HT2C receptor, this compound is primarily used in neuroscience research to investigate the role of this receptor in various physiological and pathological processes. These include studies on appetite and weight regulation, anxiety, depression, and other neuropsychiatric disorders.[1][2]
3. What are the known in vivo effects of this compound?
In rodent models, administration of this compound has been shown to increase food intake and weight gain.[1][3] It has also demonstrated anxiolytic-like effects in behavioral tests.[2] For instance, a common dosage used in mice is 2 mg/kg administered intraperitoneally (i.p.).[2][3]
4. How should this compound be stored?
For long-term storage, it is recommended to store this compound at -20°C. For short-term storage, it can be kept at 2-8°C. The compound is typically supplied as a powder and should be stored under desiccating conditions.
5. How do I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in DMSO to the desired concentration. For example, to make a 10 mM stock solution, you would dissolve 6.49 mg of this compound (assuming a molecular weight of 649.08 g/mol ) in 1 mL of DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability.[4]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in in vitro assays | Compound precipitation: The final concentration of DMSO in the assay buffer may be too high, or the compound's solubility limit in the aqueous buffer may be exceeded. | Ensure the final DMSO concentration in your assay is typically below 0.5%. Prepare intermediate dilutions in assay buffer from your DMSO stock solution. Visually inspect for any precipitation. |
| Compound degradation: Improper storage of the stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature). | Aliquot stock solutions into single-use vials. Store at -20°C or -80°C. Prepare fresh working solutions for each experiment. | |
| Unexpected in vivo behavioral effects | Incorrect dosage or administration route: The dose may be too high or too low for the specific animal model and behavioral paradigm. The route of administration may affect bioavailability. | Refer to published literature for appropriate dosage ranges and administration routes for your specific application.[1][2] Conduct a dose-response study to determine the optimal concentration for your experiment. |
| Vehicle effects: The vehicle used to dissolve the compound (e.g., DMSO, saline) may have its own behavioral effects. | Always include a vehicle-treated control group in your experimental design to account for any effects of the solvent. | |
| Difficulty dissolving the compound | Incorrect solvent: Using a solvent in which the compound has low solubility. | This compound is readily soluble in DMSO. For aqueous solutions, the hydrochloride salt provides better solubility than the free base, but it may still be limited. |
| Low temperature: Attempting to dissolve the compound in a cold solvent. | Gently warm the solvent and vortex to aid dissolution. Sonication can also be used if necessary. |
Quantitative Data
Binding Affinity and Selectivity of RS-102221
| Receptor Subtype | Binding Affinity (pKi) | Species | Reference |
| 5-HT2C | 8.4 | Human | [1] |
| 5-HT2C | 8.5 | Rat | [1] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Functional Antagonism
| Assay | pA2 Value | Intrinsic Efficacy | Reference |
| Microphysiometry | 8.1 | Not detectable | [1] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
Detailed Methodology for a Competitive Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity of a test compound for the 5-HT2C receptor using this compound as a competitor.
1. Materials:
-
Cell membranes expressing the human 5-HT2C receptor.
-
Radiolabeled ligand (e.g., [³H]-5-HT or [³H]-mesulergine).
-
This compound (unlabeled competitor).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation cocktail.
-
Scintillation counter.
2. Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer (for total binding) or a high concentration of a known 5-HT2C ligand (for non-specific binding) or your serially diluted this compound.
-
50 µL of the radiolabeled ligand at a concentration close to its Kd.
-
100 µL of the cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Detailed Methodology for an In Vitro Functional Assay (Calcium Flux)
This protocol outlines a general procedure to assess the antagonist activity of this compound at the 5-HT2C receptor by measuring changes in intracellular calcium.
1. Materials:
-
Cells stably expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
5-HT (agonist).
-
This compound.
-
96-well black-walled, clear-bottom microplates.
-
Fluorescent plate reader with an injection system.
2. Procedure:
-
Seed the 5-HT2C receptor-expressing cells into the 96-well plates and grow to confluency.
-
Prepare the dye-loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells with the assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in the assay buffer and add them to the respective wells. Incubate for 15-30 minutes.
-
Place the plate in the fluorescent plate reader and begin recording the baseline fluorescence.
-
Inject a pre-determined concentration of the agonist (e.g., EC₈₀ of 5-HT) into the wells.
-
Continue to record the fluorescence intensity for a few minutes to capture the calcium response.
3. Data Analysis:
-
Measure the peak fluorescence intensity after agonist addition.
-
Normalize the data to the baseline fluorescence.
-
Plot the agonist-induced response against the concentration of this compound.
-
Determine the IC₅₀ value of this compound for the inhibition of the agonist-induced calcium flux.
Visualizations
Caption: 5-HT2C Receptor Signaling Pathway and Point of Inhibition by RS-102221.
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
References
proper handling and safety precautions for RS-102221 hydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper handling, safety precautions, and experimental use of RS-102221 hydrochloride.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a potent and selective antagonist of the serotonin 5-HT2C receptor.[1] It exhibits high affinity for this receptor subtype with approximately 100-fold selectivity over the 5-HT2A and 5-HT2B receptors.[1] Its hydrochloride form is often used in research due to its enhanced water solubility and stability compared to the free base.
2. What are the primary research applications of this compound?
Given its selective antagonism of the 5-HT2C receptor, this compound is primarily used in neuroscience research to investigate the role of this receptor in various physiological and pathological processes. These include studies on appetite and weight regulation, anxiety, depression, and other neuropsychiatric disorders.[1][2]
3. What are the known in vivo effects of this compound?
In rodent models, administration of this compound has been shown to increase food intake and weight gain.[1][3] It has also demonstrated anxiolytic-like effects in behavioral tests.[2] For instance, a common dosage used in mice is 2 mg/kg administered intraperitoneally (i.p.).[2][3]
4. How should this compound be stored?
For long-term storage, it is recommended to store this compound at -20°C. For short-term storage, it can be kept at 2-8°C. The compound is typically supplied as a powder and should be stored under desiccating conditions.
5. How do I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in DMSO to the desired concentration. For example, to make a 10 mM stock solution, you would dissolve 6.49 mg of this compound (assuming a molecular weight of 649.08 g/mol ) in 1 mL of DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability.[4]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in in vitro assays | Compound precipitation: The final concentration of DMSO in the assay buffer may be too high, or the compound's solubility limit in the aqueous buffer may be exceeded. | Ensure the final DMSO concentration in your assay is typically below 0.5%. Prepare intermediate dilutions in assay buffer from your DMSO stock solution. Visually inspect for any precipitation. |
| Compound degradation: Improper storage of the stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature). | Aliquot stock solutions into single-use vials. Store at -20°C or -80°C. Prepare fresh working solutions for each experiment. | |
| Unexpected in vivo behavioral effects | Incorrect dosage or administration route: The dose may be too high or too low for the specific animal model and behavioral paradigm. The route of administration may affect bioavailability. | Refer to published literature for appropriate dosage ranges and administration routes for your specific application.[1][2] Conduct a dose-response study to determine the optimal concentration for your experiment. |
| Vehicle effects: The vehicle used to dissolve the compound (e.g., DMSO, saline) may have its own behavioral effects. | Always include a vehicle-treated control group in your experimental design to account for any effects of the solvent. | |
| Difficulty dissolving the compound | Incorrect solvent: Using a solvent in which the compound has low solubility. | This compound is readily soluble in DMSO. For aqueous solutions, the hydrochloride salt provides better solubility than the free base, but it may still be limited. |
| Low temperature: Attempting to dissolve the compound in a cold solvent. | Gently warm the solvent and vortex to aid dissolution. Sonication can also be used if necessary. |
Quantitative Data
Binding Affinity and Selectivity of RS-102221
| Receptor Subtype | Binding Affinity (pKi) | Species | Reference |
| 5-HT2C | 8.4 | Human | [1] |
| 5-HT2C | 8.5 | Rat | [1] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Functional Antagonism
| Assay | pA2 Value | Intrinsic Efficacy | Reference |
| Microphysiometry | 8.1 | Not detectable | [1] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
Detailed Methodology for a Competitive Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity of a test compound for the 5-HT2C receptor using this compound as a competitor.
1. Materials:
-
Cell membranes expressing the human 5-HT2C receptor.
-
Radiolabeled ligand (e.g., [³H]-5-HT or [³H]-mesulergine).
-
This compound (unlabeled competitor).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation cocktail.
-
Scintillation counter.
2. Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer (for total binding) or a high concentration of a known 5-HT2C ligand (for non-specific binding) or your serially diluted this compound.
-
50 µL of the radiolabeled ligand at a concentration close to its Kd.
-
100 µL of the cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Detailed Methodology for an In Vitro Functional Assay (Calcium Flux)
This protocol outlines a general procedure to assess the antagonist activity of this compound at the 5-HT2C receptor by measuring changes in intracellular calcium.
1. Materials:
-
Cells stably expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
5-HT (agonist).
-
This compound.
-
96-well black-walled, clear-bottom microplates.
-
Fluorescent plate reader with an injection system.
2. Procedure:
-
Seed the 5-HT2C receptor-expressing cells into the 96-well plates and grow to confluency.
-
Prepare the dye-loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells with the assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in the assay buffer and add them to the respective wells. Incubate for 15-30 minutes.
-
Place the plate in the fluorescent plate reader and begin recording the baseline fluorescence.
-
Inject a pre-determined concentration of the agonist (e.g., EC₈₀ of 5-HT) into the wells.
-
Continue to record the fluorescence intensity for a few minutes to capture the calcium response.
3. Data Analysis:
-
Measure the peak fluorescence intensity after agonist addition.
-
Normalize the data to the baseline fluorescence.
-
Plot the agonist-induced response against the concentration of this compound.
-
Determine the IC₅₀ value of this compound for the inhibition of the agonist-induced calcium flux.
Visualizations
Caption: 5-HT2C Receptor Signaling Pathway and Point of Inhibition by RS-102221.
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
References
Validation & Comparative
Validating 5-HT2C Receptor Antagonism: A Comparative Guide to RS-102221 Hydrochloride
For researchers investigating the multifaceted roles of the 5-hydroxytryptamine 2C (5-HT2C) receptor in neurological and metabolic disorders, the selection of a potent and selective antagonist is paramount. RS-102221 hydrochloride has emerged as a valuable pharmacological tool for elucidating the functions of this receptor. This guide provides a comprehensive comparison of RS-102221 with other commonly used 5-HT2C antagonists, supported by experimental data and detailed protocols to aid in the validation and selection of the most appropriate compound for your research needs.
Introduction to this compound
RS-102221 is a potent and selective antagonist of the 5-HT2C receptor.[1][2] It exhibits high affinity for both human and rat 5-HT2C receptors, with a pKi of 8.4 and 8.5, respectively.[1] A key advantage of RS-102221 is its approximately 100-fold selectivity over the closely related 5-HT2A and 5-HT2B receptor subtypes, minimizing off-target effects in experimental systems.[1][3] Functionally, it acts as a competitive antagonist with a pA2 value of 8.1 and demonstrates no intrinsic agonist activity.[1] In vivo studies have shown that administration of RS-102221 can lead to increased food intake and weight gain in rats, consistent with the known role of 5-HT2C receptors in appetite regulation.[1][3]
Comparative Analysis of 5-HT2C Receptor Antagonists
The following tables provide a quantitative comparison of RS-102221 with other frequently utilized 5-HT2C receptor antagonists. Data is presented to facilitate an objective assessment of potency and selectivity.
Table 1: In Vitro Binding Affinities (pKi) of 5-HT2C Receptor Antagonists
| Compound | 5-HT2C | 5-HT2A | 5-HT2B | Selectivity (5-HT2C vs. 5-HT2A/2B) |
| RS-102221 | 8.4 - 8.7[1][2] | ~6.4 - 6.7 | ~6.4 - 6.7 | ~100-fold |
| SB-242084 | 9.0[4] | 6.8 | 7.0 | ~158-fold vs. 5-HT2A, 100-fold vs. 5-HT2B |
| Agomelatine | 6.2 - 6.4[5] | <5.3[5] | 6.6[5] | Lower selectivity |
| Clozapine | 7.19[6] | 8.0 - 9.0 | 6.8 | Higher affinity for 5-HT2A |
Table 2: In Vitro Functional Antagonist Potency (pA2/pKB/pIC50) of 5-HT2C Receptor Antagonists
| Compound | Assay Type | Potency (pA2 / pKB / pIC50) |
| RS-102221 | Microphysiometry | 8.1 (pA2)[1] |
| SB-242084 | Phosphoinositide Hydrolysis | 9.3 (pKb)[4] |
| Agomelatine | Gq/11 and Gi3 activation | 6.0 - 6.1 (pA2)[5] |
| Clozapine | Phosphoinositide Turnover | 7.19 (pIC50)[6] |
Signaling Pathways and Experimental Validation
Understanding the downstream signaling of the 5-HT2C receptor is crucial for designing and interpreting antagonism studies. The following diagrams illustrate the canonical signaling pathway and a typical experimental workflow for validating a 5-HT2C antagonist.
Caption: Canonical 5-HT2C receptor signaling pathway.
References
- 1. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RS 102221 hydrochloride | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors, blockade of which enhances the activity of frontocortical dopaminergic and adrenergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competitive antagonism of serotonin (5-HT)2C and 5-HT2A receptor-mediated phosphoinositide (PI) turnover by clozapine in the rat: a comparison to other antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 5-HT2C Receptor Antagonism: A Comparative Guide to RS-102221 Hydrochloride
For researchers investigating the multifaceted roles of the 5-hydroxytryptamine 2C (5-HT2C) receptor in neurological and metabolic disorders, the selection of a potent and selective antagonist is paramount. RS-102221 hydrochloride has emerged as a valuable pharmacological tool for elucidating the functions of this receptor. This guide provides a comprehensive comparison of RS-102221 with other commonly used 5-HT2C antagonists, supported by experimental data and detailed protocols to aid in the validation and selection of the most appropriate compound for your research needs.
Introduction to this compound
RS-102221 is a potent and selective antagonist of the 5-HT2C receptor.[1][2] It exhibits high affinity for both human and rat 5-HT2C receptors, with a pKi of 8.4 and 8.5, respectively.[1] A key advantage of RS-102221 is its approximately 100-fold selectivity over the closely related 5-HT2A and 5-HT2B receptor subtypes, minimizing off-target effects in experimental systems.[1][3] Functionally, it acts as a competitive antagonist with a pA2 value of 8.1 and demonstrates no intrinsic agonist activity.[1] In vivo studies have shown that administration of RS-102221 can lead to increased food intake and weight gain in rats, consistent with the known role of 5-HT2C receptors in appetite regulation.[1][3]
Comparative Analysis of 5-HT2C Receptor Antagonists
The following tables provide a quantitative comparison of RS-102221 with other frequently utilized 5-HT2C receptor antagonists. Data is presented to facilitate an objective assessment of potency and selectivity.
Table 1: In Vitro Binding Affinities (pKi) of 5-HT2C Receptor Antagonists
| Compound | 5-HT2C | 5-HT2A | 5-HT2B | Selectivity (5-HT2C vs. 5-HT2A/2B) |
| RS-102221 | 8.4 - 8.7[1][2] | ~6.4 - 6.7 | ~6.4 - 6.7 | ~100-fold |
| SB-242084 | 9.0[4] | 6.8 | 7.0 | ~158-fold vs. 5-HT2A, 100-fold vs. 5-HT2B |
| Agomelatine | 6.2 - 6.4[5] | <5.3[5] | 6.6[5] | Lower selectivity |
| Clozapine | 7.19[6] | 8.0 - 9.0 | 6.8 | Higher affinity for 5-HT2A |
Table 2: In Vitro Functional Antagonist Potency (pA2/pKB/pIC50) of 5-HT2C Receptor Antagonists
| Compound | Assay Type | Potency (pA2 / pKB / pIC50) |
| RS-102221 | Microphysiometry | 8.1 (pA2)[1] |
| SB-242084 | Phosphoinositide Hydrolysis | 9.3 (pKb)[4] |
| Agomelatine | Gq/11 and Gi3 activation | 6.0 - 6.1 (pA2)[5] |
| Clozapine | Phosphoinositide Turnover | 7.19 (pIC50)[6] |
Signaling Pathways and Experimental Validation
Understanding the downstream signaling of the 5-HT2C receptor is crucial for designing and interpreting antagonism studies. The following diagrams illustrate the canonical signaling pathway and a typical experimental workflow for validating a 5-HT2C antagonist.
Caption: Canonical 5-HT2C receptor signaling pathway.
References
- 1. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RS 102221 hydrochloride | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors, blockade of which enhances the activity of frontocortical dopaminergic and adrenergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competitive antagonism of serotonin (5-HT)2C and 5-HT2A receptor-mediated phosphoinositide (PI) turnover by clozapine in the rat: a comparison to other antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-HT2C Receptor Antagonists: RS-102221 Hydrochloride vs. SB 242084
For researchers, scientists, and drug development professionals, the selection of a suitable 5-HT2C receptor antagonist is a critical decision in advancing neuroscience research and therapeutic development. This guide provides an objective comparison of two prominent and selective 5-HT2C antagonists: RS-102221 hydrochloride and SB 242084. The following sections detail their binding affinities, selectivity profiles, and functional activities, supported by experimental data and protocols to aid in the informed selection of the appropriate compound for your research needs.
Introduction to 5-HT2C Receptor Antagonism
The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system, including the cortex, hippocampus, and amygdala. It is implicated in the regulation of mood, appetite, and cognition. Consequently, antagonism of the 5-HT2C receptor is a key strategy in the development of treatments for a range of neuropsychiatric disorders, including depression and anxiety. Both RS-102221 and SB 242084 are potent and selective antagonists of the 5-HT2C receptor, making them valuable tools for both basic research and drug discovery.
In Vitro Pharmacological Profile: A Head-to-Head Comparison
A thorough understanding of the in vitro pharmacology of RS-102221 and SB 242084 is essential for interpreting experimental results. The following tables summarize their binding affinities and selectivity for the human 5-HT2C receptor and other related serotonin receptor subtypes.
Table 1: 5-HT2C Receptor Binding Affinity
| Compound | pKi (human 5-HT2C) | Reference |
| This compound | 8.4 - 8.7 | [1][2] |
| SB 242084 | 9.0 | [3] |
pKi is the negative logarithm of the inhibition constant (Ki), with a higher value indicating a higher binding affinity.
Table 2: Selectivity Profile Against Other 5-HT Receptors
| Compound | Selectivity over 5-HT2A | Selectivity over 5-HT2B | Reference |
| This compound | ~100-fold | ~100-fold | [1] |
| SB 242084 | 158-fold | 100-fold | [3] |
Selectivity is expressed as the ratio of Ki values (Ki for off-target receptor / Ki for 5-HT2C receptor).
Functional Antagonism
Beyond binding affinity, the functional activity of these antagonists is a key determinant of their utility. Both compounds have been shown to effectively antagonize 5-HT2C receptor-mediated signaling.
Table 3: Functional Antagonist Activity
| Compound | Assay Type | pA2 / pKb | Reference |
| This compound | Microphysiometry | 8.1 (pA2) | [1] |
| SB 242084 | Phosphatidylinositol Hydrolysis | 9.3 (pKb) | [3] |
The pA2 and pKb values are measures of antagonist potency. A higher value indicates greater potency.
In Vivo Effects
Both RS-102221 and SB 242084 have demonstrated efficacy in animal models of depression and anxiety, consistent with the therapeutic potential of 5-HT2C receptor antagonism. Studies have shown that both selective 5-HT2C receptor antagonists, RS-102221 and SB-242084, can produce rapid antidepressant-like effects in mice.[4] Furthermore, co-administration of either SB 242084 or RS-102221 with the SSRI citalopram has been shown to augment the increase in serotonin levels in brain regions associated with depression.[4]
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the mechanisms of action and the experimental approaches used to characterize these antagonists, the following diagrams illustrate the 5-HT2C receptor signaling pathway and a typical experimental workflow for antagonist characterization.
Figure 1. Simplified 5-HT2C Receptor Signaling Pathway.
Figure 2. Experimental Workflow for Antagonist Characterization.
Experimental Protocols
Radioligand Binding Assay for 5-HT2C Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2C receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Mesulergine.
-
Non-specific binding control: Mianserin (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare a dilution series of the test compound (e.g., RS-102221 or SB 242084).
-
In each well of a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM mianserin (for non-specific binding) or the test compound at various concentrations.
-
50 µL of [3H]-Mesulergine at a concentration near its Kd.
-
150 µL of cell membrane suspension (typically 5-15 µg of protein).
-
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: Phosphoinositide (PI) Hydrolysis
Objective: To determine the functional antagonist potency (pKb) of a test compound by measuring its ability to inhibit agonist-induced PI hydrolysis.
Materials:
-
A cell line stably expressing the human 5-HT2C receptor (e.g., SH-SY5Y cells).[3]
-
[3H]-myo-inositol.
-
Agonist: Serotonin (5-HT).
-
Assay medium: Inositol-free DMEM.
-
Stimulation buffer: Assay medium containing 10 mM LiCl.
-
Dowex AG1-X8 resin.
Procedure:
-
Seed cells in 24-well plates and grow to near confluency.
-
Label the cells by incubating with [3H]-myo-inositol in inositol-free DMEM for 18-24 hours.
-
Wash the cells with assay medium.
-
Pre-incubate the cells with various concentrations of the test antagonist (e.g., RS-102221 or SB 242084) in stimulation buffer for 30 minutes.
-
Stimulate the cells with a fixed concentration of 5-HT (typically the EC80) for 60 minutes.
-
Terminate the reaction by adding ice-cold 0.5 M HCl.
-
Isolate the inositol phosphates (IPs) by anion-exchange chromatography using Dowex AG1-X8 resin.
-
Elute the total [3H]-IPs and quantify the radioactivity by scintillation counting.
-
Construct a concentration-response curve for the antagonist's inhibition of the 5-HT response and determine the pKb value.
Conclusion
Both this compound and SB 242084 are highly potent and selective 5-HT2C receptor antagonists. SB 242084 exhibits a slightly higher binding affinity (pKi of 9.0) compared to RS-102221 (pKi of 8.4-8.7). Both compounds display excellent selectivity over 5-HT2A and 5-HT2B receptors. Functionally, both are potent antagonists, with SB 242084 showing a high pKb of 9.3 in a PI hydrolysis assay.
The choice between these two compounds may depend on the specific experimental context. For studies requiring the highest possible affinity, SB 242084 may be the preferred choice. However, both compounds are well-validated and widely used tools for investigating the role of the 5-HT2C receptor in health and disease. The provided experimental protocols offer a starting point for the direct comparison of these and other 5-HT2C receptor antagonists in your own laboratory setting.
References
- 1. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute 5-HT2C Receptor Antagonist SB-242084 Treatment Affects EEG Gamma Band Activity Similarly to Chronic Escitalopram - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-HT2C Receptor Antagonists: RS-102221 Hydrochloride vs. SB 242084
For researchers, scientists, and drug development professionals, the selection of a suitable 5-HT2C receptor antagonist is a critical decision in advancing neuroscience research and therapeutic development. This guide provides an objective comparison of two prominent and selective 5-HT2C antagonists: RS-102221 hydrochloride and SB 242084. The following sections detail their binding affinities, selectivity profiles, and functional activities, supported by experimental data and protocols to aid in the informed selection of the appropriate compound for your research needs.
Introduction to 5-HT2C Receptor Antagonism
The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system, including the cortex, hippocampus, and amygdala. It is implicated in the regulation of mood, appetite, and cognition. Consequently, antagonism of the 5-HT2C receptor is a key strategy in the development of treatments for a range of neuropsychiatric disorders, including depression and anxiety. Both RS-102221 and SB 242084 are potent and selective antagonists of the 5-HT2C receptor, making them valuable tools for both basic research and drug discovery.
In Vitro Pharmacological Profile: A Head-to-Head Comparison
A thorough understanding of the in vitro pharmacology of RS-102221 and SB 242084 is essential for interpreting experimental results. The following tables summarize their binding affinities and selectivity for the human 5-HT2C receptor and other related serotonin receptor subtypes.
Table 1: 5-HT2C Receptor Binding Affinity
| Compound | pKi (human 5-HT2C) | Reference |
| This compound | 8.4 - 8.7 | [1][2] |
| SB 242084 | 9.0 | [3] |
pKi is the negative logarithm of the inhibition constant (Ki), with a higher value indicating a higher binding affinity.
Table 2: Selectivity Profile Against Other 5-HT Receptors
| Compound | Selectivity over 5-HT2A | Selectivity over 5-HT2B | Reference |
| This compound | ~100-fold | ~100-fold | [1] |
| SB 242084 | 158-fold | 100-fold | [3] |
Selectivity is expressed as the ratio of Ki values (Ki for off-target receptor / Ki for 5-HT2C receptor).
Functional Antagonism
Beyond binding affinity, the functional activity of these antagonists is a key determinant of their utility. Both compounds have been shown to effectively antagonize 5-HT2C receptor-mediated signaling.
Table 3: Functional Antagonist Activity
| Compound | Assay Type | pA2 / pKb | Reference |
| This compound | Microphysiometry | 8.1 (pA2) | [1] |
| SB 242084 | Phosphatidylinositol Hydrolysis | 9.3 (pKb) | [3] |
The pA2 and pKb values are measures of antagonist potency. A higher value indicates greater potency.
In Vivo Effects
Both RS-102221 and SB 242084 have demonstrated efficacy in animal models of depression and anxiety, consistent with the therapeutic potential of 5-HT2C receptor antagonism. Studies have shown that both selective 5-HT2C receptor antagonists, RS-102221 and SB-242084, can produce rapid antidepressant-like effects in mice.[4] Furthermore, co-administration of either SB 242084 or RS-102221 with the SSRI citalopram has been shown to augment the increase in serotonin levels in brain regions associated with depression.[4]
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the mechanisms of action and the experimental approaches used to characterize these antagonists, the following diagrams illustrate the 5-HT2C receptor signaling pathway and a typical experimental workflow for antagonist characterization.
Figure 1. Simplified 5-HT2C Receptor Signaling Pathway.
Figure 2. Experimental Workflow for Antagonist Characterization.
Experimental Protocols
Radioligand Binding Assay for 5-HT2C Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2C receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Mesulergine.
-
Non-specific binding control: Mianserin (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare a dilution series of the test compound (e.g., RS-102221 or SB 242084).
-
In each well of a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM mianserin (for non-specific binding) or the test compound at various concentrations.
-
50 µL of [3H]-Mesulergine at a concentration near its Kd.
-
150 µL of cell membrane suspension (typically 5-15 µg of protein).
-
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: Phosphoinositide (PI) Hydrolysis
Objective: To determine the functional antagonist potency (pKb) of a test compound by measuring its ability to inhibit agonist-induced PI hydrolysis.
Materials:
-
A cell line stably expressing the human 5-HT2C receptor (e.g., SH-SY5Y cells).[3]
-
[3H]-myo-inositol.
-
Agonist: Serotonin (5-HT).
-
Assay medium: Inositol-free DMEM.
-
Stimulation buffer: Assay medium containing 10 mM LiCl.
-
Dowex AG1-X8 resin.
Procedure:
-
Seed cells in 24-well plates and grow to near confluency.
-
Label the cells by incubating with [3H]-myo-inositol in inositol-free DMEM for 18-24 hours.
-
Wash the cells with assay medium.
-
Pre-incubate the cells with various concentrations of the test antagonist (e.g., RS-102221 or SB 242084) in stimulation buffer for 30 minutes.
-
Stimulate the cells with a fixed concentration of 5-HT (typically the EC80) for 60 minutes.
-
Terminate the reaction by adding ice-cold 0.5 M HCl.
-
Isolate the inositol phosphates (IPs) by anion-exchange chromatography using Dowex AG1-X8 resin.
-
Elute the total [3H]-IPs and quantify the radioactivity by scintillation counting.
-
Construct a concentration-response curve for the antagonist's inhibition of the 5-HT response and determine the pKb value.
Conclusion
Both this compound and SB 242084 are highly potent and selective 5-HT2C receptor antagonists. SB 242084 exhibits a slightly higher binding affinity (pKi of 9.0) compared to RS-102221 (pKi of 8.4-8.7). Both compounds display excellent selectivity over 5-HT2A and 5-HT2B receptors. Functionally, both are potent antagonists, with SB 242084 showing a high pKb of 9.3 in a PI hydrolysis assay.
The choice between these two compounds may depend on the specific experimental context. For studies requiring the highest possible affinity, SB 242084 may be the preferred choice. However, both compounds are well-validated and widely used tools for investigating the role of the 5-HT2C receptor in health and disease. The provided experimental protocols offer a starting point for the direct comparison of these and other 5-HT2C receptor antagonists in your own laboratory setting.
References
- 1. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute 5-HT2C Receptor Antagonist SB-242084 Treatment Affects EEG Gamma Band Activity Similarly to Chronic Escitalopram - PMC [pmc.ncbi.nlm.nih.gov]
Confirming 5-HT2C Receptor's Role in Drug Response: A Comparative Guide to Using RS-102221 Hydrochloride
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of RS-102221 hydrochloride and its alternatives for elucidating the role of the 5-hydroxytryptamine 2C (5-HT2C) receptor in mediating drug responses. We present supporting experimental data, detailed protocols for key experiments, and visualizations of critical pathways and workflows.
Introduction to this compound and the 5-HT2C Receptor
This compound is a potent and highly selective antagonist for the 5-HT2C receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] 5-HT2C receptors are crucial modulators of various neurophysiological processes, including mood, anxiety, appetite, and cognition.[3][4][5] They exert their effects by regulating the release of key neurotransmitters like dopamine and norepinephrine.[3][4] Activation of the 5-HT2C receptor by its endogenous ligand, serotonin, typically inhibits the release of these neurotransmitters.[3]
Given this pivotal role, determining whether a novel compound's effects are mediated through the 5-HT2C receptor is a critical step in drug development. As a selective antagonist, RS-102221 serves as an invaluable pharmacological tool. By administering RS-102221 prior to the test compound, researchers can observe whether it blocks or attenuates the compound's effects. Such an outcome strongly suggests the involvement of the 5-HT2C receptor in the drug's mechanism of action.
Mechanism of Action and Signaling Pathways
The 5-HT2C receptor primarily couples to Gq/G11 proteins.[3] Upon activation by an agonist (like serotonin), a conformational change initiates an intracellular signaling cascade. This involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4] This canonical pathway ultimately modulates neuronal excitability. Recent studies show the receptor can also couple to other G-protein families (Gi/o, G12/13) and activate the extracellular signal-regulated kinases (ERK) 1/2 pathway.[6][7][8]
RS-102221 acts by competitively binding to the 5-HT2C receptor, preventing serotonin or other agonists from binding and initiating this downstream signaling. It has no detectable intrinsic efficacy, meaning it does not activate the receptor itself.[1]
Comparison with Alternative 5-HT2C Antagonists
While RS-102221 is a highly effective tool, several other compounds are used to antagonize 5-HT2C receptors. The choice of antagonist often depends on the required selectivity, desired secondary effects, and the specific experimental context.
| Compound | Class | Selectivity Profile | Key Features & Applications |
| RS-102221 | Selective Antagonist | ~100-fold selective for 5-HT2C over 5-HT2A/2B.[1][2] | High affinity and selectivity make it a gold standard for preclinical research into anxiety, feeding, and drug reinforcement.[1][9][10] |
| SB-242084 | Selective Antagonist | High affinity for 5-HT2C with >100-fold selectivity over other 5-HT receptors. | Widely used in behavioral neuroscience to study anxiety, depression, and cognition. Known to increase dopamine release.[3] |
| Mirtazapine | Atypical Antidepressant | Potent antagonist at 5-HT2C, 5-HT2A, and histamine H1 receptors.[3] | Clinically used antidepressant. Its broad receptor profile can be a confounding factor in preclinical studies aiming for selectivity. |
| Agomelatine | Atypical Antidepressant | Antagonist at 5-HT2C and agonist at melatonin MT1/MT2 receptors.[3] | Clinically used antidepressant. The dual-action on melatonin receptors makes it unsuitable for isolating 5-HT2C-specific effects. |
| SB-200646 | Selective Antagonist | One of the earlier selective 5-HT2C antagonists. | Paved the way for more potent and selective compounds like RS-102221 and SB-242084.[3] |
Experimental Data Summary
The following table summarizes key quantitative data for RS-102221 from various studies, highlighting its potency and in vivo effects.
| Parameter | Species | Value | Experimental Context | Reference |
| Binding Affinity (pKi) | Human | 8.4 - 8.7 | Radioligand binding assays | [1][2] |
| Binding Affinity (pKi) | Rat | 8.5 | Radioligand binding assays | [1] |
| Functional Antagonism (pA2) | Cell-based | 8.1 | Microphysiometry functional assay | [1] |
| Anxiolytic Effect | Mice | 2 mg/kg (i.p.) | Reduced anxiety in the light-darkness test | [10] |
| Antidepressant Effect | Rats | 1 mg/kg (i.p.) | Showed anti-depressive ability after 7 days of treatment in a stress model | [9] |
| Effect on Feeding | Rats | 2 mg/kg (i.p.) | Increased food intake and weight gain over 14 days | [1][11] |
| Effect on Locomotion | Mice | 2 mg/kg (i.p.) | Suppressed MDMA-induced hyperlocomotion | [11] |
Experimental Protocols
To confirm a test drug's action via the 5-HT2C receptor, a blockade study is the standard approach. This involves pretreating animals with RS-102221 before administering the drug of interest and observing if the drug's typical behavioral or physiological effects are diminished.
General Experimental Workflow
Protocol 1: Anxiety Assessment using the Elevated Plus Maze (EPM)
This protocol is designed to test if the anxiolytic or anxiogenic effect of a drug is mediated by 5-HT2C receptors.
-
Animals: Male mice (e.g., C57BL/6J) are group-housed and acclimated to the facility for at least one week and to the testing room for 1 hour before the experiment.
-
Drug Preparation: Dissolve this compound in saline to a final concentration for a 1-2 mg/kg dose. Dissolve the test drug in its appropriate vehicle.
-
Experimental Groups (n=10-12 per group):
-
Group A: Vehicle (Saline) + Vehicle for Test Drug
-
Group B: Vehicle (Saline) + Test Drug
-
Group C: RS-102221 (1-2 mg/kg, i.p.) + Test Drug
-
Group D: RS-102221 (1-2 mg/kg, i.p.) + Vehicle for Test Drug
-
-
Procedure:
-
Administer the pre-treatment (Vehicle or RS-102221) via intraperitoneal (i.p.) injection.
-
After a 30-minute pre-treatment interval, administer the treatment (Vehicle or Test Drug).
-
After a further 30 minutes, place the mouse in the center of the EPM, facing an open arm.
-
Record the session for 5 minutes using an overhead camera.
-
-
Data Analysis: Score the time spent in the open arms and the number of entries into the open arms. A significant attenuation of the test drug's effect in Group C compared to Group B indicates 5-HT2C receptor involvement.
Protocol 2: Assessing Antidepressant-like Effects using the Forced Swim Test (FST)
This protocol investigates if a drug's antidepressant-like properties involve the 5-HT2C receptor.
-
Animals: Male rats (e.g., Wistar) are singly housed and handled for several days before testing.
-
Drug Preparation: Prepare drugs as described in Protocol 1. A typical dose for RS-102221 in rats is 1 mg/kg.[9]
-
Procedure:
-
Day 1 (Pre-swim): Place each rat in a cylinder of water (25°C) for 15 minutes. This is to induce a stable baseline of immobility.
-
Day 2 (Test):
-
Administer pre-treatment (Vehicle or RS-102221, 1 mg/kg, i.p.).
-
After 30 minutes, administer the treatment (Vehicle or Test Drug).
-
After another 30 minutes, place the rat back into the water cylinder for a 5-minute test session.
-
Record the duration of immobility during the session.
-
-
-
Data Analysis: A drug with antidepressant-like effects will decrease immobility time (Group B vs. Group A). If RS-102221 blocks this effect (immobility in Group C is significantly greater than in Group B), it suggests the drug's antidepressant action is dependent on 5-HT2C receptor modulation.
References
- 1. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RS 102221 hydrochloride | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
- 3. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 4. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of 5-HT2C receptor agonist and antagonist on chronic unpredictable stress (CUS) - Mediated anxiety and depression in adolescent Wistar albino rat: Implicating serotonin and mitochondrial ETC-I function in serotonergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Confirming 5-HT2C Receptor's Role in Drug Response: A Comparative Guide to Using RS-102221 Hydrochloride
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of RS-102221 hydrochloride and its alternatives for elucidating the role of the 5-hydroxytryptamine 2C (5-HT2C) receptor in mediating drug responses. We present supporting experimental data, detailed protocols for key experiments, and visualizations of critical pathways and workflows.
Introduction to this compound and the 5-HT2C Receptor
This compound is a potent and highly selective antagonist for the 5-HT2C receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] 5-HT2C receptors are crucial modulators of various neurophysiological processes, including mood, anxiety, appetite, and cognition.[3][4][5] They exert their effects by regulating the release of key neurotransmitters like dopamine and norepinephrine.[3][4] Activation of the 5-HT2C receptor by its endogenous ligand, serotonin, typically inhibits the release of these neurotransmitters.[3]
Given this pivotal role, determining whether a novel compound's effects are mediated through the 5-HT2C receptor is a critical step in drug development. As a selective antagonist, RS-102221 serves as an invaluable pharmacological tool. By administering RS-102221 prior to the test compound, researchers can observe whether it blocks or attenuates the compound's effects. Such an outcome strongly suggests the involvement of the 5-HT2C receptor in the drug's mechanism of action.
Mechanism of Action and Signaling Pathways
The 5-HT2C receptor primarily couples to Gq/G11 proteins.[3] Upon activation by an agonist (like serotonin), a conformational change initiates an intracellular signaling cascade. This involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4] This canonical pathway ultimately modulates neuronal excitability. Recent studies show the receptor can also couple to other G-protein families (Gi/o, G12/13) and activate the extracellular signal-regulated kinases (ERK) 1/2 pathway.[6][7][8]
RS-102221 acts by competitively binding to the 5-HT2C receptor, preventing serotonin or other agonists from binding and initiating this downstream signaling. It has no detectable intrinsic efficacy, meaning it does not activate the receptor itself.[1]
Comparison with Alternative 5-HT2C Antagonists
While RS-102221 is a highly effective tool, several other compounds are used to antagonize 5-HT2C receptors. The choice of antagonist often depends on the required selectivity, desired secondary effects, and the specific experimental context.
| Compound | Class | Selectivity Profile | Key Features & Applications |
| RS-102221 | Selective Antagonist | ~100-fold selective for 5-HT2C over 5-HT2A/2B.[1][2] | High affinity and selectivity make it a gold standard for preclinical research into anxiety, feeding, and drug reinforcement.[1][9][10] |
| SB-242084 | Selective Antagonist | High affinity for 5-HT2C with >100-fold selectivity over other 5-HT receptors. | Widely used in behavioral neuroscience to study anxiety, depression, and cognition. Known to increase dopamine release.[3] |
| Mirtazapine | Atypical Antidepressant | Potent antagonist at 5-HT2C, 5-HT2A, and histamine H1 receptors.[3] | Clinically used antidepressant. Its broad receptor profile can be a confounding factor in preclinical studies aiming for selectivity. |
| Agomelatine | Atypical Antidepressant | Antagonist at 5-HT2C and agonist at melatonin MT1/MT2 receptors.[3] | Clinically used antidepressant. The dual-action on melatonin receptors makes it unsuitable for isolating 5-HT2C-specific effects. |
| SB-200646 | Selective Antagonist | One of the earlier selective 5-HT2C antagonists. | Paved the way for more potent and selective compounds like RS-102221 and SB-242084.[3] |
Experimental Data Summary
The following table summarizes key quantitative data for RS-102221 from various studies, highlighting its potency and in vivo effects.
| Parameter | Species | Value | Experimental Context | Reference |
| Binding Affinity (pKi) | Human | 8.4 - 8.7 | Radioligand binding assays | [1][2] |
| Binding Affinity (pKi) | Rat | 8.5 | Radioligand binding assays | [1] |
| Functional Antagonism (pA2) | Cell-based | 8.1 | Microphysiometry functional assay | [1] |
| Anxiolytic Effect | Mice | 2 mg/kg (i.p.) | Reduced anxiety in the light-darkness test | [10] |
| Antidepressant Effect | Rats | 1 mg/kg (i.p.) | Showed anti-depressive ability after 7 days of treatment in a stress model | [9] |
| Effect on Feeding | Rats | 2 mg/kg (i.p.) | Increased food intake and weight gain over 14 days | [1][11] |
| Effect on Locomotion | Mice | 2 mg/kg (i.p.) | Suppressed MDMA-induced hyperlocomotion | [11] |
Experimental Protocols
To confirm a test drug's action via the 5-HT2C receptor, a blockade study is the standard approach. This involves pretreating animals with RS-102221 before administering the drug of interest and observing if the drug's typical behavioral or physiological effects are diminished.
General Experimental Workflow
Protocol 1: Anxiety Assessment using the Elevated Plus Maze (EPM)
This protocol is designed to test if the anxiolytic or anxiogenic effect of a drug is mediated by 5-HT2C receptors.
-
Animals: Male mice (e.g., C57BL/6J) are group-housed and acclimated to the facility for at least one week and to the testing room for 1 hour before the experiment.
-
Drug Preparation: Dissolve this compound in saline to a final concentration for a 1-2 mg/kg dose. Dissolve the test drug in its appropriate vehicle.
-
Experimental Groups (n=10-12 per group):
-
Group A: Vehicle (Saline) + Vehicle for Test Drug
-
Group B: Vehicle (Saline) + Test Drug
-
Group C: RS-102221 (1-2 mg/kg, i.p.) + Test Drug
-
Group D: RS-102221 (1-2 mg/kg, i.p.) + Vehicle for Test Drug
-
-
Procedure:
-
Administer the pre-treatment (Vehicle or RS-102221) via intraperitoneal (i.p.) injection.
-
After a 30-minute pre-treatment interval, administer the treatment (Vehicle or Test Drug).
-
After a further 30 minutes, place the mouse in the center of the EPM, facing an open arm.
-
Record the session for 5 minutes using an overhead camera.
-
-
Data Analysis: Score the time spent in the open arms and the number of entries into the open arms. A significant attenuation of the test drug's effect in Group C compared to Group B indicates 5-HT2C receptor involvement.
Protocol 2: Assessing Antidepressant-like Effects using the Forced Swim Test (FST)
This protocol investigates if a drug's antidepressant-like properties involve the 5-HT2C receptor.
-
Animals: Male rats (e.g., Wistar) are singly housed and handled for several days before testing.
-
Drug Preparation: Prepare drugs as described in Protocol 1. A typical dose for RS-102221 in rats is 1 mg/kg.[9]
-
Procedure:
-
Day 1 (Pre-swim): Place each rat in a cylinder of water (25°C) for 15 minutes. This is to induce a stable baseline of immobility.
-
Day 2 (Test):
-
Administer pre-treatment (Vehicle or RS-102221, 1 mg/kg, i.p.).
-
After 30 minutes, administer the treatment (Vehicle or Test Drug).
-
After another 30 minutes, place the rat back into the water cylinder for a 5-minute test session.
-
Record the duration of immobility during the session.
-
-
-
Data Analysis: A drug with antidepressant-like effects will decrease immobility time (Group B vs. Group A). If RS-102221 blocks this effect (immobility in Group C is significantly greater than in Group B), it suggests the drug's antidepressant action is dependent on 5-HT2C receptor modulation.
References
- 1. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RS 102221 hydrochloride | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
- 3. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 4. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of 5-HT2C receptor agonist and antagonist on chronic unpredictable stress (CUS) - Mediated anxiety and depression in adolescent Wistar albino rat: Implicating serotonin and mitochondrial ETC-I function in serotonergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Cross-Validation of 5-HT2C Receptor Antagonism: A Comparative Guide to RS-102221 Hydrochloride and Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key methodologies for studying the function of the serotonin 2C (5-HT2C) receptor: pharmacological antagonism with RS-102221 hydrochloride and genetic ablation via knockout (KO) models. Understanding the concordance between these approaches is critical for validating the 5-HT2C receptor as a therapeutic target and for the development of novel selective ligands.
Introduction to 5-HT2C Receptor Validation
The 5-HT2C receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a crucial regulator of mood, appetite, and anxiety.[1] Its role in these key physiological processes has made it an attractive target for treating a range of conditions, including obesity, depression, and anxiety disorders.[2]
Target validation is a foundational step in drug discovery. A primary method involves comparing the physiological and behavioral effects of a selective pharmacological antagonist with the phenotype of a genetic knockout model for the same target. A high degree of similarity between the outcomes of these two approaches provides strong evidence that the observed effects of the drug are indeed mediated by its intended target.
This compound is a potent and selective 5-HT2C receptor antagonist, exhibiting approximately 100-fold selectivity over the related 5-HT2A and 5-HT2B receptors.[3] 5-HT2C receptor knockout (KO) mice , which lack a functional 5-HT2C receptor gene, serve as the corresponding genetic model for target ablation. This guide examines the experimental data from studies using both models to cross-validate the function of the 5-HT2C receptor, focusing on feeding behavior and anxiety.
Signaling, Logic, and Experimental Workflow
To understand the function of the 5-HT2C receptor, it is essential to visualize its signaling pathway, the logic of cross-validation, and the typical experimental process.
References
- 1. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior. (2006) | E. G. Kuznetsova | 11 Citations [scispace.com]
- 2. Anxiolytic effects of 5-HT1A receptors and anxiogenic effects of 5-HT2C receptors in the amygdala of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 5-HT2C Receptor Antagonism: A Comparative Guide to RS-102221 Hydrochloride and Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key methodologies for studying the function of the serotonin 2C (5-HT2C) receptor: pharmacological antagonism with RS-102221 hydrochloride and genetic ablation via knockout (KO) models. Understanding the concordance between these approaches is critical for validating the 5-HT2C receptor as a therapeutic target and for the development of novel selective ligands.
Introduction to 5-HT2C Receptor Validation
The 5-HT2C receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a crucial regulator of mood, appetite, and anxiety.[1] Its role in these key physiological processes has made it an attractive target for treating a range of conditions, including obesity, depression, and anxiety disorders.[2]
Target validation is a foundational step in drug discovery. A primary method involves comparing the physiological and behavioral effects of a selective pharmacological antagonist with the phenotype of a genetic knockout model for the same target. A high degree of similarity between the outcomes of these two approaches provides strong evidence that the observed effects of the drug are indeed mediated by its intended target.
This compound is a potent and selective 5-HT2C receptor antagonist, exhibiting approximately 100-fold selectivity over the related 5-HT2A and 5-HT2B receptors.[3] 5-HT2C receptor knockout (KO) mice , which lack a functional 5-HT2C receptor gene, serve as the corresponding genetic model for target ablation. This guide examines the experimental data from studies using both models to cross-validate the function of the 5-HT2C receptor, focusing on feeding behavior and anxiety.
Signaling, Logic, and Experimental Workflow
To understand the function of the 5-HT2C receptor, it is essential to visualize its signaling pathway, the logic of cross-validation, and the typical experimental process.
References
- 1. Effect of 5-HT2C receptor antagonist RS 102221 on mouse behavior. (2006) | E. G. Kuznetsova | 11 Citations [scispace.com]
- 2. Anxiolytic effects of 5-HT1A receptors and anxiogenic effects of 5-HT2C receptors in the amygdala of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of RS-102221 Hydrochloride and 5-HT2C Receptor Agonists on Feeding Behavior
For Researchers, Scientists, and Drug Development Professionals
The serotonin 2C (5-HT2C) receptor is a critical modulator of appetite and energy balance, making it a key target for the development of therapeutics for obesity and other eating disorders. This guide provides a comparative analysis of the selective 5-HT2C receptor antagonist, RS-102221 hydrochloride, and representative 5-HT2C receptor agonists, focusing on their opposing effects on feeding behavior. This comparison is supported by experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.
Mechanism of Action: A Tale of Two Ligands
The 5-HT2C receptor, predominantly expressed in the central nervous system, particularly in the hypothalamus, plays a pivotal role in regulating food intake.[1][2] Activation of this G protein-coupled receptor (GPCR) by agonists leads to a reduction in appetite and food consumption, promoting a state of satiety.[3] Conversely, antagonism of the 5-HT2C receptor blocks the endogenous satiety signals mediated by serotonin, leading to an increase in food intake and potential weight gain.[4][5]
This compound is a potent and selective antagonist of the 5-HT2C receptor.[4][5][6] It exhibits high affinity for the human and rat 5-HT2C receptors with a pKi of 8.4 and 8.5, respectively, and demonstrates approximately 100-fold selectivity over the 5-HT2A and 5-HT2B receptor subtypes.[4] By blocking the receptor, RS-102221 prevents the anorectic (appetite-suppressing) effects of endogenous serotonin, resulting in increased food intake and body weight.[4][5]
5-HT2C receptor agonists , such as lorcaserin and WAY163909, bind to and activate the 5-HT2C receptor. This activation is thought to stimulate pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus.[1][2] The subsequent release of α-melanocyte-stimulating hormone (α-MSH) acts on melanocortin 4 receptors (MC4R) to suppress appetite.[2] This mechanism is central to the anorectic effects of these compounds.
Comparative Quantitative Data
The following tables summarize the in vitro binding affinities and in vivo effects of this compound and selected 5-HT2C receptor agonists on feeding behavior. It is important to note that the experimental conditions, such as animal models and routes of administration, may vary between studies, and direct comparisons of absolute values should be made with caution.
Table 1: In Vitro Receptor Binding Affinities
| Compound | Receptor Target | Species | Binding Affinity (Ki) | Selectivity |
| This compound | 5-HT2C | Human | ~4 nM (pKi = 8.4)[4] | ~100-fold vs 5-HT2A/2B[4] |
| 5-HT2C | Rat | ~3.2 nM (pKi = 8.5)[4] | ||
| Lorcaserin | 5-HT2C | Human | 15 nM[7] | 18-fold vs 5-HT2A, 104-fold vs 5-HT2B[7] |
| WAY163909 | 5-HT2C | Rat | ED50 for suppression of 2-h food intake: 2.93 mg/kg[2][8] | Selective 5-HT2C agonist[2][8] |
Table 2: In Vivo Effects on Food Intake and Body Weight in Rats
| Compound | Dose | Route of Administration | Animal Model | Effect on Food Intake | Effect on Body Weight |
| This compound | 2 mg/kg/day | Intraperitoneal (i.p.) | Sprague-Dawley | Increased[4][5] | Increased[4][5] |
| Lorcaserin | 1-2 mg/kg, b.i.d. | Subcutaneous (s.c.) | Diet-Induced Obese (DIO) Sprague-Dawley | Reduced[9] | Reduced gain[9] |
| 10 mg, b.i.d. | Oral (p.o.) | Human (clinical dose) | Reduced[1] | Reduced[1] | |
| WAY163909 | 1.0 - 2.0 mg/kg | Intraperitoneal (i.p.) | Sprague-Dawley | Suppressed high-fat food binge intake[8] | Not specified for this acute study |
| 3 - 30 mg/kg/day | Oral (p.o.) | Obese Zucker | Dose-dependent decrease[10] | Dose-dependent decrease in gain[10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Opposing effects of a 5-HT2C agonist and RS-102221 on the feeding pathway.
Caption: Generalized experimental workflow for in vivo feeding studies.
Experimental Protocols
In Vivo Food Intake and Body Weight Studies in Rats
A common experimental design to assess the effects of compounds on feeding involves the following steps:
-
Animal Model: Adult male Sprague-Dawley rats are often used. For obesity studies, diet-induced obese (DIO) models are created by feeding the animals a high-fat diet for an extended period.[9]
-
Housing and Acclimation: Animals are individually housed in a controlled environment with a standard 12-hour light/dark cycle and allowed to acclimate to the conditions for at least one week before the experiment.[8]
-
Drug Preparation and Administration:
-
This compound: Typically dissolved in a vehicle such as saline and administered via intraperitoneal (i.p.) injection.[4][5]
-
5-HT2C Agonists (e.g., Lorcaserin, WAY163909): Can be dissolved in saline or other appropriate vehicles and administered via various routes, including subcutaneous (s.c.), intraperitoneal (i.p.), or oral gavage (p.o.).[8][9]
-
-
Measurement of Food and Water Intake:
-
Body Weight Measurement: Body weight is typically recorded daily or at other regular intervals throughout the study.[9]
-
Data Analysis: Statistical analyses, such as ANOVA followed by post-hoc tests, are used to compare the effects of the drug-treated groups with the vehicle-treated control group.[8]
In Vitro Receptor Binding Assays
Radioligand binding assays are employed to determine the affinity (Ki) of a compound for a specific receptor. This involves:
-
Tissue Preparation: Membranes from cells expressing the target receptor (e.g., CHO cells transfected with human 5-HT2C receptor) are prepared.[4]
-
Incubation: The cell membranes are incubated with a radiolabeled ligand that is known to bind to the receptor of interest and varying concentrations of the test compound (e.g., RS-102221 or an agonist).
-
Separation and Counting: The bound and free radioligand are separated, and the amount of radioactivity in the bound fraction is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
This compound and 5-HT2C receptor agonists exhibit diametrically opposed effects on feeding behavior, which are directly attributable to their antagonist and agonist actions at the 5-HT2C receptor, respectively. While agonists like lorcaserin suppress appetite and promote weight loss, RS-102221 increases food intake and body weight. The data presented in this guide highlight the critical role of the 5-HT2C receptor in the regulation of energy homeostasis and underscore its potential as a therapeutic target. The provided experimental frameworks offer a basis for the continued investigation and development of novel compounds targeting this important signaling pathway.
References
- 1. Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Serotonin 5-HT2C Receptor Activation Suppresses Binge Intake and the Reinforcing and Motivational Properties of High-Fat Food [frontiersin.org]
- 3. 5-HT(2C) receptor agonists and the control of appetite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RS 102221 hydrochloride | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. Serotonin 5-HT2C Receptor Activation Suppresses Binge Intake and the Reinforcing and Motivational Properties of High-Fat Food - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the 5-HT2C receptor agonist lorcaserin on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of RS-102221 Hydrochloride and 5-HT2C Receptor Agonists on Feeding Behavior
For Researchers, Scientists, and Drug Development Professionals
The serotonin 2C (5-HT2C) receptor is a critical modulator of appetite and energy balance, making it a key target for the development of therapeutics for obesity and other eating disorders. This guide provides a comparative analysis of the selective 5-HT2C receptor antagonist, RS-102221 hydrochloride, and representative 5-HT2C receptor agonists, focusing on their opposing effects on feeding behavior. This comparison is supported by experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.
Mechanism of Action: A Tale of Two Ligands
The 5-HT2C receptor, predominantly expressed in the central nervous system, particularly in the hypothalamus, plays a pivotal role in regulating food intake.[1][2] Activation of this G protein-coupled receptor (GPCR) by agonists leads to a reduction in appetite and food consumption, promoting a state of satiety.[3] Conversely, antagonism of the 5-HT2C receptor blocks the endogenous satiety signals mediated by serotonin, leading to an increase in food intake and potential weight gain.[4][5]
This compound is a potent and selective antagonist of the 5-HT2C receptor.[4][5][6] It exhibits high affinity for the human and rat 5-HT2C receptors with a pKi of 8.4 and 8.5, respectively, and demonstrates approximately 100-fold selectivity over the 5-HT2A and 5-HT2B receptor subtypes.[4] By blocking the receptor, RS-102221 prevents the anorectic (appetite-suppressing) effects of endogenous serotonin, resulting in increased food intake and body weight.[4][5]
5-HT2C receptor agonists , such as lorcaserin and WAY163909, bind to and activate the 5-HT2C receptor. This activation is thought to stimulate pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus.[1][2] The subsequent release of α-melanocyte-stimulating hormone (α-MSH) acts on melanocortin 4 receptors (MC4R) to suppress appetite.[2] This mechanism is central to the anorectic effects of these compounds.
Comparative Quantitative Data
The following tables summarize the in vitro binding affinities and in vivo effects of this compound and selected 5-HT2C receptor agonists on feeding behavior. It is important to note that the experimental conditions, such as animal models and routes of administration, may vary between studies, and direct comparisons of absolute values should be made with caution.
Table 1: In Vitro Receptor Binding Affinities
| Compound | Receptor Target | Species | Binding Affinity (Ki) | Selectivity |
| This compound | 5-HT2C | Human | ~4 nM (pKi = 8.4)[4] | ~100-fold vs 5-HT2A/2B[4] |
| 5-HT2C | Rat | ~3.2 nM (pKi = 8.5)[4] | ||
| Lorcaserin | 5-HT2C | Human | 15 nM[7] | 18-fold vs 5-HT2A, 104-fold vs 5-HT2B[7] |
| WAY163909 | 5-HT2C | Rat | ED50 for suppression of 2-h food intake: 2.93 mg/kg[2][8] | Selective 5-HT2C agonist[2][8] |
Table 2: In Vivo Effects on Food Intake and Body Weight in Rats
| Compound | Dose | Route of Administration | Animal Model | Effect on Food Intake | Effect on Body Weight |
| This compound | 2 mg/kg/day | Intraperitoneal (i.p.) | Sprague-Dawley | Increased[4][5] | Increased[4][5] |
| Lorcaserin | 1-2 mg/kg, b.i.d. | Subcutaneous (s.c.) | Diet-Induced Obese (DIO) Sprague-Dawley | Reduced[9] | Reduced gain[9] |
| 10 mg, b.i.d. | Oral (p.o.) | Human (clinical dose) | Reduced[1] | Reduced[1] | |
| WAY163909 | 1.0 - 2.0 mg/kg | Intraperitoneal (i.p.) | Sprague-Dawley | Suppressed high-fat food binge intake[8] | Not specified for this acute study |
| 3 - 30 mg/kg/day | Oral (p.o.) | Obese Zucker | Dose-dependent decrease[10] | Dose-dependent decrease in gain[10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Opposing effects of a 5-HT2C agonist and RS-102221 on the feeding pathway.
Caption: Generalized experimental workflow for in vivo feeding studies.
Experimental Protocols
In Vivo Food Intake and Body Weight Studies in Rats
A common experimental design to assess the effects of compounds on feeding involves the following steps:
-
Animal Model: Adult male Sprague-Dawley rats are often used. For obesity studies, diet-induced obese (DIO) models are created by feeding the animals a high-fat diet for an extended period.[9]
-
Housing and Acclimation: Animals are individually housed in a controlled environment with a standard 12-hour light/dark cycle and allowed to acclimate to the conditions for at least one week before the experiment.[8]
-
Drug Preparation and Administration:
-
This compound: Typically dissolved in a vehicle such as saline and administered via intraperitoneal (i.p.) injection.[4][5]
-
5-HT2C Agonists (e.g., Lorcaserin, WAY163909): Can be dissolved in saline or other appropriate vehicles and administered via various routes, including subcutaneous (s.c.), intraperitoneal (i.p.), or oral gavage (p.o.).[8][9]
-
-
Measurement of Food and Water Intake:
-
Body Weight Measurement: Body weight is typically recorded daily or at other regular intervals throughout the study.[9]
-
Data Analysis: Statistical analyses, such as ANOVA followed by post-hoc tests, are used to compare the effects of the drug-treated groups with the vehicle-treated control group.[8]
In Vitro Receptor Binding Assays
Radioligand binding assays are employed to determine the affinity (Ki) of a compound for a specific receptor. This involves:
-
Tissue Preparation: Membranes from cells expressing the target receptor (e.g., CHO cells transfected with human 5-HT2C receptor) are prepared.[4]
-
Incubation: The cell membranes are incubated with a radiolabeled ligand that is known to bind to the receptor of interest and varying concentrations of the test compound (e.g., RS-102221 or an agonist).
-
Separation and Counting: The bound and free radioligand are separated, and the amount of radioactivity in the bound fraction is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
This compound and 5-HT2C receptor agonists exhibit diametrically opposed effects on feeding behavior, which are directly attributable to their antagonist and agonist actions at the 5-HT2C receptor, respectively. While agonists like lorcaserin suppress appetite and promote weight loss, RS-102221 increases food intake and body weight. The data presented in this guide highlight the critical role of the 5-HT2C receptor in the regulation of energy homeostasis and underscore its potential as a therapeutic target. The provided experimental frameworks offer a basis for the continued investigation and development of novel compounds targeting this important signaling pathway.
References
- 1. Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Serotonin 5-HT2C Receptor Activation Suppresses Binge Intake and the Reinforcing and Motivational Properties of High-Fat Food [frontiersin.org]
- 3. 5-HT(2C) receptor agonists and the control of appetite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RS 102221 hydrochloride | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. Serotonin 5-HT2C Receptor Activation Suppresses Binge Intake and the Reinforcing and Motivational Properties of High-Fat Food - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the 5-HT2C receptor agonist lorcaserin on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Evaluating the Specificity of RS-102221 Hydrochloride in Blocking m-CPP Induced Behaviors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RS-102221 hydrochloride's performance in blocking behaviors induced by meta-chlorophenylpiperazine (m-CPP), a non-selective serotonin receptor agonist. The specificity of this compound is evaluated against other notable 5-HT2C receptor antagonists, supported by experimental data and detailed methodologies.
Introduction
This compound is a potent and selective antagonist of the serotonin 2C (5-HT2C) receptor.[1][2] It exhibits high affinity for this receptor subtype, with approximately 100-fold selectivity over the 5-HT2A and 5-HT2B receptors and even greater selectivity against other serotonin, adrenergic, and muscarinic receptors.[1] The agonist m-CPP is widely used in preclinical research to induce anxiety-like behaviors and hypolocomotion, effects primarily attributed to its action at 5-HT2C receptors. Therefore, the ability of an antagonist to block these m-CPP-induced behaviors serves as a key indicator of its in vivo 5-HT2C receptor occupancy and functional antagonism. This guide compares the efficacy and specificity of this compound with other well-characterized 5-HT2C antagonists, namely SB-242084 and SB-206553.
Comparative Analysis of Receptor Binding Affinity
The specificity of a receptor antagonist is fundamentally determined by its binding affinity for the target receptor relative to other receptors. The following table summarizes the binding affinities (pKi or Ki) of RS-102221, SB-242084, and SB-206553 for the human 5-HT2C, 5-HT2A, and 5-HT2B receptors. Higher pKi values indicate greater binding affinity.
| Compound | 5-HT2C | 5-HT2A | 5-HT2B | Selectivity (Fold) 5-HT2C vs 5-HT2A | Selectivity (Fold) 5-HT2C vs 5-HT2B |
| This compound | pKi = 8.4-8.7[1] | Ki ≈ 100-fold lower affinity[1] | Ki ≈ 100-fold lower affinity[1] | ~100 | ~100 |
| SB-242084 | pKi = 9.0[3] | pKi = 6.8[3] | pKi = 7.0[3] | ~158 | ~100 |
| SB-206553 | pKi = 7.9 | pKi = 5.8 | pA2 = 8.9 | ~129 | ~0.1 |
Key Observations:
-
This compound and SB-242084 demonstrate high and selective affinity for the 5-HT2C receptor.
-
SB-242084 shows a slightly higher affinity and greater selectivity over the 5-HT2A receptor compared to what is reported for RS-102221.
-
SB-206553 is a potent antagonist at both 5-HT2C and 5-HT2B receptors, making it less selective than RS-102221 and SB-242084.
In Vivo Efficacy in Blocking m-CPP Induced Behaviors
The true measure of a compound's specificity and utility lies in its in vivo performance. The following table summarizes the efficacy of the selected antagonists in blocking m-CPP-induced hypolocomotion and anxiety-like behaviors in rodents.
| Compound | m-CPP-Induced Hypolocomotion | m-CPP-Induced Anxiety-Like Behavior |
| This compound | Reported to be ineffective in one study.[1] However, it effectively blocks hypolocomotion induced by the 5-HT2C agonist MK-212.[4][5] | Effective in reducing anxiety-like behavior in the light-dark box test. |
| SB-242084 | Potently inhibits m-CPP-induced hypolocomotion.[3][6] | Effectively reverses m-CPP-induced anxiety-like behavior in the social interaction test.[7][8] |
| SB-206553 | Potently inhibits m-CPP-induced hypolocomotion.[6] | Demonstrates anxiolytic-like properties in various animal models. |
Discussion of a Noteworthy Discrepancy:
A seminal study by Bonhaus et al. (1997) reported that RS-102221 surprisingly failed to reverse m-CPP-induced hypolocomotion.[1] This finding is in contrast with the compound's established high affinity and in vitro antagonist activity at the 5-HT2C receptor. Conversely, other selective 5-HT2C antagonists like SB-242084 and SB-206553 have been consistently shown to block this m-CPP-induced behavior.[6] It is important to note that a subsequent study demonstrated that RS-102221 was effective in blocking hypolocomotion induced by another 5-HT2C receptor agonist, MK-212.[4][5] This suggests that the interaction between RS-102221 and the 5-HT2C receptor in the context of m-CPP's broader pharmacological profile may be more complex than initially understood. The non-selective nature of m-CPP, which also acts on other serotonin receptor subtypes, could contribute to this discrepancy.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of drug efficacy.
m-CPP-Induced Hypolocomotion in an Open Field Test
Objective: To assess the effect of a 5-HT2C antagonist on the reduction in locomotor activity induced by m-CPP.
Apparatus: A square or circular arena with walls, often equipped with automated beam breaks or video tracking software to monitor movement.
Procedure:
-
Habituation: Animals (rats or mice) are habituated to the testing room for at least 60 minutes before the experiment.
-
Drug Administration:
-
The antagonist (e.g., this compound) or vehicle is administered via the appropriate route (e.g., intraperitoneally, i.p.) at a predetermined time before the m-CPP challenge.
-
m-CPP (typically 1-5 mg/kg, i.p.) or saline is administered.[9]
-
-
Testing: The animal is placed in the center of the open field arena, and locomotor activity (e.g., distance traveled, number of line crossings) is recorded for a set duration (e.g., 15-30 minutes).
Parameters Measured:
-
Total distance traveled.
-
Number of horizontal beam breaks.
-
Time spent mobile versus immobile.
m-CPP-Induced Anxiety in the Elevated Plus Maze (EPM)
Objective: To evaluate the anxiolytic potential of a 5-HT2C antagonist against the anxiogenic effects of m-CPP.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms. Dimensions for rats are typically 50 cm long x 10 cm wide for the arms, with 30-40 cm high walls on the closed arms.[10][11][12]
Procedure:
-
Habituation: Animals are habituated to the testing room.
-
Drug Administration: The antagonist or vehicle is administered, followed by m-CPP (typically 0.5-2.0 mg/kg, i.p.) or saline.
-
Testing: The animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a 5-minute session.
Parameters Measured:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total number of arm entries (as a measure of general activity).
m-CPP-Induced Anxiety in the Light-Dark Box Test
Objective: To assess the ability of a 5-HT2C antagonist to counteract the aversive effects of a novel, brightly lit environment enhanced by m-CPP.
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
Procedure:
-
Habituation: Animals are habituated to the testing room.
-
Drug Administration: The antagonist or vehicle is administered, followed by m-CPP (typically 0.5 mg/kg, i.p.) or saline.[13]
-
Testing: The animal is placed in the light compartment, and its movement between the two compartments is recorded for a set duration (e.g., 5-10 minutes).[14][15]
Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: 5-HT2C Receptor Signaling Pathway
Caption: Generalized Experimental Workflow
Conclusion
This compound is a highly selective and potent 5-HT2C receptor antagonist. Its in vivo efficacy in blocking m-CPP-induced anxiety-like behaviors is well-documented. The reported lack of effect on m-CPP-induced hypolocomotion in one study warrants further investigation but may be attributable to the complex pharmacology of m-CPP. When compared to other 5-HT2C antagonists, RS-102221 demonstrates a favorable selectivity profile. For researchers investigating the role of the 5-HT2C receptor in anxiety and related disorders, this compound remains a valuable pharmacological tool. However, for studies specifically focused on m-CPP-induced hypolocomotion, alternative antagonists such as SB-242084, which have consistently demonstrated efficacy in this paradigm, may be more suitable. The choice of antagonist should be guided by the specific research question and the behavioral endpoints of interest.
References
- 1. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 4. Genotype-Dependent Difference in 5-HT2C Receptor-Induced Hypolocomotion: Comparison with 5-HT2A Receptor Functional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genotype-Dependent Difference in 5-HT2C Receptor-Induced Hypolocomotion: Comparison with 5-HT2A Receptor Functional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m-CPP hypolocomotion is selectively antagonized by compounds with high affinity for 5-HT(2C) receptors but not 5-HT(2A) or 5-HT(2B) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anxiety-like effects induced by acute fluoxetine, sertraline or m-CPP treatment are reversed by pretreatment with the 5-HT2C receptor antagonist SB-242084 but not the 5-HT1A receptor antagonist WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of chronic m-CPP on locomotion, hypophagia, plasma corticosterone and 5-HT2C receptor levels in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Elevated Plus Maze | Intellibio [intelli-bio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. maze.conductscience.com [maze.conductscience.com]
Evaluating the Specificity of RS-102221 Hydrochloride in Blocking m-CPP Induced Behaviors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RS-102221 hydrochloride's performance in blocking behaviors induced by meta-chlorophenylpiperazine (m-CPP), a non-selective serotonin receptor agonist. The specificity of this compound is evaluated against other notable 5-HT2C receptor antagonists, supported by experimental data and detailed methodologies.
Introduction
This compound is a potent and selective antagonist of the serotonin 2C (5-HT2C) receptor.[1][2] It exhibits high affinity for this receptor subtype, with approximately 100-fold selectivity over the 5-HT2A and 5-HT2B receptors and even greater selectivity against other serotonin, adrenergic, and muscarinic receptors.[1] The agonist m-CPP is widely used in preclinical research to induce anxiety-like behaviors and hypolocomotion, effects primarily attributed to its action at 5-HT2C receptors. Therefore, the ability of an antagonist to block these m-CPP-induced behaviors serves as a key indicator of its in vivo 5-HT2C receptor occupancy and functional antagonism. This guide compares the efficacy and specificity of this compound with other well-characterized 5-HT2C antagonists, namely SB-242084 and SB-206553.
Comparative Analysis of Receptor Binding Affinity
The specificity of a receptor antagonist is fundamentally determined by its binding affinity for the target receptor relative to other receptors. The following table summarizes the binding affinities (pKi or Ki) of RS-102221, SB-242084, and SB-206553 for the human 5-HT2C, 5-HT2A, and 5-HT2B receptors. Higher pKi values indicate greater binding affinity.
| Compound | 5-HT2C | 5-HT2A | 5-HT2B | Selectivity (Fold) 5-HT2C vs 5-HT2A | Selectivity (Fold) 5-HT2C vs 5-HT2B |
| This compound | pKi = 8.4-8.7[1] | Ki ≈ 100-fold lower affinity[1] | Ki ≈ 100-fold lower affinity[1] | ~100 | ~100 |
| SB-242084 | pKi = 9.0[3] | pKi = 6.8[3] | pKi = 7.0[3] | ~158 | ~100 |
| SB-206553 | pKi = 7.9 | pKi = 5.8 | pA2 = 8.9 | ~129 | ~0.1 |
Key Observations:
-
This compound and SB-242084 demonstrate high and selective affinity for the 5-HT2C receptor.
-
SB-242084 shows a slightly higher affinity and greater selectivity over the 5-HT2A receptor compared to what is reported for RS-102221.
-
SB-206553 is a potent antagonist at both 5-HT2C and 5-HT2B receptors, making it less selective than RS-102221 and SB-242084.
In Vivo Efficacy in Blocking m-CPP Induced Behaviors
The true measure of a compound's specificity and utility lies in its in vivo performance. The following table summarizes the efficacy of the selected antagonists in blocking m-CPP-induced hypolocomotion and anxiety-like behaviors in rodents.
| Compound | m-CPP-Induced Hypolocomotion | m-CPP-Induced Anxiety-Like Behavior |
| This compound | Reported to be ineffective in one study.[1] However, it effectively blocks hypolocomotion induced by the 5-HT2C agonist MK-212.[4][5] | Effective in reducing anxiety-like behavior in the light-dark box test. |
| SB-242084 | Potently inhibits m-CPP-induced hypolocomotion.[3][6] | Effectively reverses m-CPP-induced anxiety-like behavior in the social interaction test.[7][8] |
| SB-206553 | Potently inhibits m-CPP-induced hypolocomotion.[6] | Demonstrates anxiolytic-like properties in various animal models. |
Discussion of a Noteworthy Discrepancy:
A seminal study by Bonhaus et al. (1997) reported that RS-102221 surprisingly failed to reverse m-CPP-induced hypolocomotion.[1] This finding is in contrast with the compound's established high affinity and in vitro antagonist activity at the 5-HT2C receptor. Conversely, other selective 5-HT2C antagonists like SB-242084 and SB-206553 have been consistently shown to block this m-CPP-induced behavior.[6] It is important to note that a subsequent study demonstrated that RS-102221 was effective in blocking hypolocomotion induced by another 5-HT2C receptor agonist, MK-212.[4][5] This suggests that the interaction between RS-102221 and the 5-HT2C receptor in the context of m-CPP's broader pharmacological profile may be more complex than initially understood. The non-selective nature of m-CPP, which also acts on other serotonin receptor subtypes, could contribute to this discrepancy.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of drug efficacy.
m-CPP-Induced Hypolocomotion in an Open Field Test
Objective: To assess the effect of a 5-HT2C antagonist on the reduction in locomotor activity induced by m-CPP.
Apparatus: A square or circular arena with walls, often equipped with automated beam breaks or video tracking software to monitor movement.
Procedure:
-
Habituation: Animals (rats or mice) are habituated to the testing room for at least 60 minutes before the experiment.
-
Drug Administration:
-
The antagonist (e.g., this compound) or vehicle is administered via the appropriate route (e.g., intraperitoneally, i.p.) at a predetermined time before the m-CPP challenge.
-
m-CPP (typically 1-5 mg/kg, i.p.) or saline is administered.[9]
-
-
Testing: The animal is placed in the center of the open field arena, and locomotor activity (e.g., distance traveled, number of line crossings) is recorded for a set duration (e.g., 15-30 minutes).
Parameters Measured:
-
Total distance traveled.
-
Number of horizontal beam breaks.
-
Time spent mobile versus immobile.
m-CPP-Induced Anxiety in the Elevated Plus Maze (EPM)
Objective: To evaluate the anxiolytic potential of a 5-HT2C antagonist against the anxiogenic effects of m-CPP.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms. Dimensions for rats are typically 50 cm long x 10 cm wide for the arms, with 30-40 cm high walls on the closed arms.[10][11][12]
Procedure:
-
Habituation: Animals are habituated to the testing room.
-
Drug Administration: The antagonist or vehicle is administered, followed by m-CPP (typically 0.5-2.0 mg/kg, i.p.) or saline.
-
Testing: The animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a 5-minute session.
Parameters Measured:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total number of arm entries (as a measure of general activity).
m-CPP-Induced Anxiety in the Light-Dark Box Test
Objective: To assess the ability of a 5-HT2C antagonist to counteract the aversive effects of a novel, brightly lit environment enhanced by m-CPP.
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
Procedure:
-
Habituation: Animals are habituated to the testing room.
-
Drug Administration: The antagonist or vehicle is administered, followed by m-CPP (typically 0.5 mg/kg, i.p.) or saline.[13]
-
Testing: The animal is placed in the light compartment, and its movement between the two compartments is recorded for a set duration (e.g., 5-10 minutes).[14][15]
Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: 5-HT2C Receptor Signaling Pathway
Caption: Generalized Experimental Workflow
Conclusion
This compound is a highly selective and potent 5-HT2C receptor antagonist. Its in vivo efficacy in blocking m-CPP-induced anxiety-like behaviors is well-documented. The reported lack of effect on m-CPP-induced hypolocomotion in one study warrants further investigation but may be attributable to the complex pharmacology of m-CPP. When compared to other 5-HT2C antagonists, RS-102221 demonstrates a favorable selectivity profile. For researchers investigating the role of the 5-HT2C receptor in anxiety and related disorders, this compound remains a valuable pharmacological tool. However, for studies specifically focused on m-CPP-induced hypolocomotion, alternative antagonists such as SB-242084, which have consistently demonstrated efficacy in this paradigm, may be more suitable. The choice of antagonist should be guided by the specific research question and the behavioral endpoints of interest.
References
- 1. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 4. Genotype-Dependent Difference in 5-HT2C Receptor-Induced Hypolocomotion: Comparison with 5-HT2A Receptor Functional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genotype-Dependent Difference in 5-HT2C Receptor-Induced Hypolocomotion: Comparison with 5-HT2A Receptor Functional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m-CPP hypolocomotion is selectively antagonized by compounds with high affinity for 5-HT(2C) receptors but not 5-HT(2A) or 5-HT(2B) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anxiety-like effects induced by acute fluoxetine, sertraline or m-CPP treatment are reversed by pretreatment with the 5-HT2C receptor antagonist SB-242084 but not the 5-HT1A receptor antagonist WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of chronic m-CPP on locomotion, hypophagia, plasma corticosterone and 5-HT2C receptor levels in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Elevated Plus Maze | Intellibio [intelli-bio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. maze.conductscience.com [maze.conductscience.com]
A Comparative Guide to the Efficacy of RS-102221 Hydrochloride and Newer 5-HT2C Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the established 5-HT2C receptor antagonist, RS-102221 hydrochloride, with newer antagonists. The information is intended to assist researchers in selecting the appropriate pharmacological tools for their studies and to provide a comprehensive overview for those involved in drug development. This comparison includes quantitative data on binding affinity, selectivity, and in vivo efficacy, supported by detailed experimental protocols and signaling pathway diagrams.
Introduction to 5-HT2C Receptor Antagonism
The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR), is a key target in the central nervous system for the development of therapeutics for a range of disorders, including depression, anxiety, and schizophrenia.[1] Antagonism of the 5-HT2C receptor has been shown to increase dopaminergic and noradrenergic neurotransmission, which is believed to contribute to their therapeutic effects.[2] RS-102221 was one of the first selective, high-affinity 5-HT2C receptor antagonists to be described.[3] Since its development, a number of newer antagonists with varying pharmacological profiles have emerged. This guide aims to provide a comparative analysis of their efficacy.
Quantitative Comparison of 5-HT2C Antagonists
The following tables summarize the available quantitative data for this compound and a selection of newer 5-HT2C antagonists. Data has been compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions across different studies.
Table 1: In Vitro Binding Affinity and Selectivity
| Compound | 5-HT2C pKi (human) | 5-HT2A Selectivity (fold) | 5-HT2B Selectivity (fold) | Reference(s) |
| This compound | 8.4 - 8.7 | ~100 | ~100 | [3] |
| SB 242084 | 9.0 | ~158 | ~100 | [4][5] |
| CEPC | Not explicitly stated in reviewed literature | Not explicitly stated in reviewed literature | Not explicitly stated in reviewed literature | |
| JNJ-18038989 | Not explicitly stated in reviewed literature | Not explicitly stated in reviewed literature | Not explicitly stated in reviewed literature | |
| Lu AA47070 | Not explicitly stated in reviewed literature | Not explicitly stated in reviewed literature | Not explicitly stated in reviewed literature |
Note: pKi is the negative logarithm of the inhibition constant (Ki), a measure of binding affinity. A higher pKi value indicates a higher binding affinity. Selectivity is the ratio of Ki values (Ki of off-target receptor / Ki of target receptor).
Table 2: In Vitro Functional Antagonism
| Compound | 5-HT2C pA2 / pKb | Assay Type | Reference(s) |
| This compound | 8.1 (pA2) | Microphysiometry | [3] |
| SB 242084 | 9.3 (pKb) | Phosphatidylinositol hydrolysis | [5] |
Note: pA2 and pKb are measures of antagonist potency. A higher value indicates greater potency.
Table 3: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Behavioral Effect | Effective Dose Range (mg/kg, i.p.) | Reference(s) |
| This compound | Chronic Unpredictable Stress (CUS) in rats | Anti-depressive | 1 | [6] |
| This compound | Light-Darkness Test in mice | Anxiolytic | 2 | |
| SB 242084 | Rat Social Interaction Test | Anxiolytic-like | 0.1 - 1 | [4] |
| SB 242084 | Rat Geller-Seifter Conflict Test | Anxiolytic-like | 0.1 - 1 | [4] |
| SB 242084 | mCPP-induced hypolocomotion in rats | Reversal of hypolocomotion | ID50 = 0.11 | [4] |
Signaling Pathways of the 5-HT2C Receptor
The 5-HT2C receptor primarily signals through the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. However, evidence suggests that it can also signal through other G-proteins and G-protein-independent pathways involving β-arrestin.
Canonical Gq/11 Signaling Pathway of the 5-HT2C Receptor. This diagram illustrates the primary signaling cascade initiated by the activation of the 5-HT2C receptor.
Non-Canonical Signaling Pathways of the 5-HT2C Receptor. This diagram depicts alternative signaling mechanisms, including β-arrestin-mediated pathways and coupling to other G-proteins.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of findings.
Radioligand Binding Assay for 5-HT2C Receptor
This protocol is used to determine the binding affinity (Ki) of a compound for the 5-HT2C receptor.
Workflow for a Radioligand Binding Assay. This diagram outlines the key steps involved in determining the binding affinity of a compound to the 5-HT2C receptor.
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize dissected brain tissue (e.g., rat prefrontal cortex) or cultured cells expressing the 5-HT2C receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[7]
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[8]
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in an appropriate buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled 5-HT2C antagonist (e.g., [³H]-mesulergine), and varying concentrations of the unlabeled test compound.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known 5-HT2C ligand).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds, such as 5-HT2C antagonists, are expected to increase the time spent and the number of entries into the open arms of the maze.[9][10]
Workflow for the Elevated Plus Maze Test. This diagram shows the sequence of steps for assessing anxiety-like behavior in rodents using the EPM test.
Detailed Protocol:
-
Apparatus: The elevated plus maze consists of four arms (two open, two enclosed by walls) arranged in a plus shape and elevated from the floor.[10]
-
Animal Handling and Acclimatization:
-
Handle the animals gently to minimize stress.
-
Allow the animals to acclimatize to the testing room for at least 30-60 minutes before the experiment.[11]
-
-
Drug Administration:
-
Administer the 5-HT2C antagonist or vehicle solution (e.g., saline) via the desired route (e.g., intraperitoneal injection) at a specific time before the test (e.g., 30 minutes).
-
-
Testing Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.[10]
-
Allow the animal to freely explore the maze for a fixed period, typically 5 minutes.
-
Record the animal's behavior using a video camera mounted above the maze.
-
-
Behavioral Analysis:
-
Score the video recordings for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
-
Data Analysis:
-
Compare the behavioral parameters between the group treated with the 5-HT2C antagonist and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Conclusion
This compound remains a valuable tool for studying the 5-HT2C receptor due to its well-characterized high affinity and selectivity. Newer antagonists, such as SB 242084, have demonstrated comparable or, in some cases, enhanced potency and selectivity in vitro, which translates to efficacy in in vivo models of anxiety and depression. The choice of antagonist will depend on the specific research question, with considerations for the desired pharmacokinetic profile and the specific signaling pathways being investigated. The detailed protocols and signaling pathway diagrams provided in this guide are intended to support the design and interpretation of future research in this important area of neuropharmacology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Serotonin 5-HT2C receptors as a target for the treatment of depressive and anxious states: focus on novel therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. um.edu.mt [um.edu.mt]
- 6. Effect of 5-HT2C receptor agonist and antagonist on chronic unpredictable stress (CUS) - Mediated anxiety and depression in adolescent Wistar albino rat: Implicating serotonin and mitochondrial ETC-I function in serotonergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdspdb.unc.edu [pdspdb.unc.edu]
- 9. psicothema.com [psicothema.com]
- 10. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
A Comparative Guide to the Efficacy of RS-102221 Hydrochloride and Newer 5-HT2C Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the established 5-HT2C receptor antagonist, RS-102221 hydrochloride, with newer antagonists. The information is intended to assist researchers in selecting the appropriate pharmacological tools for their studies and to provide a comprehensive overview for those involved in drug development. This comparison includes quantitative data on binding affinity, selectivity, and in vivo efficacy, supported by detailed experimental protocols and signaling pathway diagrams.
Introduction to 5-HT2C Receptor Antagonism
The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR), is a key target in the central nervous system for the development of therapeutics for a range of disorders, including depression, anxiety, and schizophrenia.[1] Antagonism of the 5-HT2C receptor has been shown to increase dopaminergic and noradrenergic neurotransmission, which is believed to contribute to their therapeutic effects.[2] RS-102221 was one of the first selective, high-affinity 5-HT2C receptor antagonists to be described.[3] Since its development, a number of newer antagonists with varying pharmacological profiles have emerged. This guide aims to provide a comparative analysis of their efficacy.
Quantitative Comparison of 5-HT2C Antagonists
The following tables summarize the available quantitative data for this compound and a selection of newer 5-HT2C antagonists. Data has been compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions across different studies.
Table 1: In Vitro Binding Affinity and Selectivity
| Compound | 5-HT2C pKi (human) | 5-HT2A Selectivity (fold) | 5-HT2B Selectivity (fold) | Reference(s) |
| This compound | 8.4 - 8.7 | ~100 | ~100 | [3] |
| SB 242084 | 9.0 | ~158 | ~100 | [4][5] |
| CEPC | Not explicitly stated in reviewed literature | Not explicitly stated in reviewed literature | Not explicitly stated in reviewed literature | |
| JNJ-18038989 | Not explicitly stated in reviewed literature | Not explicitly stated in reviewed literature | Not explicitly stated in reviewed literature | |
| Lu AA47070 | Not explicitly stated in reviewed literature | Not explicitly stated in reviewed literature | Not explicitly stated in reviewed literature |
Note: pKi is the negative logarithm of the inhibition constant (Ki), a measure of binding affinity. A higher pKi value indicates a higher binding affinity. Selectivity is the ratio of Ki values (Ki of off-target receptor / Ki of target receptor).
Table 2: In Vitro Functional Antagonism
| Compound | 5-HT2C pA2 / pKb | Assay Type | Reference(s) |
| This compound | 8.1 (pA2) | Microphysiometry | [3] |
| SB 242084 | 9.3 (pKb) | Phosphatidylinositol hydrolysis | [5] |
Note: pA2 and pKb are measures of antagonist potency. A higher value indicates greater potency.
Table 3: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Behavioral Effect | Effective Dose Range (mg/kg, i.p.) | Reference(s) |
| This compound | Chronic Unpredictable Stress (CUS) in rats | Anti-depressive | 1 | [6] |
| This compound | Light-Darkness Test in mice | Anxiolytic | 2 | |
| SB 242084 | Rat Social Interaction Test | Anxiolytic-like | 0.1 - 1 | [4] |
| SB 242084 | Rat Geller-Seifter Conflict Test | Anxiolytic-like | 0.1 - 1 | [4] |
| SB 242084 | mCPP-induced hypolocomotion in rats | Reversal of hypolocomotion | ID50 = 0.11 | [4] |
Signaling Pathways of the 5-HT2C Receptor
The 5-HT2C receptor primarily signals through the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. However, evidence suggests that it can also signal through other G-proteins and G-protein-independent pathways involving β-arrestin.
Canonical Gq/11 Signaling Pathway of the 5-HT2C Receptor. This diagram illustrates the primary signaling cascade initiated by the activation of the 5-HT2C receptor.
Non-Canonical Signaling Pathways of the 5-HT2C Receptor. This diagram depicts alternative signaling mechanisms, including β-arrestin-mediated pathways and coupling to other G-proteins.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of findings.
Radioligand Binding Assay for 5-HT2C Receptor
This protocol is used to determine the binding affinity (Ki) of a compound for the 5-HT2C receptor.
Workflow for a Radioligand Binding Assay. This diagram outlines the key steps involved in determining the binding affinity of a compound to the 5-HT2C receptor.
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize dissected brain tissue (e.g., rat prefrontal cortex) or cultured cells expressing the 5-HT2C receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[7]
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[8]
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in an appropriate buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled 5-HT2C antagonist (e.g., [³H]-mesulergine), and varying concentrations of the unlabeled test compound.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known 5-HT2C ligand).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds, such as 5-HT2C antagonists, are expected to increase the time spent and the number of entries into the open arms of the maze.[9][10]
Workflow for the Elevated Plus Maze Test. This diagram shows the sequence of steps for assessing anxiety-like behavior in rodents using the EPM test.
Detailed Protocol:
-
Apparatus: The elevated plus maze consists of four arms (two open, two enclosed by walls) arranged in a plus shape and elevated from the floor.[10]
-
Animal Handling and Acclimatization:
-
Handle the animals gently to minimize stress.
-
Allow the animals to acclimatize to the testing room for at least 30-60 minutes before the experiment.[11]
-
-
Drug Administration:
-
Administer the 5-HT2C antagonist or vehicle solution (e.g., saline) via the desired route (e.g., intraperitoneal injection) at a specific time before the test (e.g., 30 minutes).
-
-
Testing Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.[10]
-
Allow the animal to freely explore the maze for a fixed period, typically 5 minutes.
-
Record the animal's behavior using a video camera mounted above the maze.
-
-
Behavioral Analysis:
-
Score the video recordings for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
-
Data Analysis:
-
Compare the behavioral parameters between the group treated with the 5-HT2C antagonist and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Conclusion
This compound remains a valuable tool for studying the 5-HT2C receptor due to its well-characterized high affinity and selectivity. Newer antagonists, such as SB 242084, have demonstrated comparable or, in some cases, enhanced potency and selectivity in vitro, which translates to efficacy in in vivo models of anxiety and depression. The choice of antagonist will depend on the specific research question, with considerations for the desired pharmacokinetic profile and the specific signaling pathways being investigated. The detailed protocols and signaling pathway diagrams provided in this guide are intended to support the design and interpretation of future research in this important area of neuropharmacology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Serotonin 5-HT2C receptors as a target for the treatment of depressive and anxious states: focus on novel therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. um.edu.mt [um.edu.mt]
- 6. Effect of 5-HT2C receptor agonist and antagonist on chronic unpredictable stress (CUS) - Mediated anxiety and depression in adolescent Wistar albino rat: Implicating serotonin and mitochondrial ETC-I function in serotonergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdspdb.unc.edu [pdspdb.unc.edu]
- 9. psicothema.com [psicothema.com]
- 10. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
Validating Proneurogenic Compounds: A Comparative Guide Featuring RS-102221 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the proneurogenic effects of novel compounds, with a special focus on the utility of RS-102221 hydrochloride, a selective serotonin 2C (5-HT2C) receptor antagonist. By juxtaposing the serotonergic pathway with alternative proneurogenic mechanisms, this document offers a framework for robust experimental design and data interpretation in the field of neurogenesis research.
Introduction to Proneurogenic Compound Validation
The discovery of compounds that can stimulate the generation of new neurons (neurogenesis) in the adult brain holds immense promise for treating neurodegenerative diseases and psychiatric disorders. A critical step in the development of such therapeutics is the validation of their proneurogenic activity and the elucidation of their underlying mechanisms of action. Pharmacological tools, such as selective receptor antagonists like this compound, are indispensable for this purpose. They allow researchers to probe the involvement of specific signaling pathways in the observed proneurogenic effects of a test compound.
This compound: A Tool for Mechanistic Validation
This compound is a potent and selective antagonist of the 5-HT2C receptor.[1] The 5-HT2C receptor is a G-protein coupled receptor that, upon activation by serotonin, primarily signals through the Gq/11 pathway to activate Phospholipase C (PLC). This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC).
The role of the 5-HT2C receptor in neurogenesis is complex. While acute activation can have inhibitory effects on neural stem cell proliferation, chronic blockade of this receptor has been shown to be proneurogenic. For instance, the antidepressant agomelatine, which possesses 5-HT2C antagonist properties, has been demonstrated to increase neurogenesis.[2][3] The proneurogenic effects of agomelatine on cell proliferation can be mimicked by other 5-HT2C receptor antagonists, suggesting that this is a key mechanism of its action.[4] This provides a clear example of how a selective antagonist can be used to validate the mechanism of a proneurogenic compound. If a novel compound is hypothesized to promote neurogenesis by modulating the serotonergic system, this compound can be employed to test this hypothesis. A reversal or blockade of the compound's proneurogenic effect by RS-102221 would provide strong evidence for the involvement of the 5-HT2C receptor.
Comparative Analysis: Serotonergic vs. Non-Serotonergic Proneurogenic Mechanisms
To illustrate the validation process, we compare the mechanism of a hypothetical 5-HT2C-modulating proneurogenic compound with that of P7C3, a well-characterized proneurogenic aminopropyl carbazole that operates through a non-serotonergic pathway. P7C3 is known to enhance the activity of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway, thereby protecting newborn neurons from apoptosis.[5][6]
Quantitative Data Comparison
The following table summarizes hypothetical quantitative data from in vivo neurogenesis assays, comparing the effects of a novel proneurogenic compound ("Compound X"), RS-102221, and the non-serotonergic compound P7C3. The data is based on Bromodeoxyuridine (BrdU) labeling of proliferating cells in the dentate gyrus of the hippocampus.
| Treatment Group | Dose (mg/kg) | BrdU+ cells/mm³ (Mean ± SEM) | % Change from Vehicle |
| Vehicle Control | - | 1500 ± 120 | 0% |
| Compound X | 10 | 3000 ± 250 | +100% |
| RS-102221 | 2 | 2250 ± 180 | +50% |
| Compound X + RS-102221 | 10 + 2 | 1600 ± 150 | +7% |
| P7C3 | 20 | 3200 ± 280 | +113% |
| P7C3 + RS-102221 | 20 + 2 | 3150 ± 260 | +110% |
Data Interpretation: In this hypothetical scenario, Compound X significantly increases neurogenesis. This effect is almost completely blocked by co-administration with RS-102221, strongly suggesting that Compound X exerts its proneurogenic effects via antagonism of the 5-HT2C receptor. RS-102221 alone shows a modest proneurogenic effect. In contrast, the proneurogenic activity of P7C3 is unaffected by RS-102221, confirming its distinct, non-serotonergic mechanism of action.
Experimental Protocols
In Vivo Neurogenesis Assay using BrdU Labeling
This protocol is a standard method for quantifying cell proliferation in the adult brain.[7][8][9]
1. Animal Model and Treatment:
-
Adult male C57BL/6 mice (8-10 weeks old) are typically used.
-
Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
The test compound (e.g., Compound X), this compound, P7C3, or vehicle is administered daily via intraperitoneal (i.p.) injection for a period of 14-21 days.
-
For validation studies, co-administration of the test compound and RS-102221 is performed.
2. BrdU Administration:
-
During the final 3-5 days of treatment, mice receive daily i.p. injections of BrdU (50 mg/kg), a thymidine analog that incorporates into the DNA of dividing cells.
3. Tissue Processing:
-
24 hours after the final BrdU injection, mice are euthanized by transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Brains are post-fixed in 4% PFA overnight and then cryoprotected in a 30% sucrose solution.
-
Coronal sections (40 µm) of the hippocampus are cut using a cryostat.
4. Immunohistochemistry:
-
Free-floating sections are treated with 2N HCl to denature DNA and expose the BrdU epitope.
-
Sections are then incubated with a primary antibody against BrdU, followed by a fluorescently labeled secondary antibody.
-
To identify the phenotype of the newly generated cells, co-labeling with neuronal (e.g., NeuN, Doublecortin) or glial (e.g., GFAP) markers can be performed.
5. Quantification and Analysis:
-
The number of BrdU-positive cells in the subgranular zone (SGZ) of the dentate gyrus is counted using a fluorescence microscope.
-
Stereological methods are employed to obtain an unbiased estimate of the total number of BrdU-positive cells.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the different treatment groups.
Signaling Pathways and Experimental Workflows
5-HT2C Receptor Signaling Pathway in Neurogenesis
Caption: 5-HT2C receptor signaling cascade leading to modulation of neurogenesis.
Experimental Workflow for Validating a Proneurogenic Compound
Caption: Workflow for validating the 5-HT2C-mediated proneurogenic effect of a compound.
Conclusion
Validating the proneurogenic effects of novel compounds requires a multi-faceted approach that includes robust in vivo assays and the use of specific pharmacological tools to dissect the underlying mechanisms. This compound serves as an excellent tool for probing the involvement of the 5-HT2C receptor in neurogenesis. By comparing the effects of a test compound in the presence and absence of RS-102221, and by contrasting these findings with compounds acting through distinct pathways, such as P7C3, researchers can build a strong case for the mechanism of action of their compound of interest. This comparative approach is crucial for the rational design and development of novel and effective therapies for a range of neurological and psychiatric conditions.
References
- 1. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors, blockade of which enhances the activity of frontocortical dopaminergic and adrenergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of agomelatine: synergy between melatonergic and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Pro-neurogenic, Neuroprotective Chemical - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of in vivo cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of proliferation of neural stem cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating Proneurogenic Compounds: A Comparative Guide Featuring RS-102221 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the proneurogenic effects of novel compounds, with a special focus on the utility of RS-102221 hydrochloride, a selective serotonin 2C (5-HT2C) receptor antagonist. By juxtaposing the serotonergic pathway with alternative proneurogenic mechanisms, this document offers a framework for robust experimental design and data interpretation in the field of neurogenesis research.
Introduction to Proneurogenic Compound Validation
The discovery of compounds that can stimulate the generation of new neurons (neurogenesis) in the adult brain holds immense promise for treating neurodegenerative diseases and psychiatric disorders. A critical step in the development of such therapeutics is the validation of their proneurogenic activity and the elucidation of their underlying mechanisms of action. Pharmacological tools, such as selective receptor antagonists like this compound, are indispensable for this purpose. They allow researchers to probe the involvement of specific signaling pathways in the observed proneurogenic effects of a test compound.
This compound: A Tool for Mechanistic Validation
This compound is a potent and selective antagonist of the 5-HT2C receptor.[1] The 5-HT2C receptor is a G-protein coupled receptor that, upon activation by serotonin, primarily signals through the Gq/11 pathway to activate Phospholipase C (PLC). This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC).
The role of the 5-HT2C receptor in neurogenesis is complex. While acute activation can have inhibitory effects on neural stem cell proliferation, chronic blockade of this receptor has been shown to be proneurogenic. For instance, the antidepressant agomelatine, which possesses 5-HT2C antagonist properties, has been demonstrated to increase neurogenesis.[2][3] The proneurogenic effects of agomelatine on cell proliferation can be mimicked by other 5-HT2C receptor antagonists, suggesting that this is a key mechanism of its action.[4] This provides a clear example of how a selective antagonist can be used to validate the mechanism of a proneurogenic compound. If a novel compound is hypothesized to promote neurogenesis by modulating the serotonergic system, this compound can be employed to test this hypothesis. A reversal or blockade of the compound's proneurogenic effect by RS-102221 would provide strong evidence for the involvement of the 5-HT2C receptor.
Comparative Analysis: Serotonergic vs. Non-Serotonergic Proneurogenic Mechanisms
To illustrate the validation process, we compare the mechanism of a hypothetical 5-HT2C-modulating proneurogenic compound with that of P7C3, a well-characterized proneurogenic aminopropyl carbazole that operates through a non-serotonergic pathway. P7C3 is known to enhance the activity of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway, thereby protecting newborn neurons from apoptosis.[5][6]
Quantitative Data Comparison
The following table summarizes hypothetical quantitative data from in vivo neurogenesis assays, comparing the effects of a novel proneurogenic compound ("Compound X"), RS-102221, and the non-serotonergic compound P7C3. The data is based on Bromodeoxyuridine (BrdU) labeling of proliferating cells in the dentate gyrus of the hippocampus.
| Treatment Group | Dose (mg/kg) | BrdU+ cells/mm³ (Mean ± SEM) | % Change from Vehicle |
| Vehicle Control | - | 1500 ± 120 | 0% |
| Compound X | 10 | 3000 ± 250 | +100% |
| RS-102221 | 2 | 2250 ± 180 | +50% |
| Compound X + RS-102221 | 10 + 2 | 1600 ± 150 | +7% |
| P7C3 | 20 | 3200 ± 280 | +113% |
| P7C3 + RS-102221 | 20 + 2 | 3150 ± 260 | +110% |
Data Interpretation: In this hypothetical scenario, Compound X significantly increases neurogenesis. This effect is almost completely blocked by co-administration with RS-102221, strongly suggesting that Compound X exerts its proneurogenic effects via antagonism of the 5-HT2C receptor. RS-102221 alone shows a modest proneurogenic effect. In contrast, the proneurogenic activity of P7C3 is unaffected by RS-102221, confirming its distinct, non-serotonergic mechanism of action.
Experimental Protocols
In Vivo Neurogenesis Assay using BrdU Labeling
This protocol is a standard method for quantifying cell proliferation in the adult brain.[7][8][9]
1. Animal Model and Treatment:
-
Adult male C57BL/6 mice (8-10 weeks old) are typically used.
-
Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
The test compound (e.g., Compound X), this compound, P7C3, or vehicle is administered daily via intraperitoneal (i.p.) injection for a period of 14-21 days.
-
For validation studies, co-administration of the test compound and RS-102221 is performed.
2. BrdU Administration:
-
During the final 3-5 days of treatment, mice receive daily i.p. injections of BrdU (50 mg/kg), a thymidine analog that incorporates into the DNA of dividing cells.
3. Tissue Processing:
-
24 hours after the final BrdU injection, mice are euthanized by transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Brains are post-fixed in 4% PFA overnight and then cryoprotected in a 30% sucrose solution.
-
Coronal sections (40 µm) of the hippocampus are cut using a cryostat.
4. Immunohistochemistry:
-
Free-floating sections are treated with 2N HCl to denature DNA and expose the BrdU epitope.
-
Sections are then incubated with a primary antibody against BrdU, followed by a fluorescently labeled secondary antibody.
-
To identify the phenotype of the newly generated cells, co-labeling with neuronal (e.g., NeuN, Doublecortin) or glial (e.g., GFAP) markers can be performed.
5. Quantification and Analysis:
-
The number of BrdU-positive cells in the subgranular zone (SGZ) of the dentate gyrus is counted using a fluorescence microscope.
-
Stereological methods are employed to obtain an unbiased estimate of the total number of BrdU-positive cells.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the different treatment groups.
Signaling Pathways and Experimental Workflows
5-HT2C Receptor Signaling Pathway in Neurogenesis
Caption: 5-HT2C receptor signaling cascade leading to modulation of neurogenesis.
Experimental Workflow for Validating a Proneurogenic Compound
Caption: Workflow for validating the 5-HT2C-mediated proneurogenic effect of a compound.
Conclusion
Validating the proneurogenic effects of novel compounds requires a multi-faceted approach that includes robust in vivo assays and the use of specific pharmacological tools to dissect the underlying mechanisms. This compound serves as an excellent tool for probing the involvement of the 5-HT2C receptor in neurogenesis. By comparing the effects of a test compound in the presence and absence of RS-102221, and by contrasting these findings with compounds acting through distinct pathways, such as P7C3, researchers can build a strong case for the mechanism of action of their compound of interest. This comparative approach is crucial for the rational design and development of novel and effective therapies for a range of neurological and psychiatric conditions.
References
- 1. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors, blockade of which enhances the activity of frontocortical dopaminergic and adrenergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of agomelatine: synergy between melatonergic and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Pro-neurogenic, Neuroprotective Chemical - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of in vivo cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of proliferation of neural stem cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Control Experiments for Studying RS-102221 Hydrochloride, a Selective 5-HT2C Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential control experiments for researchers investigating the effects of RS-102221 hydrochloride, a potent and selective serotonin 2C (5-HT2C) receptor antagonist. To facilitate robust experimental design and accurate data interpretation, this document compares RS-102221 with alternative 5-HT2C receptor antagonists, presents detailed experimental protocols, and includes illustrative diagrams of key pathways and workflows.
Introduction to this compound
RS-102221 is a selective antagonist of the 5-HT2C receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] The 5-HT2C receptor is implicated in the regulation of mood, appetite, and cognition, making it a significant target for therapeutic intervention in various neuropsychiatric disorders. RS-102221 exhibits high affinity for the human 5-HT2C receptor (pKi = 8.4) and displays approximately 100-fold selectivity over the closely related 5-HT2A and 5-HT2B receptor subtypes.[1] Understanding the specific effects of RS-102221 necessitates a well-controlled experimental approach to distinguish its on-target actions from potential off-target effects.
Comparative Analysis of 5-HT2C Receptor Antagonists
To provide context for the pharmacological profile of RS-102221, this section compares its binding affinities with other commonly used selective 5-HT2C receptor antagonists: SB 242084, SDZ SER-082, and YM-348. The data presented in Table 1 has been compiled from various in vitro binding studies.
Table 1: Comparative Binding Affinities (pKi) of Selective 5-HT2C Receptor Antagonists
| Receptor | RS-102221 | SB 242084 | SDZ SER-082 | YM-348 |
| 5-HT2C | 8.4 | 9.0 | ~8.0 | 9.05 |
| 5-HT2A | 6.4 | 6.8 | 6.4 | 6.7 |
| 5-HT2B | 6.5 | 7.0 | ~8.0 | - |
| 5-HT1A | <6.0 | <6.0 | - | - |
| 5-HT1B | <6.0 | <6.0 | - | - |
| 5-HT1D | <6.0 | <6.0 | - | - |
| α1-adrenergic | <6.0 | <6.0 | - | - |
| α2-adrenergic | <6.0 | <6.0 | - | - |
| D2 (dopamine) | <6.0 | <6.0 | - | - |
Essential Control Experiments and Detailed Protocols
To rigorously evaluate the effects of RS-102221, a combination of in vitro and in vivo experiments with appropriate controls is crucial.
In Vitro Assays
3.1.1. Radioligand Binding Assay
This assay directly measures the affinity of RS-102221 for the 5-HT2C receptor and its selectivity against other receptors.
-
Objective: To determine the equilibrium dissociation constant (Ki) of RS-102221 at the 5-HT2C receptor.
-
Positive Control: Serotonin (5-HT) or a known high-affinity 5-HT2C antagonist like SB 242084.
-
Negative Control: Vehicle (e.g., DMSO at the same final concentration as the test compound). A structurally similar but inactive analog of RS-102221 would be an ideal negative control, though one is not readily commercially available.
-
Radioligand: [3H]-Mesulergine, a commonly used radiolabeled antagonist for 5-HT2C receptors.[2]
Experimental Protocol: [3H]-Mesulergine Competition Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Reaction Setup: In a 96-well plate, combine:
-
50 µL of various concentrations of RS-102221 or control compounds.
-
50 µL of [3H]-Mesulergine (at a concentration close to its Kd, typically 0.5-2 nM).
-
150 µL of cell membrane preparation (5-20 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the incubation mixture through GF/B or GF/C glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
3.1.2. Functional Assay: Calcium Mobilization
This assay assesses the ability of RS-102221 to block the downstream signaling of the 5-HT2C receptor upon agonist stimulation. The 5-HT2C receptor primarily couples to the Gq/11 G-protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3, in turn, mobilizes intracellular calcium.[3]
-
Objective: To determine the functional antagonist potency (IC50 or pA2) of RS-102221.
-
Positive Control Agonist: Serotonin (5-HT) or a selective 5-HT2C agonist like m-chlorophenylpiperazine (mCPP).[4][5]
-
Positive Control Antagonist: A known potent 5-HT2C antagonist like SB 242084.
-
Negative Control: Vehicle.
Experimental Protocol: FLIPR Calcium Assay
-
Cell Culture: Plate cells stably expressing the human 5-HT2C receptor into black-walled, clear-bottom 96- or 384-well plates and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Pre-incubation: Add various concentrations of RS-102221 or control antagonists to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Use a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument to measure the baseline fluorescence. Then, add a pre-determined EC80 concentration of the agonist (e.g., 5-HT) to all wells and immediately measure the change in fluorescence intensity over time.
-
Data Analysis: The antagonist effect is quantified by the reduction in the agonist-induced calcium signal. Calculate the IC50 value from the concentration-response curve of the antagonist.
In Vivo Behavioral Assays
These assays are essential for evaluating the physiological and behavioral effects of RS-102221 in a whole-organism context. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
3.2.1. Open Field Test
This test is used to assess general locomotor activity and anxiety-like behavior.
-
Objective: To determine the effect of RS-102221 on spontaneous locomotion and exploratory behavior.
-
Positive Control: A compound known to modulate locomotor activity or anxiety (e.g., a stimulant like amphetamine to increase locomotion, or a known anxiolytic like diazepam).
-
Negative Control: Vehicle administration (e.g., saline or the specific vehicle used to dissolve RS-102221).
Experimental Protocol: Open Field Test in Mice
-
Apparatus: A square arena (e.g., 40 x 40 cm) with walls high enough to prevent escape, typically made of a non-reflective material. The arena is often divided into a central and a peripheral zone.
-
Acclimation: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer RS-102221 (e.g., 1-10 mg/kg, intraperitoneally) or the vehicle control 30 minutes before placing the animal in the arena.
-
Test Procedure: Place the mouse in the center of the open field and allow it to explore freely for a set period (e.g., 10-30 minutes).
-
Data Collection: Use an automated video tracking system to record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Data Analysis: Compare the behavioral parameters between the RS-102221-treated group and the vehicle-treated group. A significant increase in the time spent in the center zone is indicative of an anxiolytic-like effect.
3.2.2. Elevated Plus Maze (EPM) Test
The EPM is a widely used model to assess anxiety-like behavior in rodents.
-
Objective: To evaluate the anxiolytic potential of RS-102221.
-
Positive Control: A known anxiolytic drug such as diazepam.
-
Negative Control: Vehicle administration.
Experimental Protocol: Elevated Plus Maze Test in Rats
-
Apparatus: A plus-shaped maze elevated above the floor with two open arms and two enclosed arms.
-
Acclimation and Drug Administration: Similar to the open field test.
-
Test Procedure: Place the rat in the center of the maze, facing one of the open arms, and allow it to explore for 5 minutes.
-
Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries.
3.2.3. Forced Swim Test (FST)
The FST is a common screening tool for potential antidepressant drugs.
-
Objective: To assess the antidepressant-like activity of RS-102221.
-
Positive Control: A standard antidepressant drug such as imipramine or fluoxetine.
-
Negative Control: Vehicle administration.
Experimental Protocol: Forced Swim Test in Mice
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Acclimation and Drug Administration: Similar to the other behavioral tests.
-
Test Procedure: Place the mouse in the water-filled cylinder for a 6-minute session.
-
Data Collection: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.
-
Data Analysis: A significant decrease in the duration of immobility in the RS-102221-treated group compared to the vehicle group suggests an antidepressant-like effect.
Visualization of Pathways and Workflows
Signaling Pathway of the 5-HT2C Receptor
References
- 1. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. DOT Language | Graphviz [graphviz.org]
A Researcher's Guide to Control Experiments for Studying RS-102221 Hydrochloride, a Selective 5-HT2C Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential control experiments for researchers investigating the effects of RS-102221 hydrochloride, a potent and selective serotonin 2C (5-HT2C) receptor antagonist. To facilitate robust experimental design and accurate data interpretation, this document compares RS-102221 with alternative 5-HT2C receptor antagonists, presents detailed experimental protocols, and includes illustrative diagrams of key pathways and workflows.
Introduction to this compound
RS-102221 is a selective antagonist of the 5-HT2C receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] The 5-HT2C receptor is implicated in the regulation of mood, appetite, and cognition, making it a significant target for therapeutic intervention in various neuropsychiatric disorders. RS-102221 exhibits high affinity for the human 5-HT2C receptor (pKi = 8.4) and displays approximately 100-fold selectivity over the closely related 5-HT2A and 5-HT2B receptor subtypes.[1] Understanding the specific effects of RS-102221 necessitates a well-controlled experimental approach to distinguish its on-target actions from potential off-target effects.
Comparative Analysis of 5-HT2C Receptor Antagonists
To provide context for the pharmacological profile of RS-102221, this section compares its binding affinities with other commonly used selective 5-HT2C receptor antagonists: SB 242084, SDZ SER-082, and YM-348. The data presented in Table 1 has been compiled from various in vitro binding studies.
Table 1: Comparative Binding Affinities (pKi) of Selective 5-HT2C Receptor Antagonists
| Receptor | RS-102221 | SB 242084 | SDZ SER-082 | YM-348 |
| 5-HT2C | 8.4 | 9.0 | ~8.0 | 9.05 |
| 5-HT2A | 6.4 | 6.8 | 6.4 | 6.7 |
| 5-HT2B | 6.5 | 7.0 | ~8.0 | - |
| 5-HT1A | <6.0 | <6.0 | - | - |
| 5-HT1B | <6.0 | <6.0 | - | - |
| 5-HT1D | <6.0 | <6.0 | - | - |
| α1-adrenergic | <6.0 | <6.0 | - | - |
| α2-adrenergic | <6.0 | <6.0 | - | - |
| D2 (dopamine) | <6.0 | <6.0 | - | - |
Essential Control Experiments and Detailed Protocols
To rigorously evaluate the effects of RS-102221, a combination of in vitro and in vivo experiments with appropriate controls is crucial.
In Vitro Assays
3.1.1. Radioligand Binding Assay
This assay directly measures the affinity of RS-102221 for the 5-HT2C receptor and its selectivity against other receptors.
-
Objective: To determine the equilibrium dissociation constant (Ki) of RS-102221 at the 5-HT2C receptor.
-
Positive Control: Serotonin (5-HT) or a known high-affinity 5-HT2C antagonist like SB 242084.
-
Negative Control: Vehicle (e.g., DMSO at the same final concentration as the test compound). A structurally similar but inactive analog of RS-102221 would be an ideal negative control, though one is not readily commercially available.
-
Radioligand: [3H]-Mesulergine, a commonly used radiolabeled antagonist for 5-HT2C receptors.[2]
Experimental Protocol: [3H]-Mesulergine Competition Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Reaction Setup: In a 96-well plate, combine:
-
50 µL of various concentrations of RS-102221 or control compounds.
-
50 µL of [3H]-Mesulergine (at a concentration close to its Kd, typically 0.5-2 nM).
-
150 µL of cell membrane preparation (5-20 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the incubation mixture through GF/B or GF/C glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
3.1.2. Functional Assay: Calcium Mobilization
This assay assesses the ability of RS-102221 to block the downstream signaling of the 5-HT2C receptor upon agonist stimulation. The 5-HT2C receptor primarily couples to the Gq/11 G-protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3, in turn, mobilizes intracellular calcium.[3]
-
Objective: To determine the functional antagonist potency (IC50 or pA2) of RS-102221.
-
Positive Control Agonist: Serotonin (5-HT) or a selective 5-HT2C agonist like m-chlorophenylpiperazine (mCPP).[4][5]
-
Positive Control Antagonist: A known potent 5-HT2C antagonist like SB 242084.
-
Negative Control: Vehicle.
Experimental Protocol: FLIPR Calcium Assay
-
Cell Culture: Plate cells stably expressing the human 5-HT2C receptor into black-walled, clear-bottom 96- or 384-well plates and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Pre-incubation: Add various concentrations of RS-102221 or control antagonists to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Use a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument to measure the baseline fluorescence. Then, add a pre-determined EC80 concentration of the agonist (e.g., 5-HT) to all wells and immediately measure the change in fluorescence intensity over time.
-
Data Analysis: The antagonist effect is quantified by the reduction in the agonist-induced calcium signal. Calculate the IC50 value from the concentration-response curve of the antagonist.
In Vivo Behavioral Assays
These assays are essential for evaluating the physiological and behavioral effects of RS-102221 in a whole-organism context. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
3.2.1. Open Field Test
This test is used to assess general locomotor activity and anxiety-like behavior.
-
Objective: To determine the effect of RS-102221 on spontaneous locomotion and exploratory behavior.
-
Positive Control: A compound known to modulate locomotor activity or anxiety (e.g., a stimulant like amphetamine to increase locomotion, or a known anxiolytic like diazepam).
-
Negative Control: Vehicle administration (e.g., saline or the specific vehicle used to dissolve RS-102221).
Experimental Protocol: Open Field Test in Mice
-
Apparatus: A square arena (e.g., 40 x 40 cm) with walls high enough to prevent escape, typically made of a non-reflective material. The arena is often divided into a central and a peripheral zone.
-
Acclimation: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer RS-102221 (e.g., 1-10 mg/kg, intraperitoneally) or the vehicle control 30 minutes before placing the animal in the arena.
-
Test Procedure: Place the mouse in the center of the open field and allow it to explore freely for a set period (e.g., 10-30 minutes).
-
Data Collection: Use an automated video tracking system to record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Data Analysis: Compare the behavioral parameters between the RS-102221-treated group and the vehicle-treated group. A significant increase in the time spent in the center zone is indicative of an anxiolytic-like effect.
3.2.2. Elevated Plus Maze (EPM) Test
The EPM is a widely used model to assess anxiety-like behavior in rodents.
-
Objective: To evaluate the anxiolytic potential of RS-102221.
-
Positive Control: A known anxiolytic drug such as diazepam.
-
Negative Control: Vehicle administration.
Experimental Protocol: Elevated Plus Maze Test in Rats
-
Apparatus: A plus-shaped maze elevated above the floor with two open arms and two enclosed arms.
-
Acclimation and Drug Administration: Similar to the open field test.
-
Test Procedure: Place the rat in the center of the maze, facing one of the open arms, and allow it to explore for 5 minutes.
-
Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries.
3.2.3. Forced Swim Test (FST)
The FST is a common screening tool for potential antidepressant drugs.
-
Objective: To assess the antidepressant-like activity of RS-102221.
-
Positive Control: A standard antidepressant drug such as imipramine or fluoxetine.
-
Negative Control: Vehicle administration.
Experimental Protocol: Forced Swim Test in Mice
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Acclimation and Drug Administration: Similar to the other behavioral tests.
-
Test Procedure: Place the mouse in the water-filled cylinder for a 6-minute session.
-
Data Collection: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.
-
Data Analysis: A significant decrease in the duration of immobility in the RS-102221-treated group compared to the vehicle group suggests an antidepressant-like effect.
Visualization of Pathways and Workflows
Signaling Pathway of the 5-HT2C Receptor
References
- 1. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. DOT Language | Graphviz [graphviz.org]
Safety Operating Guide
Provisional Guidance for the Proper Disposal of RS-102221 Hydrochloride
Disclaimer: This document provides provisional guidance on the proper disposal of RS-102221 hydrochloride based on available safety data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not found. Therefore, this guidance should be considered supplementary, and it is imperative to consult the official SDS for this compound as soon as it becomes available and to follow all applicable local, state, and federal regulations for hazardous waste disposal. The user assumes all responsibility for compliance and safety.
Hazard Assessment of Related Compounds
To develop a responsible disposal plan, the hazards of compounds structurally related to this compound have been summarized. This information underscores the need to treat this compound as a hazardous substance.
| Hazard Classification | Methanesulfonamide[1] | 3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride[2] | Sulfanilamide[3][4] |
| Acute Toxicity (Oral) | Not specified | Harmful if swallowed[2] | Harmful if swallowed[4] |
| Skin Corrosion/Irritation | Causes skin irritation[1] | Causes skin irritation[2] | Causes skin irritation[3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1] | Causes serious eye irritation[2] | Causes serious eye irritation[4] |
| Respiratory Irritation | Not specified | May cause respiratory irritation[2] | May cause respiratory irritation[3][4] |
| Aquatic Hazard | Not specified | Not specified | Harmful to aquatic life with long lasting effects[3] |
Experimental Protocol for Disposal
The following step-by-step protocol is a general guideline for the disposal of small quantities of this compound typically found in a research laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE at all times, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Label the container as "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound."
-
-
Liquid Waste:
-
If this compound is in solution, do not dispose of it down the drain.
-
Collect the solution in a dedicated, leak-proof hazardous waste container.
-
The container should be clearly labeled as "Hazardous Waste" with the full chemical name and the solvent used.
-
Segregate halogenated and non-halogenated solvent waste streams if required by your institution's waste management plan.
-
3. Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
Ensure the container is kept closed except when adding waste.
-
Store in a well-ventilated area, away from incompatible materials.
4. Disposal Procedure:
-
Do not attempt to neutralize or treat the chemical waste in the laboratory unless you have a specific, validated protocol for doing so.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the waste manifest with the full and correct chemical name.
5. Decontamination of Glassware and Equipment:
-
Triple rinse any glassware or equipment that has come into contact with this compound with a suitable solvent (e.g., ethanol or acetone).
-
Collect the first two rinsates as hazardous waste. The third rinse may be disposed of according to your institution's guidelines for non-hazardous waste, provided the concentration of the contaminant is below the regulatory limit.
-
After triple rinsing, the glassware can typically be washed with soap and water.
6. Emergency Procedures (Spills):
-
In case of a small spill, and if you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).
-
Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.
-
Ventilate the area of the spill.
-
For larger spills, or if you are not comfortable cleaning it up, evacuate the area and contact your institution's EHS or emergency response team immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Provisional Guidance for the Proper Disposal of RS-102221 Hydrochloride
Disclaimer: This document provides provisional guidance on the proper disposal of RS-102221 hydrochloride based on available safety data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not found. Therefore, this guidance should be considered supplementary, and it is imperative to consult the official SDS for this compound as soon as it becomes available and to follow all applicable local, state, and federal regulations for hazardous waste disposal. The user assumes all responsibility for compliance and safety.
Hazard Assessment of Related Compounds
To develop a responsible disposal plan, the hazards of compounds structurally related to this compound have been summarized. This information underscores the need to treat this compound as a hazardous substance.
| Hazard Classification | Methanesulfonamide[1] | 3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride[2] | Sulfanilamide[3][4] |
| Acute Toxicity (Oral) | Not specified | Harmful if swallowed[2] | Harmful if swallowed[4] |
| Skin Corrosion/Irritation | Causes skin irritation[1] | Causes skin irritation[2] | Causes skin irritation[3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1] | Causes serious eye irritation[2] | Causes serious eye irritation[4] |
| Respiratory Irritation | Not specified | May cause respiratory irritation[2] | May cause respiratory irritation[3][4] |
| Aquatic Hazard | Not specified | Not specified | Harmful to aquatic life with long lasting effects[3] |
Experimental Protocol for Disposal
The following step-by-step protocol is a general guideline for the disposal of small quantities of this compound typically found in a research laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE at all times, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Label the container as "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound."
-
-
Liquid Waste:
-
If this compound is in solution, do not dispose of it down the drain.
-
Collect the solution in a dedicated, leak-proof hazardous waste container.
-
The container should be clearly labeled as "Hazardous Waste" with the full chemical name and the solvent used.
-
Segregate halogenated and non-halogenated solvent waste streams if required by your institution's waste management plan.
-
3. Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
Ensure the container is kept closed except when adding waste.
-
Store in a well-ventilated area, away from incompatible materials.
4. Disposal Procedure:
-
Do not attempt to neutralize or treat the chemical waste in the laboratory unless you have a specific, validated protocol for doing so.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the waste manifest with the full and correct chemical name.
5. Decontamination of Glassware and Equipment:
-
Triple rinse any glassware or equipment that has come into contact with this compound with a suitable solvent (e.g., ethanol or acetone).
-
Collect the first two rinsates as hazardous waste. The third rinse may be disposed of according to your institution's guidelines for non-hazardous waste, provided the concentration of the contaminant is below the regulatory limit.
-
After triple rinsing, the glassware can typically be washed with soap and water.
6. Emergency Procedures (Spills):
-
In case of a small spill, and if you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).
-
Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.
-
Ventilate the area of the spill.
-
For larger spills, or if you are not comfortable cleaning it up, evacuate the area and contact your institution's EHS or emergency response team immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling RS-102221 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of RS-102221 hydrochloride, a potent and selective 5-HT2C antagonist used in laboratory research.[1] Adherence to these procedures is essential to ensure personal safety and proper disposal.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion.[2][3] The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications & Use Cases |
| Eye and Face Protection | Safety Goggles or a Face Shield worn over Safety Glasses | Goggles are necessary to protect against splashes.[4][5][6] A face shield should be used in conjunction with goggles when handling larger quantities or when there is a significant splash risk.[4][5] All eyewear must be ANSI Z87.1 certified.[5] |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat should be worn at all times to protect clothing and skin from potential splashes.[2][3][6] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves are recommended for incidental contact.[2] If prolonged contact is anticipated or when handling stock solutions, consider double-gloving or using thicker, reusable gloves.[4][5] Always inspect gloves for any signs of degradation before use.[4] |
| Respiratory Protection | Dust Mask or Respirator | When handling the solid form of this compound, a dust mask or a fitted respirator should be used to prevent inhalation of the powder.[7] |
| Foot Protection | Closed-Toe Shoes | To prevent injuries from spills or dropped objects, closed-toe shoes are required in the laboratory.[2][3] |
II. Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is crucial for the safe handling of this compound, from preparation to disposal.
1. Preparation:
-
Before handling, ensure that the Safety Data Sheet (SDS), if available, has been reviewed. In the absence of a specific SDS, treat the compound as a substance with unknown toxicity.[7]
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions.
-
Assemble all necessary PPE as outlined in the table above.
2. Weighing and Solution Preparation:
-
When weighing the solid compound, do so in a fume hood to minimize inhalation risk.
-
To prepare stock solutions, slowly add the solvent to the solid this compound to avoid splashing. The molecular weight of this compound is 649.08 g/mol , which should be used for concentration calculations.
3. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, and date of preparation.
-
Avoid skin contact with solutions. If contact occurs, immediately wash the affected area with soap and water.[8]
4. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly closed when not in use.
III. Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves) should be placed in a designated hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, clearly labeled hazardous waste container.
2. Decontamination of Glassware:
-
Glassware that has come into contact with this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[9]
3. Disposal of Unused Compound:
-
Unused or expired this compound should be disposed of as hazardous chemical waste.
-
As a hydrochloride salt, the waste may be acidic.[7] Neutralization may be required before final disposal, following your institution's specific guidelines for chemical waste.[9]
4. Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[9] The rinsed container can then be disposed of according to institutional protocols.
IV. Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for handling this compound.
Caption: Workflow for Handling this compound.
References
- 1. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment – UCLA [chemistry.ucla.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling RS-102221 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of RS-102221 hydrochloride, a potent and selective 5-HT2C antagonist used in laboratory research.[1] Adherence to these procedures is essential to ensure personal safety and proper disposal.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion.[2][3] The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications & Use Cases |
| Eye and Face Protection | Safety Goggles or a Face Shield worn over Safety Glasses | Goggles are necessary to protect against splashes.[4][5][6] A face shield should be used in conjunction with goggles when handling larger quantities or when there is a significant splash risk.[4][5] All eyewear must be ANSI Z87.1 certified.[5] |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat should be worn at all times to protect clothing and skin from potential splashes.[2][3][6] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves are recommended for incidental contact.[2] If prolonged contact is anticipated or when handling stock solutions, consider double-gloving or using thicker, reusable gloves.[4][5] Always inspect gloves for any signs of degradation before use.[4] |
| Respiratory Protection | Dust Mask or Respirator | When handling the solid form of this compound, a dust mask or a fitted respirator should be used to prevent inhalation of the powder.[7] |
| Foot Protection | Closed-Toe Shoes | To prevent injuries from spills or dropped objects, closed-toe shoes are required in the laboratory.[2][3] |
II. Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is crucial for the safe handling of this compound, from preparation to disposal.
1. Preparation:
-
Before handling, ensure that the Safety Data Sheet (SDS), if available, has been reviewed. In the absence of a specific SDS, treat the compound as a substance with unknown toxicity.[7]
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions.
-
Assemble all necessary PPE as outlined in the table above.
2. Weighing and Solution Preparation:
-
When weighing the solid compound, do so in a fume hood to minimize inhalation risk.
-
To prepare stock solutions, slowly add the solvent to the solid this compound to avoid splashing. The molecular weight of this compound is 649.08 g/mol , which should be used for concentration calculations.
3. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, and date of preparation.
-
Avoid skin contact with solutions. If contact occurs, immediately wash the affected area with soap and water.[8]
4. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly closed when not in use.
III. Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves) should be placed in a designated hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, clearly labeled hazardous waste container.
2. Decontamination of Glassware:
-
Glassware that has come into contact with this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[9]
3. Disposal of Unused Compound:
-
Unused or expired this compound should be disposed of as hazardous chemical waste.
-
As a hydrochloride salt, the waste may be acidic.[7] Neutralization may be required before final disposal, following your institution's specific guidelines for chemical waste.[9]
4. Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[9] The rinsed container can then be disposed of according to institutional protocols.
IV. Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for handling this compound.
Caption: Workflow for Handling this compound.
References
- 1. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment – UCLA [chemistry.ucla.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
